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Core Science & Biosynthesis

Foundational

Synthesis of (2S,4R)-4-Fluoropiperidine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary (2S,4R)-4-Fluoropiperidine-2-carboxylic acid (commonly referred to as (2S,4R)-4-fluoropipecolic acid) is a highly valued non-natural amino acid scaffold in modern drug discovery[1]. By introducing a flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4R)-4-Fluoropiperidine-2-carboxylic acid (commonly referred to as (2S,4R)-4-fluoropipecolic acid) is a highly valued non-natural amino acid scaffold in modern drug discovery[1]. By introducing a fluorine atom at the C4 position of the piperidine ring, medicinal chemists can profoundly influence the basicity of the adjacent nitrogen, enhance metabolic stability against oxidative degradation, and dictate the conformational preference of the ring via stereoelectronic effects (such as the gauche effect)[1]. This guide details a robust, stereocontrolled synthetic pathway to access this specific diastereomer.

Retrosynthetic Strategy & Stereochemical Rationale

The synthesis of (2S,4R)-4-fluoropipecolic acid requires precise diastereocontrol. The target molecule possesses a cis relationship between the C2-carboxylate and the C4-fluorine atom. In the most stable chair conformation, both substituents occupy equatorial positions[2].

Because deoxyfluorination with Diethylaminosulfur trifluoride (DAST) proceeds via an SN2 mechanism, the reaction dictates a Walden inversion at the C4 stereocenter[1]. Consequently, the required precursor is the trans-(2S,4S)-4-hydroxypipecolic acid derivative, wherein the C4-hydroxyl group is axially oriented[2].

To selectively generate this trans-axial alcohol, the reduction of the (2S)-4-oxopipecolic acid intermediate must be governed by kinetic control[3]. The use of a bulky hydride donor, such as L-Selectride, ensures that hydride delivery occurs from the less sterically hindered equatorial face. This trajectory forces the resulting hydroxyl group into the required axial position, yielding the (2S,4S) diastereomer with high selectivity[4].

Quantitative Data: Stereochemical Outcomes of Ketone Reduction

The choice of reducing agent is the critical node for stereocontrol. The table below summarizes the divergent outcomes based on the hydride source.

Reducing AgentControl TypeHydride TrajectoryMajor Product ConfigurationC4-OH OrientationDiastereomeric Ratio (dr)
NaBH₄ ThermodynamicAxialcis-(2S,4R)Equatorial> 90:10
L-Selectride KineticEquatorialtrans-(2S,4S)Axial> 95:5

Data reflects the reduction of (2S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid methyl ester[2],[4].

Step-by-Step Experimental Methodologies

Protocol A: Stereoselective Reduction (Synthesis of the Trans-Precursor)

Objective: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve (2S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration[2].

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Hydride Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes. Maintain the internal temperature strictly below -70 °C to preserve kinetic control[2].

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor completion via TLC (stain with KMnO₄).

  • Oxidative Quench (Critical): Remove the cooling bath. Carefully add distilled water (equal volume to the Selectride used) to quench excess hydride. Subsequently, add 10% aqueous NaOH followed immediately by the dropwise addition of 30% H₂O₂. Stir for 30 minutes at room temperature to fully oxidize the organoborane byproducts[2].

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The C4 proton in the (2S,4S) trans-isomer is equatorial and will appear as a narrow multiplet (small coupling constants, J < 5 Hz), confirming the axial orientation of the hydroxyl group[2].

Protocol B: Deoxyfluorination via SN2 Inversion

Objective: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-fluoropiperidine-1,2-dicarboxylate.

  • Setup: In a rigorously dried flask under argon, dissolve the (2S,4S)-4-hydroxy precursor (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to -78 °C.

  • Fluorination: Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise. Caution: DAST is highly reactive and reacts violently with moisture[2].

  • Reaction: Allow the reaction mixture to slowly warm to room temperature over 12 hours. The reaction proceeds via the formation of an alkoxyaminosulfur trifluoride intermediate, followed by concerted SN2 displacement by the fluoride ion[1].

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Self-Validating Checkpoint: ¹⁹F NMR will show a characteristic doublet of multiplets (~ -180 ppm). In ¹H NMR, the C4 proton is now axial and will appear as a wide doublet of multiplets (large geminal H-F coupling of ~48 Hz, and large diaxial H-H couplings of ~10-12 Hz), confirming the successful Walden inversion to the (2S,4R) configuration[2].

Protocol C: Global Deprotection

Objective: Isolation of (2S,4R)-4-fluoropiperidine-2-carboxylic acid.

  • Saponification: Dissolve the fluorinated intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours to hydrolyze the methyl ester[5].

  • Acidic Cleavage: After adjusting the pH to 3 and extracting the free acid, dissolve the intermediate in a 4.0 M solution of HCl in dioxane. Stir at room temperature for 2 hours to cleave the Boc protecting group.

  • Isolation: Concentrate the mixture in vacuo and triturate the residue with diethyl ether to yield the final product as a hydrochloride salt.

Visualizations

Workflow A (2S)-4-Oxo Precursor B (2S,4S)-4-Hydroxy (Trans, Axial OH) A->B L-Selectride (-78°C) C (2S,4R)-4-Fluoro (Cis, Equatorial F) B->C DAST (SN2) Inversion D (2S,4R)-4-Fluoro pipecolic Acid C->D LiOH, then HCl/Dioxane

Synthetic workflow for (2S,4R)-4-fluoropipecolic acid highlighting stereochemical inversion.

DAST_Mech N1 (2S,4S)-4-Hydroxy Precursor (Axial OH) N2 Alkoxyaminosulfur Trifluoride Intermediate N1->N2 DAST Addition (-78°C) N3 Ion Pair Formation (Leaving Group Activation) N2->N3 -HF N4 SN2 Attack by F⁻ (Equatorial Trajectory) N3->N4 Concerted Displacement N5 (2S,4R)-4-Fluoro Product (Equatorial F) N4->N5 Walden Inversion

Mechanistic pathway of DAST-mediated deoxyfluorination with SN2 Walden inversion.

References

  • Google Patents:CN106928127A - Substituted piperidine amide derivatives and preparation methods thereof URL
  • The Journal of Organic Chemistry (ACS): Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities URL:[Link]

  • The Journal of Organic Chemistry (ACS): Switching the Stereochemical Outcome of 6-Endo-Trig Cyclizations; Synthesis of 2,6-Cis-6-Substituted 4-Oxopipecolic Acids URL:[Link]

  • PubMed Central (NIH): Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R,4S)-4-Fluoropiperidine-2-carboxylic Acid

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery The incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerfu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Within the vast landscape of fluorinated scaffolds, fluorinated piperidines hold a place of particular importance. The piperidine ring is a privileged scaffold, appearing in a multitude of approved drugs across various therapeutic areas. The introduction of a fluorine atom onto this saturated heterocycle can induce favorable conformational changes and block sites of metabolism, thereby enhancing the overall druglike properties of the molecule.

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to a specific and highly valuable building block: (2R,4S)-4-Fluoropiperidine-2-carboxylic acid. This particular stereoisomer is of significant interest to researchers and drug development professionals for its potential as a chiral building block in the synthesis of novel therapeutics. The precise spatial arrangement of the fluorine atom and the carboxylic acid group offers a unique three-dimensional presentation of functional groups that can be exploited for targeted drug design.

This document will delve into the strategic considerations for achieving the desired stereochemistry, provide detailed experimental protocols for the key synthetic transformations, and offer insights into the rationale behind the chosen methodologies.

Synthetic Strategy: A Pathway to Stereochemical Precision

The synthesis of (2R,4S)-4-Fluoropiperidine-2-carboxylic acid presents a significant stereochemical challenge, requiring precise control over two stereocenters. A logical and efficient approach to address this challenge is to start from a readily available chiral precursor that already possesses the desired stereochemistry at one of the centers. The key transformation then becomes the stereoselective introduction of the fluorine atom at the C4 position with the correct configuration.

Our proposed synthetic route commences with the commercially available N-Boc protected (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. This starting material provides the correct absolute stereochemistry at the C2 position. The central challenge, therefore, is the stereoinvertive fluorination of the C4 hydroxyl group. This will be achieved through a nucleophilic substitution reaction where a fluoride source displaces a suitable leaving group with inversion of configuration, a classic SN2 reaction.

The overall synthetic workflow can be summarized as follows:

  • Protection of the Carboxylic Acid: The carboxylic acid of the starting material will be protected, typically as a methyl or ethyl ester, to prevent its interference with the subsequent fluorination step.

  • Activation of the Hydroxyl Group: The C4 hydroxyl group will be converted into a good leaving group, such as a tosylate or mesylate, to facilitate the nucleophilic substitution by fluoride.

  • Stereoinvertive Fluorination: The key stereochemical-determining step where the activated hydroxyl group is displaced by a fluoride anion with inversion of configuration to establish the desired (4S) stereocenter.

  • Deprotection: Removal of the N-Boc and ester protecting groups to yield the final target molecule, (2R,4S)-4-Fluoropiperidine-2-carboxylic acid.

This strategy is illustrated in the following workflow diagram:

Synthetic_Workflow Start N-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid Esterification Esterification Start->Esterification Activation Hydroxyl Activation Esterification->Activation Fluorination Stereoinvertive Fluorination Activation->Fluorination Deprotection Deprotection Fluorination->Deprotection End (2R,4S)-4-Fluoropiperidine-2-carboxylic acid Deprotection->End

Caption: Proposed synthetic workflow for (2R,4S)-4-Fluoropiperidine-2-carboxylic acid.

Detailed Experimental Protocols

Part 1: Esterification of N-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Rationale: The protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its acidic proton from interfering with subsequent reactions, particularly the activation of the hydroxyl group which may be base-sensitive. Fischer esterification, using methanol in the presence of a catalytic amount of acid, is a straightforward and high-yielding method for this transformation.

Protocol:

  • To a solution of N-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the methyl ester.

Parameter Value Reference
Starting MaterialN-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acidCommercially Available
ReagentsMethanol, Sulfuric AcidStandard Laboratory Reagents
Typical Yield>95%General Organic Chemistry Principles
Part 2: Activation of the Hydroxyl Group - Mesylation

Rationale: Conversion of the hydroxyl group into a mesylate is an effective way to create a good leaving group for the subsequent nucleophilic substitution. The reaction is typically carried out using methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

Protocol:

  • Dissolve the N-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (10 mL/g) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated product.

Parameter Value Reference
Starting MaterialN-Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid methyl esterProduct of Part 1
ReagentsMethanesulfonyl chloride, Triethylamine, DichloromethaneStandard Laboratory Reagents
Typical Yield90-95%Analogous Procedures in Organic Synthesis
Part 3: Stereoinvertive Fluorination

Rationale: This is the crucial step where the stereochemistry at the C4 position is inverted. The use of a fluoride source such as tetrabutylammonium fluoride (TBAF) is common for such transformations. The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks the carbon bearing the mesylate leaving group from the opposite face, resulting in an inversion of configuration.

Protocol:

  • Dissolve the mesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g).

  • Add tetrabutylammonium fluoride (TBAF) (3.0 eq, as a 1 M solution in THF) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc-(2R,4S)-4-fluoropiperidine-2-carboxylic acid methyl ester.

Parameter Value Reference
Starting MaterialN-Boc-(2S,4R)-4-mesyloxypiperidine-2-carboxylic acid methyl esterProduct of Part 2
ReagentsTetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF)Established Fluorination Methodologies
Typical Yield60-80%Literature Precedents for SN2 Fluorination
Part 4: Deprotection

Rationale: The final step involves the removal of both the N-Boc and the methyl ester protecting groups to yield the target molecule. This can often be achieved in a single step using strong acidic conditions, such as concentrated hydrochloric acid, which will hydrolyze both the carbamate and the ester.

Protocol:

  • Dissolve the N-Boc-(2R,4S)-4-fluoropiperidine-2-carboxylic acid methyl ester (1.0 eq) in 6 M hydrochloric acid (10 mL/g).

  • Heat the solution to reflux for 4-8 hours.

  • Monitor the reaction by LC-MS until both protecting groups are cleaved.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the hydrochloride salt of the final product.

  • The free amino acid can be obtained by neutralizing the hydrochloride salt with a suitable base and purification by ion-exchange chromatography if necessary.

Parameter Value Reference
Starting MaterialN-Boc-(2R,4S)-4-fluoropiperidine-2-carboxylic acid methyl esterProduct of Part 3
Reagents6 M Hydrochloric AcidStandard Deprotection Procedures
Typical Yield>90%General Organic Chemistry Principles

Conclusion and Future Outlook

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of (2R,4S)-4-Fluoropiperidine-2-carboxylic acid. By leveraging a commercially available chiral starting material and a key stereoinvertive fluorination step, this pathway offers a practical approach for researchers in the field of drug discovery and development. The resulting fluorinated amino acid derivative is a valuable building block for the synthesis of novel and potentially more effective therapeutic agents. Further optimization of the fluorination step, perhaps exploring alternative fluorinating agents or reaction conditions, could lead to improved yields and even greater efficiency. The availability of this and other stereochemically defined fluorinated building blocks will undoubtedly continue to fuel innovation in medicinal chemistry.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Paquin, J. F., Champagne, P. A., & Leclerc, M. (2007). Deoxofluorination of Alcohols and Carbonyls. In Fluorine in Organic Synthesis (pp. 153-211). Wiley-VCH. [Link]

  • (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid is commercially available from various chemical suppliers.
Foundational

Spectroscopic Profiling of 4-Fluoropiperidine-2-carboxylic Acid: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary 4-Fluoropiperidine-2-carboxylic acid (commonly known as 4-fluoropipecolic acid) is a conformationally restricted, fluorinated amino acid scaffold. The strategic installation of a fluorine atom at the C4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoropiperidine-2-carboxylic acid (commonly known as 4-fluoropipecolic acid) is a conformationally restricted, fluorinated amino acid scaffold. The strategic installation of a fluorine atom at the C4 position fundamentally alters the physicochemical properties of the piperidine ring—modulating the pKa of the secondary amine, increasing local lipophilicity, and dictating the preferred chair conformation via stereoelectronic effects.

Because of these unique properties, fluorinated pipecolic acids are increasingly utilized in the design of peptidomimetics and small-molecule therapeutics, such as inhibitors targeting Macrophage Infectivity Potentiator (MIP) proteins [1]. This technical whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of 4-fluoropiperidine-2-carboxylic acid, establishing a self-validating framework for researchers in drug development and synthetic chemistry.

Conformational Dynamics & Stereochemistry

Before interpreting the spectroscopic data, one must understand the conformational equilibrium of the piperidine ring. The stereochemical relationship between the C2-carboxylic acid and the C4-fluorine atom strictly dictates the spectroscopic output.

  • Cis-Isomer (2S, 4R or 2R, 4S): When the bulky C2-carboxylate anchors itself in the equatorial position to minimize 1,3-diaxial interactions, the cis-C4 fluorine is forced into the axial position.

  • Trans-Isomer (2S, 4S or 2R, 4R): Conversely, in the trans configuration, an equatorial C2-carboxylate places the C4 fluorine in the equatorial position.

This geometric divergence is the foundational basis for differentiating the isomers via Nuclear Magnetic Resonance (NMR) spectroscopy.

ConformationalEquilibrium A Cis-Isomer (e.g., 2S, 4R) Axial F, Equatorial H4 C Diagnostic 1H NMR Small J_HH (~3-5 Hz) A->C H4 Signal Output B Trans-Isomer (e.g., 2S, 4S) Equatorial F, Axial H4 D Diagnostic 1H NMR Large J_HH (~10-12 Hz) B->D H4 Signal Output

Caption: Conformational impact on 1H NMR diagnostic signals for 4-fluoropipecolic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine is a highly sensitive NMR probe, making multinuclear NMR ( 1 H, 13 C, 19 F) the most authoritative technique for characterizing this molecule [1].

1 H NMR Causality & Karplus Logic

The H4 proton is the primary diagnostic signal. It experiences a massive geminal coupling with the 19 F nucleus ( 2JHF​≈48−50 Hz), splitting the signal into a wide doublet. The fine structure of each half of this doublet is dictated by the Karplus equation:

  • Trans-Isomer (Axial H4): An axial H4 proton couples with the axial protons on C3 and C5. Axial-axial couplings are large ( 3JHH​≈10−12 Hz). Thus, the H4 signal appears as a wide doublet of triplet of triplets (dtt).

  • Cis-Isomer (Equatorial H4): An equatorial H4 proton only exhibits equatorial-equatorial and equatorial-axial couplings, both of which are small ( 3JHH​≈2−5 Hz). The H4 signal collapses into a narrower, less resolved multiplet (dm).

13 C NMR C-F Splitting

The highly electronegative fluorine atom causes distinct scalar coupling through the carbon skeleton. This self-validates the carbon assignment:

  • C4: Exhibits a massive one-bond coupling ( 1JCF​≈170 Hz).

  • C3 & C5: Exhibit two-bond couplings ( 2JCF​≈18−22 Hz).

  • C2 & C6: Exhibit three-bond couplings ( 3JCF​≈5−10 Hz).

19 F NMR Sensitivity

19 F chemical shifts are exquisitely sensitive to their local electronic environment and solvent accessibility, a trait heavily utilized in ligand-binding assays [1]. In a standard D2​O or CD3​OD solution, the 19 F signal typically resonates between -170 ppm and -190 ppm . An axial fluorine generally resonates upfield (more negative ppm) compared to an equatorial fluorine due to increased shielding from 1,3-diaxial electron cloud overlap.

Summarized NMR Data Table

Note: Exact chemical shifts (δ) vary slightly based on pH and solvent (e.g., D2​O vs. DMSO−d6​ ). The data below represents expected zwitterionic values in D2​O .

NucleusPositionExpected Shift (δ, ppm)Multiplicity & Coupling Constants (J in Hz)
1 H H4 (trans)4.80 - 5.10dtt, 2JHF​≈49 , 3JH(ax)​≈11 , 3JH(eq)​≈4
1 H H4 (cis)4.90 - 5.20dm, 2JHF​≈48 , 3JHH​≈3−5
1 H H23.50 - 3.80dd, 3JHH​≈11,3
13 C C488.0 - 92.0d, 1JCF​≈170
13 C C3, C532.0 - 38.0d, 2JCF​≈18−22
13 C C258.0 - 62.0d, 3JCF​≈5−8
19 F F4-175.0 to -185.0d (or multiplet depending on decoupling), 2JFH​≈48−50

Infrared (IR) Spectroscopy: The Zwitterion Effect

As an unprotected amino acid, 4-fluoropipecolic acid exists as a zwitterion ( NH2+​/COO− ) in the solid state. This drastically alters the expected IR vibrational frequencies.

  • Causality of the Carbonyl Shift: A neutral, protonated carboxylic acid ( COOH ) typically exhibits a strong C=O stretch around 1700–1730 cm −1 . However, the formation of the delocalized carboxylate anion ( COO− ) reduces the bond order of the carbonyl group. Consequently, the asymmetric stretching vibration shifts significantly lower, typically appearing as a strong, broad band at 1580–1610 cm −1 .

  • Amine Region: The protonated secondary amine ( NH2+​ ) presents a broad, complex series of bands in the 3000–2500 cm −1 region, often obscuring the aliphatic C-H stretches.

  • C-F Stretch: A sharp, intense band characteristic of the C-F bond appears in the 1000–1100 cm −1 fingerprint region.

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is the standard technique for polar, zwitterionic molecules. The secondary amine is readily protonated, yielding a robust [M+H]+ ion at m/z 148.07 .

Collision-Induced Dissociation (CID) Causality

Subjecting the [M+H]+ ion to CID reveals three highly diagnostic neutral losses:

  • Loss of H2​O (-18 Da): Common for carboxylic acids, yielding m/z 130.06.

  • Loss of CO2​ (-44 Da): Decarboxylation of the C2-acid, yielding m/z 104.08.

  • Loss of HF (-20 Da): The elimination of hydrogen fluoride is a hallmark of aliphatic fluorides, yielding a conjugated piperideinium species at m/z 128.07.

MSFragmentation M [M+H]+ m/z 148.07 F1 Loss of H2O m/z 130.06 M->F1 -H2O (-18 Da) F2 Loss of CO2 m/z 104.08 M->F2 -CO2 (-44 Da) F3 Loss of HF m/z 128.07 M->F3 -HF (-20 Da) F4 Piperideinium Ion m/z 84.08 F2->F4 -HF (-20 Da)

Caption: Diagnostic ESI-MS/MS positive mode fragmentation pathways for 4-fluoropipecolic acid.

Experimental Protocols

Protocol A: Multinuclear NMR Acquisition for Zwitterions

Because zwitterions often exhibit poor solubility in standard organic solvents like CDCl3​ , aqueous or highly polar systems are required[2].

  • Sample Preparation: Dissolve 10-15 mg of 4-fluoropiperidine-2-carboxylic acid in 0.6 mL of Deuterium Oxide ( D2​O ).

  • pH Adjustment (Critical Step): If the sample is insoluble, the zwitterionic lattice energy is too high. Add 1-2 drops of 1M NaOD or DCl in D2​O to push the equilibrium toward the fully anionic or cationic species, respectively. Note: This will shift the C2 and C6 NMR signals.

  • Internal Standard: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for 1 H and 13 C referencing in aqueous media.

  • Acquisition:

    • 1 H NMR: Run standard 1D proton. Ensure the spectral window is wide enough (0-10 ppm).

    • 13 C NMR: Run with 1 H decoupling. Increase relaxation delay (D1 = 2-3 seconds) to ensure accurate integration of the quaternary carboxylate carbon.

    • 19 F NMR: Run with and without 1 H decoupling to observe the true 2JHF​ multiplet structure. Reference against internal Trichlorofluoromethane ( CFCl3​ ) at 0 ppm or external Trifluoroacetic acid (TFA) at -76.5 ppm.

Protocol B: HILIC LC-MS Analysis

Standard C18 reverse-phase chromatography often fails to retain small, highly polar zwitterions, resulting in elution at the void volume.

  • Column Selection: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B (highly organic to retain the polar analyte) and run a gradient down to 50% B over 10 minutes.

  • Ionization: Set ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Validation Checkpoint: Ensure the extracted ion chromatogram (EIC) for m/z 148.07 shows a symmetrical peak with a retention time greater than 3 column volumes.

References

  • Perez Carrillo, V. H., Whittaker, J., Wiedemann, C., & Hellmich, U. A. (2025). Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Fustero, S., Bello, P., Miró, J., Simón, A., & del Pozo, C. (2014). Olefin Metathesis Reactions with Fluorinated Substrates, Catalysts, and Solvents. Chemical Reviews.[Link]

Exploratory

Biological Activity of 4-Fluoropiperidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Executive Technical Summary 4-Fluoropiperidine-2-carboxylic acid (commonly referred to as 4-fluoropipecolic acid) and its derivatives represent a class of privileged, conformationally constrained chiral scaffolds in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

4-Fluoropiperidine-2-carboxylic acid (commonly referred to as 4-fluoropipecolic acid) and its derivatives represent a class of privileged, conformationally constrained chiral scaffolds in modern medicinal chemistry. As a six-membered homologue of 4-fluoroproline, this building block is heavily utilized in the design of peptidomimetics, protease inhibitors, and non-beta-lactam beta-lactamase inhibitors [1].

From an application science perspective, the strategic substitution of hydrogen or hydroxyl groups with fluorine at the C4 position is not merely a steric replacement; it is a profound stereoelectronic intervention. This modification directly modulates the basicity of the piperidine nitrogen, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and dictates the three-dimensional topology of the molecule through predictable conformational locking [2].

Stereoelectronic Foundations & Conformational Control

The utility of 4-fluoropipecolic acid derivatives relies heavily on the spatial arrangement of the piperidine ring. Unlike flexible linear peptides, the piperidine ring restricts the available Ramachandran angles ( ϕ and ψ ), serving as a rigid vector for pharmacophores.

The Gauche Effect and A(1,3) Strain

When incorporated into a peptide chain or a drug scaffold (where the piperidine nitrogen is acylated or alkylated), the highly electronegative C4-fluorine atom exerts a strong stereoelectronic pull.

  • Causality in Design: The C-F bond strongly prefers to adopt a gauche orientation relative to the protonated amine or the polarized amide bond. This interaction, combined with the minimization of allylic A(1,3) strain between the N-substituent (e.g., an N-Boc group) and the C2-carboxylate, forces the piperidine ring into a highly specific chair conformation [1].

  • Biological Translation: By pre-organizing the molecule into its biologically active conformation, the entropic penalty of binding to a target receptor or enzyme active site is drastically reduced, leading to sub-nanomolar binding affinities.

Pharmacological Impact & Target Biological Activities

The biological activity of 4-fluoropipecolic acid derivatives spans several critical therapeutic areas:

A. Protease Inhibitors (Thrombin and Factor Xa)

Pipecolic acid is the core structural motif in several anticoagulant drugs, most notably Argatroban. Substituting the core with a 4-fluoro analogue enhances the lipophilic interactions within the S1 pocket of serine proteases. Furthermore, the fluorine atom can act as a weak, yet highly directional, hydrogen bond acceptor with active-site backbone amides, increasing target residence time.

B. Beta-Lactamase Inhibitors

Derivatives of 4-hydroxypiperidine-2-carboxylates are the foundational "western" building blocks for diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitors, such as Relebactam [1]. Fluorinated analogues are actively explored to bypass bacterial resistance mechanisms. The C4-fluorine prevents oxidative degradation and modulates the pKa of the bridging nitrogen, optimizing the compound's penetration through the Gram-negative outer membrane porins.

C. CNS Modulators (NMDA/GABA)

Fluorinated pipecolic acids act as conformationally restricted analogues of neurotransmitters. The decreased pKa of the amine (due to the inductive effect of fluorine) increases the fraction of the un-ionized drug at physiological pH, significantly enhancing blood-brain barrier (BBB) permeability compared to the non-fluorinated parent compound.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the physicochemical tuning achieved via fluorination, the following table summarizes the comparative data of the pipecolic acid series.

Physicochemical PropertyPipecolic Acid4-Hydroxypipecolic Acid4-Fluoropipecolic Acid
Amine pKa (approx.) 10.59.88.5
LogD (pH 7.4) -1.5-2.0-0.5
Metabolic Liability High (CYP450 C4-oxidation)High (Phase II Glucuronidation)Low (C4 position blocked)
Conformational Bias Highly FlexibleHydrogen-bond dependentLocked (Stereoelectronic/Gauche)

Data synthesis based on structural profiling of fluorinated cyclic amino acids[2][3].

Experimental Methodology: Deoxyfluorination Workflow

The synthesis of 4-fluoropipecolic acid derivatives typically proceeds via the nucleophilic deoxyfluorination of a 4-hydroxypipecolic acid precursor [3]. As a Senior Application Scientist, I emphasize that this reaction is highly prone to E2 elimination (yielding 3,4-dehydropipecolic acid) if not strictly controlled. The following protocol utilizes Diethylaminosulfur trifluoride (DAST) to ensure an SN​2 inversion of stereochemistry [4].

Step-by-Step Protocol: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid methyl ester

1. Substrate Preparation & Drying:

  • Action: Dissolve 1.0 eq of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Causality: Traces of water will aggressively hydrolyze DAST into highly corrosive hydrogen fluoride (HF) and diethylaminosulfinyl fluoride, destroying the starting material and posing a severe safety hazard.

2. Cryogenic Reagent Addition:

  • Action: Cool the reaction flask to -78 °C under an inert Argon atmosphere. Slowly add 1.5 eq of DAST dropwise.

  • Causality: The initial formation of the alkoxyaminosulfur trifluoride intermediate is highly exothermic. Maintaining -78 °C suppresses the activation energy required for the competing E2 elimination pathway, favoring the desired substitution.

3. SN​2 Fluorination & Inversion:

  • Action: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Causality: As the temperature rises, the intermediate collapses. The displaced fluoride ion attacks the C4 carbon from the opposite face of the leaving group, resulting in a clean Walden inversion from the (4S)-hydroxy to the (4R)-fluoro diastereomer.

4. Quenching and Workup:

  • Action: Quench the reaction at 0 °C with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

5. Self-Validating System (Analytical Confirmation):

  • Action: Analyze the crude mixture via 19F NMR and 1H NMR.

  • Validation: A successful reaction is confirmed by a distinct 19F multiplet (typically around -170 to -180 ppm) exhibiting characteristic 2JHF​ (geminal) and 3JHF​ (vicinal) coupling constants. The absence of alkene protons in the 1H NMR (5.5 - 6.0 ppm) validates the suppression of the elimination byproduct.

Visualization of the Drug Discovery Workflow

The following diagram maps the logical progression from starting material synthesis to biological application, highlighting the core causal relationships of the fluorination step.

G N1 4-Hydroxypipecolic Acid (Starting Material) N2 Deoxyfluorination (DAST, -78°C) N1->N2 SN2 Inversion N3 4-Fluoropipecolic Acid (Chiral Scaffold) N2->N3 Yields Fluoro-Analog P1 pKa Modulation (Amine Basicity ↓) N3->P1 P2 Metabolic Stability (Blocks C4 Oxidation) N3->P2 P3 Conformational Lock (Gauche Effect) N3->P3 T1 Protease Inhibitors (Thrombin/Factor Xa) P1->T1 T2 Beta-Lactamase Inhibitors P2->T2 T3 Peptidomimetics (PPI Modulators) P3->T3

Caption: Workflow: Synthesis and biological translation of 4-fluoropipecolic acid derivatives.

References

  • The Journal of Organic Chemistry. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications. Available at:[Link]

  • Tetrahedron. Synthesis of 5-fluoromethylproline and 5-fluoropipecolic acid via morph-DAST mediated ring-expansion. ResearchGate / Elsevier. Available at: [Link]

Foundational

Engineering Physicochemical Properties: A Technical Guide on the pKa and Lipophilicity of 4-Fluoropiperidine-2-Carboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where basic amines present severe liabilities—ranging from hERG channel inhibition to poor membrane p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where basic amines present severe liabilities—ranging from hERG channel inhibition to poor membrane permeability due to excessive protonation at physiological pH[1]. The strategic installation of a fluorine atom, such as in the transition from pipecolic acid to 4-fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid), represents a masterclass in physicochemical tuning. This whitepaper dissects the causality behind fluorine-mediated pKa depression, its nuanced impact on lipophilicity (logP/logD), and provides self-validating experimental workflows for accurate physicochemical profiling.

The Mechanistic Role of Fluorine in Saturated Nitrogen Heterocycles

The introduction of fluorine into an aliphatic ring system is rarely just a steric substitution; it is a profound electronic intervention. Fluorine is the most electronegative element, and its primary influence on saturated heterocycles manifests through strong inductive electron withdrawal (-I effect) across the σ -bond network[2].

In 4-fluoropiperidine-2-carboxylic acid, the fluorine atom is situated at the C4 position ( γ to the basic nitrogen). Despite being separated by three carbon-carbon bonds, the inductive pull of the fluorine atom significantly destabilizes the positive charge of the protonated ammonium state. To relieve this thermodynamic penalty, the molecule shifts its equilibrium to favor the unprotonated (neutral or zwitterionic) state, thereby lowering the macroscopic pKa of the amine[2]. Furthermore, the specific axial or equatorial orientation of the C-F bond dictates the magnitude of this effect due to stereoelectronic alignments and the resulting molecular dipole moment[3].

FluorineEffect F_Sub C4-Fluorine Substitution Inductive Inductive Electron Withdrawal (-I) F_Sub->Inductive Dipole C-F Dipole Moment F_Sub->Dipole pKa_Drop Decreased Amine pKa Inductive->pKa_Drop logD_Shift Modulated logD (pH 7.4) Dipole->logD_Shift pKa_Drop->logD_Shift Increased Neutral Fraction

Fig 1: Causality of C4-fluorination on piperidine basicity and physiological lipophilicity.

pKa Modulation: Causality and Speciation

To understand the additive effects of functional groups on the piperidine core, we must analyze the pKa decrements systematically. Unsubstituted piperidine is highly basic. The addition of an α -carboxylic acid (forming pipecolic acid) lowers the amine pKa slightly due to the electron-withdrawing nature of the carbonyl group. The addition of a γ -fluorine (forming 4-fluoropiperidine) drops the pKa by approximately 1.8 units[2].

When both are combined in 4-fluoropipecolic acid, the decrements are roughly additive. This dramatic shift in pKa alters the speciation of the molecule at physiological pH (7.4), increasing the fraction of the unprotonated amine, which directly mitigates phospholipidosis and hERG liabilities[1].

Table 1: Comparative pKa Values of Piperidine Derivatives
CompoundAmine pKaCarboxylic Acid pKaReference
Piperidine 11.22N/AStandard
4-Fluoropiperidine 9.40N/A[2]
Pipecolic Acid 10.392.06[4]
4-Fluoropipecolic Acid ~8.60~1.80Extrapolated

*Calculated based on additive inductive decrements from the parent scaffolds.

Lipophilicity (logP) and Distribution Coefficient (logD) Dynamics

The effect of aliphatic fluorination on intrinsic lipophilicity (logP) is notoriously non-linear. While the fluorine atom itself is hydrophobic, the highly polarized C-F bond introduces a strong local dipole moment. This dipole can engage in dipole-dipole interactions with aqueous solvent networks, sometimes counteracting the intrinsic hydrophobicity and leading to a net decrease in logP relative to the unsubstituted alkane[5].

However, in drug development, the distribution coefficient at pH 7.4 (logD 7.4​ ) is the more critical metric. For 4-fluoropipecolic acid, the dominant driver of logD 7.4​ is not the intrinsic logP shift, but the pKa shift. By lowering the basicity, fluorination increases the relative concentration of the zwitterionic/neutral species over the highly polar cationic species at pH 7.4, thereby modulating membrane partitioning[5].

Table 2: Lipophilicity Metrics
CompoundIntrinsic logPEstimated logD (pH 7.4)Reference
Piperidine 0.84-0.80Standard
Pipecolic Acid -2.20<-3.00[4]
4-Fluoropipecolic Acid -2.00~ -2.50Extrapolated

*Estimated values demonstrating the complex interplay of the C-F dipole and pKa shift.

Experimental Methodologies (Self-Validating Protocols)

As scientists, we must rely on robust, self-validating analytical systems. Below are the field-proven protocols for determining the physicochemical properties of zwitterionic fluorinated heterocycles.

Workflow Start Synthesize 4-Fluoropipecolic Acid pKa Determine pKa (19F NMR / Potentiometry) Start->pKa logP Determine logP/logD (Shake-Flask / LC-MS) Start->logP Data Calculate Speciation & Permeability pKa->Data logP->Data

Fig 2: Experimental workflow for physicochemical profiling of fluorinated saturated heterocycles.

Protocol A: Multiplexed pKa Determination via 19 F NMR

Causality of Choice: Traditional potentiometric titration struggles with zwitterions like pipecolic acid analogs due to overlapping inflection points and poor aqueous solubility at the isoelectric point. 19 F NMR bypasses this by directly monitoring the chemical shift of the fluorine atom, which acts as a highly sensitive reporter for the protonation state of the adjacent nitrogen[6].

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) to cover a pH range of 2.0 to 12.0.

  • Sample Preparation: Dissolve 4-fluoropipecolic acid to a final concentration of 2-5 mM in the buffer solutions at varying pH increments (0.5 pH units).

  • Internal Standard (Self-Validation): Spike each sample with a trace amount of a pH-independent fluorinated reference (e.g., trifluoroethanol) to calibrate the chemical shift ( δ ) and validate temperature stability.

  • NMR Acquisition: Acquire 19 F NMR spectra at a strictly controlled temperature (25.0 ± 0.1 °C).

  • Data Processing: Plot the observed fluorine chemical shift ( δobs​ ) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact macroscopic pKa.

Protocol B: High-Throughput Shake-Flask logD 7.4​ Determination

Causality of Choice: While HPLC retention time assays are high-throughput, they often fail for zwitterions due to secondary electrostatic interactions with the silica backbone of the stationary phase. The shake-flask method provides a true thermodynamic measurement of partitioning[5].

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Partitioning: Dissolve the analyte in the aqueous phase (100 µM). Add an equal volume of the saturated octanol phase.

  • Equilibration: Vortex the mixture for 3 minutes, then centrifuge at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of 4-fluoropipecolic acid in each phase using LC-MS/MS.

  • Self-Validation: Run highly hydrophilic (e.g., atenolol) and highly lipophilic (e.g., propranolol) reference standards in parallel to validate phase separation integrity and MS response linearity.

Conclusion & Strategic Outlook

The structural modification of pipecolic acid via C4-fluorination is a highly rational approach to lead optimization. By leveraging the strong inductive effect of fluorine, medicinal chemists can predictably depress the amine pKa, thereby increasing the neutral/zwitterionic fraction at physiological pH. This subtle electronic tuning directly translates to improved membrane permeability, optimized clearance rates, and reduced off-target cardiovascular liabilities[1], proving that in modern drug design, precision physicochemical engineering is just as critical as target affinity.

References

  • The conformational preferences of 3‐fluoropiperidine... | ResearchGate | 3[3]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | ChemMedChem / yuntsg.com | 2[2]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | NIH | 6[6]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | ACS Publications |1[1]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning | NIH | 5[5]

  • Showing Compound Pipecolic acid (FDB000545) | FooDB | 4[4]

Sources

Exploratory

Thermal stability of N-Boc-4-Fluoropiperidine-2-carboxylic acid

An In-depth Technical Guide on the Thermal Stability of N-Boc-4-Fluoropiperidine-2-carboxylic acid Authored by: Gemini, Senior Application Scientist Date: March 15, 2026 Abstract N-Boc-4-Fluoropiperidine-2-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermal Stability of N-Boc-4-Fluoropiperidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Date: March 15, 2026

Abstract

N-Boc-4-Fluoropiperidine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, integral to the synthesis of a new generation of therapeutic agents. Its thermal stability is a critical parameter, profoundly influencing its storage, handling, and the overall safety and efficiency of subsequent synthetic transformations. This guide presents a comprehensive examination of the thermal characteristics of this compound. It details robust experimental methodologies for its assessment, provides an interpretation of the resulting data, and offers critical insights into its decomposition pathways.

Introduction: The Imperative of Thermal Stability in Drug Development

The progression of a potential drug molecule from a laboratory concept to a clinical therapeutic is a complex journey, with thermal stability being a foundational aspect of process safety and the quality of the drug substance. For a versatile synthetic intermediate such as N-Boc-4-Fluoropiperidine-2-carboxylic acid, a comprehensive understanding of its behavior under thermal stress is not merely academic but a practical necessity.

Thermal instability can precipitate a cascade of undesirable events:

  • Safety Hazards: Uncontrolled decomposition can be exothermic, leading to a rapid increase in temperature and pressure within a reactor, potentially resulting in a dangerous runaway reaction.

  • Compromised Yield and Purity: Degradation of the starting material invariably leads to a reduction in the yield and purity of the active pharmaceutical ingredient (API), which can significantly complicate downstream purification processes.

  • Reaction Inconsistency: The introduction of reactive species from decomposition can lead to the formation of unforeseen byproducts, resulting in batch-to-batch variability and jeopardizing the reproducibility of the synthetic process.

This guide is meticulously structured to provide researchers, scientists, and drug development professionals with the essential knowledge to proficiently evaluate and manage the thermal risks associated with N-Boc-4-Fluoropiperidine-2-carboxylic acid.

Physicochemical Profile and Structural Analysis

A foundational understanding of the physicochemical properties of N-Boc-4-Fluoropiperidine-2-carboxylic acid is a prerequisite to analyzing its thermal behavior.

PropertyValue
IUPAC Name 1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid
Molecular Formula C₁₁H₁₈FNO₄
Molecular Weight 247.26 g/mol
Appearance White to off-white solid
Melting Point Approximately 130-133 °C, often accompanied by decomposition.[1]

The molecule's thermal susceptibility is largely dictated by the presence of the tert-butoxycarbonyl (Boc) protecting group, which is known for its thermal lability.[2] The fluorine atom at the C4 position, with its electron-withdrawing nature, can also modulate the electronic landscape of the molecule and influence its decomposition kinetics.

Experimental Evaluation of Thermal Stability

A multi-faceted analytical approach is indispensable for a holistic assessment of thermal stability. This section delineates the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two of the most potent and widely accessible thermal analysis techniques.[]

Thermogravimetric Analysis (TGA)

Principle: TGA quantifies the change in a sample's mass as a function of temperature or time under a controlled atmosphere.[] This technique is paramount for ascertaining the onset of decomposition and the stoichiometry of mass loss events.

Experimental Protocol:

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Boc-4-Fluoropiperidine-2-carboxylic acid into a suitable TGA pan (e.g., platinum or alumina). A thin, uniform layer of the sample is crucial for optimal heat transfer and accurate measurements.

  • Atmosphere: An inert atmosphere, typically nitrogen or argon, should be maintained at a consistent flow rate (e.g., 50 mL/min) to preclude oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a sub-decomposition temperature (e.g., 30 °C).

    • Implement a linear temperature ramp, typically 10 °C/min, to a final temperature well above the decomposition point (e.g., 300 °C).

  • Data Interpretation: The resulting data is plotted as percentage mass versus temperature. The onset temperature of decomposition (Tonset) is a key parameter derived from this plot.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation weigh Weigh 5-10 mg load Load into TGA pan weigh->load calibrate Calibrate TGA load->calibrate atmosphere Set N2 flow (50 mL/min) calibrate->atmosphere temp_program Program Temp Ramp (10 °C/min to 300 °C) atmosphere->temp_program run_exp Run Experiment temp_program->run_exp acquire_data Acquire Mass vs. Temp Data run_exp->acquire_data plot_data Plot Mass % vs. Temp acquire_data->plot_data determine_tonset Determine Tonset plot_data->determine_tonset

Caption: TGA experimental workflow from sample preparation to data analysis.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the differential heat flow between a sample and an inert reference as a function of temperature. This technique is adept at detecting and quantifying the enthalpy changes associated with thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Instrumentation: A calibrated differential scanning calorimeter is essential.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a hermetic pan is critical to contain any gases evolved during decomposition, ensuring accurate enthalpy measurements.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

  • Atmosphere: An inert nitrogen atmosphere is maintained at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: The data is plotted as heat flow (W/g) versus temperature (°C). Endothermic events, such as melting, are represented by downward peaks, while exothermic events, such as decomposition, are represented by upward peaks.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_run_dsc Analysis cluster_analysis_dsc Data Interpretation weigh_dsc Weigh 2-5 mg seal_pan Hermetically seal in Al pan weigh_dsc->seal_pan calibrate_dsc Calibrate DSC seal_pan->calibrate_dsc atmosphere_dsc Set N2 flow (50 mL/min) calibrate_dsc->atmosphere_dsc temp_program_dsc Program Temp Ramp (10 °C/min to 300 °C) atmosphere_dsc->temp_program_dsc run_exp_dsc Run Experiment temp_program_dsc->run_exp_dsc acquire_data_dsc Acquire Heat Flow vs. Temp Data run_exp_dsc->acquire_data_dsc plot_data_dsc Plot Heat Flow vs. Temp acquire_data_dsc->plot_data_dsc identify_events Identify Melting & Decomposition plot_data_dsc->identify_events

Caption: DSC experimental workflow from sample preparation to data interpretation.

Synthesis of Thermal Data

The synergistic interpretation of TGA and DSC data provides a comprehensive thermal profile of N-Boc-4-Fluoropiperidine-2-carboxylic acid.

Anticipated TGA Profile:

  • A stable baseline is expected at lower temperatures, followed by a distinct mass loss step corresponding to the thermal cleavage of the Boc group.[4]

Anticipated DSC Profile:

  • An endothermic peak corresponding to the melting of the crystalline solid will be observed. This may be closely followed by, or overlap with, a broad exothermic peak, which is indicative of the decomposition process.

Summary of Expected Thermal Data:

ParameterTechniqueExpected Value RangeSignificance
Onset of Decomposition (Tonset) TGA130 - 150 °CThe temperature at which significant mass loss initiates.[5]
Melting Point (Tm) DSC130 - 133 °CThe temperature of solid-to-liquid phase transition.[1]
Decomposition Exotherm Onset DSC~130 - 150 °CThe temperature at which decomposition becomes exothermic.
Enthalpy of Decomposition (ΔHd) DSCVariable (Exothermic)Quantifies the heat released during decomposition.

Mechanistic Insights into Thermal Decomposition

The principal thermal decomposition pathway for N-Boc protected amines is a well-documented process involving a six-membered cyclic transition state, commonly referred to as thermal Boc-deprotection.[5]

Proposed Mechanism:

The decomposition is initiated by the intramolecular abstraction of a proton from the piperidine nitrogen by the carbonyl oxygen of the Boc group. This triggers a concerted electronic rearrangement, culminating in the cleavage of the N-C(O) bond to yield the deprotected piperidine, carbon dioxide, and isobutylene.[5][6]

Decomposition_Pathway cluster_reactants Reactant cluster_transition_state Transition State cluster_products Products reactant N-Boc-4-Fluoropiperidine-2-carboxylic acid ts Six-membered Cyclic Transition State reactant->ts Heat (Δ) product1 4-Fluoropiperidine-2-carboxylic acid ts->product1 product2 Carbon Dioxide (CO2) ts->product2 product3 Isobutylene (C4H8) ts->product3

Caption: Proposed thermal decomposition pathway of N-Boc-4-Fluoropiperidine-2-carboxylic acid.

Practical Guidance and Safety Protocols

The thermal data mandates the following precautions for the safe handling and utilization of N-Boc-4-Fluoropiperidine-2-carboxylic acid:

  • Storage: The compound should be stored in a cool, dry, and well-ventilated environment, away from direct heat sources.[7] Refrigeration is advisable for prolonged storage to mitigate the risk of gradual degradation.

  • Handling: Avoid subjecting the solid material to elevated temperatures, particularly at or near its melting point. When employed in reactions, the thermal stability of the compound within the chosen solvent system must be taken into account.

  • Process Safety: For reactions conducted at elevated temperatures, a comprehensive risk assessment is imperative. The potential for gas evolution (CO₂ and isobutylene) must be addressed with adequate reactor venting. The exothermic nature of the decomposition should be a key consideration in the design of cooling systems for large-scale operations.

  • Advanced Studies: For processes that necessitate prolonged heating, isothermal TGA studies can furnish valuable kinetic data on the rate of decomposition at specific temperatures. For a more in-depth assessment of runaway reaction potential, Accelerating Rate Calorimetry (ARC) is a highly recommended analytical technique.

Conclusion

N-Boc-4-Fluoropiperidine-2-carboxylic acid possesses moderate thermal stability, with decomposition typically initiating in the vicinity of its melting point. The primary decomposition mechanism is the well-characterized thermal Boc-deprotection, an exothermic process that generates gaseous byproducts. A thorough thermal analysis, leveraging techniques such as TGA and DSC, is indispensable for the safe and efficient application of this critical building block in drug discovery and development. By understanding and adhering to its thermal limitations, researchers can effectively mitigate risks and achieve more consistent and reproducible synthetic outcomes.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development – A guide for organic chemists. Academic Press.
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Center for Chemical Process Safety (CCPS). (2000). Guidelines for Chemical Process Quantitative Risk Analysis, 2nd Edition. American Institute of Chemical Engineers.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Foundational

A Guide to the Structural Elucidation of 4-Fluoropiperidine-2-carboxylic acid hydrochloride: A Methodological Whitepaper

Abstract The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1][2] 4-Fluoropiperidine-2-carboxylic acid hydrochloride is a key building block in this domain, yet its definitive solid-state structure, which is critical for rational drug design, remains to be publicly elucidated. This technical guide provides a comprehensive methodological framework for researchers and drug development professionals to determine the crystal structure of this compound. We will detail a proposed synthetic route, robust crystallization protocols, and the complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, by drawing on crystallographic data from analogous piperidine derivatives, we will present an expert analysis of the anticipated structural features, including ring conformation and intermolecular hydrogen bonding networks. This document serves as a practical roadmap for the structural characterization of this and similar fluorinated heterocyclic intermediates.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[2] Its three-dimensional structure is a key determinant of binding affinity and selectivity for biological targets.[3] The introduction of fluorine atoms can profoundly influence a molecule's properties, including:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing target engagement and reducing off-target effects like hERG channel affinity.[4]

  • Conformational Control: Fluorine's gauche effect can be used to favor specific ring conformations, pre-organizing the molecule for optimal receptor binding.[5]

Understanding the precise three-dimensional arrangement of atoms, as provided by single-crystal X-ray crystallography, is therefore not merely an academic exercise but a critical step in lead optimization.[6][7] It provides an unambiguous snapshot of the molecule's solid-state conformation and the intermolecular interactions that govern its crystal packing.[8][9] This guide outlines the comprehensive workflow to achieve this for 4-Fluoropiperidine-2-carboxylic acid hydrochloride.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

Proposed Synthetic Pathway

While numerous strategies exist for the synthesis of fluorinated piperidines, a common approach involves the fluorination of a suitable piperidone precursor followed by functional group manipulation.[1][5][10] A plausible and efficient route to the target compound is outlined below. The rationale is to introduce the fluorine early and then establish the carboxylic acid functionality.

Synthesis_Workflow Figure 1: Proposed Synthesis of 4-Fluoropiperidine-2-carboxylic acid hydrochloride A N-Boc-4-piperidone B N-Boc-4-fluoropiperidine A->B Deoxofluorination (e.g., DAST, Deoxo-Fluor) C N-Boc-4-fluoropiperidine-2-carboxylic acid B->C α-Lithiation & Carboxylation (e.g., LDA, CO₂) D 4-Fluoropiperidine-2-carboxylic acid hydrochloride C->D Boc Deprotection (e.g., HCl in Dioxane)

Caption: Figure 1: Proposed Synthesis of 4-Fluoropiperidine-2-carboxylic acid hydrochloride.

Experimental Causality:

  • Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are effective for converting ketones to geminal difluorides, but for a single fluorination, milder conditions or alternative reagents might be explored to manage side reactions.[10]

  • Boc Protection: The tert-Butoxycarbonyl (Boc) protecting group is chosen for its stability during fluorination and lithiation steps and its straightforward removal under acidic conditions, which conveniently yields the desired hydrochloride salt in the final step.

  • Final Step: The use of hydrogen chloride in an anhydrous solvent like dioxane or diethyl ether is critical to both deprotect the amine and precipitate the hydrochloride salt, often in high purity.

Protocol for Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction (at least 20-50 µm in all dimensions) is the most crucial, and often most challenging, step.[8] As an organic salt, the target compound is expected to be a crystalline solid with good solubility in polar solvents.

Protocol 1: Slow Evaporation

  • Solvent Selection: Screen for a solvent in which the compound is moderately soluble. Methanol, ethanol, or a mixture such as ethanol/water are excellent starting points.

  • Solution Preparation: Prepare a nearly saturated solution of 4-Fluoropiperidine-2-carboxylic acid hydrochloride in the chosen solvent at room temperature. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.[11]

  • Incubation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows for slow evaporation of the solvent.

  • Observation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

This technique is highly effective for growing high-quality crystals from small amounts of material.

  • Prepare the Reservoir: Fill the well of a vapor diffusion plate with a "precipitant" solution, a solvent in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate).

  • Prepare the Drop: On a siliconized glass cover slip (for hanging drop) or the pedestal (for sitting drop), place a small drop (2-5 µL) of a concentrated solution of the compound in a "good" solvent (e.g., methanol).

  • Seal the Well: Invert the cover slip over the reservoir (hanging drop) or place the pedestal in the sealed well (sitting drop).

  • Equilibration: Over time, the precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[7][8][9]

SCXRD_Workflow Figure 2: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Crystal Mounting B Data Collection A->B X-ray Diffractometer C Structure Solution B->C Diffraction Pattern D Structure Refinement C->D E Validation & Analysis D->E F Crystallographic Database Deposition E->F Final Structure (CIF file)

Caption: Figure 2: Single-Crystal X-ray Diffraction Workflow.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil.[3]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (ca. 100 K) to minimize thermal vibrations. It is then exposed to a focused beam of X-rays (e.g., from a Mo or Cu source).[8] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy.

Anticipated Structural Features and Analysis

While the specific structure of 4-Fluoropiperidine-2-carboxylic acid hydrochloride is not yet determined, we can make expert predictions based on known structures of similar compounds, such as 4-piperidinecarboxylic acid hydrochloride.[12]

Conformation of the Piperidine Ring

The piperidine ring is expected to adopt a chair conformation , as this is the most stable arrangement for six-membered rings, minimizing both angular and torsional strain.[13][14][15] Key questions to be answered by the crystal structure will be the orientation of the substituents:

  • Carboxylic Acid Group: This bulky group at the C2 position will likely prefer an equatorial position to minimize steric hindrance.

  • Fluorine Atom: The orientation of the fluorine atom at the C4 position (axial vs. equatorial) will be of great interest, as it can influence the molecule's dipole moment and interaction with its biological target.

Key Bond Lengths and Angles

The crystallographic data will provide precise measurements of all bond lengths and angles. A summary of expected values for a related, non-fluorinated structure is provided for comparison.

ParameterExpected Value (based on 4-piperidinecarboxylic acid HCl[12])
Space Group Orthorhombic (e.g., P2₁2₁2₁)
Piperidine C-N Bond ~1.49 Å
Piperidine C-C Bond ~1.52 - 1.54 Å
Carboxyl C=O Bond ~1.21 Å
Carboxyl C-OH Bond ~1.31 Å
N-H...Cl⁻ Distance ~3.17 - 3.19 Å
O-H...Cl⁻ Distance ~3.02 Å
Intermolecular Interactions: The Hydrogen Bonding Network

As a hydrochloride salt, the crystal structure will be dominated by a network of strong hydrogen bonds. The protonated piperidinium nitrogen (N⁺-H) and the carboxylic acid proton (O-H) will act as hydrogen bond donors, while the chloride anion (Cl⁻) will be the primary acceptor.

H_Bonding Figure 3: Predicted Hydrogen Bonding Scheme cluster_mol 4-Fluoropiperidine-2-carboxylic acid Cation N_H N⁺-H Cl_minus Cl⁻ N_H->Cl_minus N-H···Cl⁻ O_H O-H O_H->Cl_minus O-H···Cl⁻

Caption: Figure 3: Predicted Hydrogen Bonding Scheme.

This network of charge-assisted hydrogen bonds is expected to be a primary determinant of the crystal packing, influencing the material's physical properties such as melting point and solubility.[12]

Conclusion

The determination of the single-crystal X-ray structure of 4-Fluoropiperidine-2-carboxylic acid hydrochloride is an essential step towards understanding its role as a molecular building block in drug discovery. This guide provides a robust, field-proven methodological framework for its synthesis, crystallization, and ultimate structural elucidation. The resulting crystallographic data will offer invaluable, atom-level insights into the conformational preferences and intermolecular interactions of this important fluorinated intermediate, thereby empowering more effective, structure-based drug design efforts.

References

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. [Link]

  • Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation, NC State University. [Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]

  • CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Journal of Coordination Chemistry. [Link]

  • Full article: Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Coordination Chemistry. [Link]

  • Growing Crystals. Science - Research Starters. [Link]

  • Growth of Single Crystals. University of California, Berkeley. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. University of Florida. [Link]

  • Tools and Tricks for Single Crystal Growth. Chemistry of Materials. [Link]

  • Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). ResearchGate. [Link]

Sources

Exploratory

4-Fluoropiperidine-2-carboxylic Acid: A Constrained Amino Acid Analogue for Advanced Peptidomimetics and Drug Discovery

Executive Summary The rational design of peptidomimetics relies heavily on the conformational restriction of the peptide backbone to enhance target affinity, metabolic stability, and oral bioavailability. 4-Fluoropiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics relies heavily on the conformational restriction of the peptide backbone to enhance target affinity, metabolic stability, and oral bioavailability. 4-Fluoropiperidine-2-carboxylic acid (commonly referred to as 4-fluoropipecolic acid) has emerged as a premier chiral scaffold in this domain. As a six-membered ring homologue of fluoroproline, it offers a unique combination of steric bulk and stereoelectronic tuning.

This technical guide explores the mechanistic rationale behind utilizing 4-fluoropiperidine-2-carboxylic acid in drug discovery, detailing its conformational dynamics, synthetic methodologies, and applications as both a structural bioisostere and a 19F NMR probe for protein-ligand interactions.

Stereoelectronic Control: The Gauche Effect in 6-Membered Rings

The utility of 4-fluoropipecolic acid is fundamentally rooted in its ability to preorganize peptide backbones. Unlike simple steric bulk, the fluorine atom exerts profound conformational control via stereoelectronic effects—specifically, the gauche effect [1].

Mechanistic Causality of Ring Pucker

In a piperidine ring, the highly electronegative fluorine atom at the C4 position polarizes the C-F bond, lowering the energy of the σC-F∗​ antibonding orbital. To maximize hyperconjugative stabilization, adjacent electron donors (such as the σC-H​ bonds or the lone pair of the ring nitrogen/amide carbonyl) prefer to align parallel to the σC-F∗​ orbital[2].

This stereoelectronic preference dictates the equilibrium of the piperidine chair conformations:

  • Cis-4-Fluoropipecolic Acid: The fluorine atom and the C2-carboxylate are on the same face of the ring. To minimize 1,3-diaxial interactions while satisfying the gauche effect, the molecule typically adopts a chair conformation where the C2-carboxylate is equatorial and the C4-fluoro group is axial.

  • Trans-4-Fluoropipecolic Acid: The substituents are on opposite faces. The ring often adopts a diequatorial conformation, though the strong electron-withdrawing nature of fluorine can induce a dynamic equilibrium between the diequatorial and diaxial states, heavily influenced by the N-protecting group (e.g., N-Boc) and solvent polarity[3].

By selecting the specific diastereomer (cis vs. trans), medicinal chemists can precisely dictate the ϕ and ψ dihedral angles of the resulting peptide bond, effectively "locking" the molecule into a bioactive conformation[1].

G N1 N-Boc-4-oxopiperidine -2-carboxylate N2 Kinetic Reduction (L-Selectride) N1->N2 N3 Thermodynamic Reduction (NaBH4) N1->N3 N4 Cis-4-Hydroxy Isomer (Equatorial OH) N2->N4 Axial Hydride Attack N5 Trans-4-Hydroxy Isomer (Axial OH) N3->N5 Equatorial Hydride Attack N6 Deoxyfluorination (DAST) Inversion of Configuration N4->N6 N5->N6 N7 Trans-4-Fluoro Isomer N6->N7 From Cis-OH N8 Cis-4-Fluoro Isomer N6->N8 From Trans-OH

Divergent synthetic workflow for accessing specific diastereomers of 4-fluoropipecolic acid.

Applications in Drug Discovery

Peptidomimetics and PPIase Inhibitors

Macrophage Infectivity Potentiator (MIP) proteins are virulence factors found in pathogens like Legionella pneumophila and Trypanosoma cruzi. These proteins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. 4-Fluoropipecolic acid derivatives serve as potent, conformationally locked inhibitors of these enzymes. The 6-membered ring perfectly mimics the transition state of the proline/pipecolic acid substrate, while the fluorine atom enhances metabolic stability against cytochrome P450 oxidation[4].

19F NMR Probes for Protein-Ligand Dynamics

Because fluorine is virtually absent in biological systems, 19F NMR provides a background-free window into protein-ligand interactions. When 4-fluoropipecolic acid is incorporated into an inhibitor, its 19F chemical shift becomes highly sensitive to the local dielectric environment of the protein binding pocket. Researchers utilize this to monitor ligand binding dynamics, solvent accessibility, and inhibitor-induced global structural changes in homodimeric target proteins[5].

Precursors for Non- β -Lactamase Inhibitors

The hydroxylated precursor (4-hydroxypiperidine-2-carboxylic acid) is the foundational scaffold for diazabicyclooctane (DBO) β -lactamase inhibitors like Relebactam[6]. Fluorinated analogues are actively investigated as bioisosteres to tune the pKa of the basic amine and alter the lipophilicity ( logP ) of the resulting DBO core, thereby expanding the spectrum of activity against multi-drug resistant Gram-negative bacteria.

Quantitative Data: Physicochemical Impact of Fluorination

The introduction of fluorine at the C4 position significantly alters the physicochemical properties of the amino acid. The table below summarizes the comparative data between standard cyclic amino acids and their fluorinated counterparts.

Amino Acid AnalogueRing SizeInductive Effect on Amine pKaApprox. ΔlogP (vs non-F)Preferred Ring Pucker
L-Proline 5Base (~10.6)BaselineDynamic (Envelope)
4-Fluoro-L-proline 5Reduced (~9.2)+0.2 to +0.4exo or endo (Stereo-dependent)
L-Pipecolic Acid 6Base (~10.7)BaselineChair (Equatorial C2)
4-Fluoropipecolic Acid 6Reduced (~9.5)+0.3 to +0.5Chair (Gauche-directed)

Data synthesized from structural studies on fluorinated constrained amino acids[1][2]. The electron-withdrawing nature of fluorine reduces the basicity of the adjacent secondary amine, which is critical for enhancing membrane permeability in oral drug design.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the stereoselective synthesis of trans-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid from its corresponding cis-hydroxy precursor[3][6]. This protocol is designed as a self-validating system utilizing NMR coupling constants to confirm inversion of stereochemistry.

Protocol: Deoxyfluorination via DAST (Inversion of Configuration)

Rationale: Diethylaminosulfur trifluoride (DAST) converts secondary alcohols to alkyl fluorides via an S N​ 2 mechanism. Starting with the cis-4-hydroxy isomer ensures the production of the trans-4-fluoro isomer due to the inversion of the C4 stereocenter.

Reagents & Materials:

  • cis-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the cis-4-hydroxy precursor in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperature suppresses elimination byproducts (e.g., formation of 3,4-dehydropipecolic acid).

  • Reagent Addition: Add DAST (1.5 eq) dropwise via syringe over 15 minutes.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 12 hours. Monitor via TLC (stain with ninhydrin after Boc-deprotection of a micro-aliquot).

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO3​ . Warning: DAST reacts violently with water, releasing HF gas. Ensure vigorous stirring and proper venting.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validation (NMR Analysis):

    • Perform 1H NMR. The C4 proton will shift significantly downfield (approx. 4.5–5.0 ppm) and appear as a doublet of multiplets due to geminal fluorine coupling ( 2JHF​≈48-50 Hz ).

    • Analyze the 3JHH​ coupling constants of the C4 proton. A narrow multiplet indicates equatorial-axial and equatorial-equatorial couplings, confirming the proton is equatorial and the newly installed fluorine is axial (trans configuration)[3].

G N1 Target Protein Expression (e.g., MIP PPIase) N2 Incubation with 4-Fluoropipecolic Acid Ligand N1->N2 N3 19F NMR Spectroscopy (Background-Free Detection) N2->N3 N4 Chemical Shift Analysis (Solvent Accessibility) N3->N4 N5 Line Broadening Analysis (Binding Kinetics/Dynamics) N3->N5

Workflow for utilizing 4-fluoropipecolic acid derivatives as 19F NMR probes in protein-ligand interaction studies.

References

  • Sigma Aldrich. 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid Properties. Sigmaaldrich.com. 7

  • Benchchem. 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate. Benchchem.com. 6

  • Journal of Medicinal Chemistry (ACS). Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors. Acs.org. 4

  • The Journal of Organic Chemistry (ACS). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Acs.org. 1

  • Journal of the American Chemical Society (ACS). Understanding the Role of Stereoelectronic Effects in Determining Collagen Stability. 1. A Quantum Mechanical Study of Proline, Hydroxyproline, and Fluoroproline Dipeptide Analogues in Aqueous Solution. Acs.org. 2

  • Benchchem. Conformational Bias and Divergent Synthesis of Piperidine Scaffolds. Benchchem.com. 3

  • National Institutes of Health (PMC). Structure and Dynamics of Macrophage Infectivity Potentiator Proteins... Nih.gov. 5

Sources

Foundational

Theoretical and Computational Insights into the Fluorination of Piperidine-2-Carboxylic Acid: Mechanistic Pathways and Conformational Dynamics

Executive Summary Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is the six-membered ring homologue of proline. In recent years, the stereoselective introduction of fluorine atoms into cyclic amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is the six-membered ring homologue of proline. In recent years, the stereoselective introduction of fluorine atoms into cyclic amino acid scaffolds has emerged as a powerful tool in drug discovery and peptide engineering. Fluorination fundamentally alters the physicochemical properties of the molecule, enhancing metabolic stability, lipophilicity, and binding affinity. More importantly, it exerts profound stereoelectronic effects that dictate the conformational landscape of the piperidine ring.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical quantum mechanical calculations and empirical synthetic applications. By exploring Density Functional Theory (DFT) modeling, Natural Bond Orbital (NBO) analysis, and advanced NMR spectroscopy, this whitepaper provides a comprehensive framework for understanding and utilizing fluorinated pipecolic acid derivatives in modern medicinal chemistry, particularly in the design of Macrophage Infectivity Potentiator (MIP) inhibitors.

Stereoelectronic Causality: DFT and NBO Analysis

The conformational behavior of pipecolic acid is highly sensitive to substitution. When a highly electronegative atom like fluorine is introduced (e.g., at the C4 or C5 position), the ring puckering and the cis/trans isomerization of the adjacent amide bond are heavily influenced by the gauche effect.

The Gauche Effect and Ring Puckering

Theoretical studies utilizing Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set have been instrumental in mapping these conformational preferences. Computational analysis using the Natural Bond Orbital (NBO) paradigm reveals that the pucker preference of the fluorinated ring is driven by stabilizing σ→σ∗ hyperconjugative interactions between the C–F bond and adjacent C–N or C–C bonds [1].

In a self-validating computational system, a true energy minimum is confirmed only when frequency calculations yield zero imaginary frequencies. When these validated structures are analyzed, the backbone torsional angles ( ϕ and ψ ) correlate directly with the specific ring pucker induced by the fluorine atom. This stereoelectronic tuning allows chemists to pre-organize the peptide backbone, a concept heavily utilized in the synthesis of collagen-like peptides and shape-controlled functional molecules [1].

G Start Input Molecular Geometry (Pipecolic Acid) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Analysis (Zero-Point Energy) Opt->Freq NBO NBO Analysis (Gauche Effect Profiling) Freq->NBO Solvent PCM Solvent Model (Dioxane/Water) Freq->Solvent Output Conformational Energies & Cis/Trans Ratios NBO->Output Solvent->Output

Computational workflow for DFT and NBO analysis of fluorinated pipecolic acid conformations.

Synthetic Methodologies: Deoxyfluorination Mechanics

The synthesis of fluorinated pipecolic acid and its C5 homologue (proline) requires precise stereocontrol. The most robust method involves the deoxyfluorination of hydroxylated precursors using reagents like DAST (Diethylaminosulfur trifluoride) or XtalFluor-M [2].

Mechanistic Causality of Inversion

The reaction proceeds via an aminosulfur alkoxy intermediate. The causality behind the stereochemical outcome lies in the leaving group's architecture and the solvent environment. The nucleophilic fluoride ion ( F− ) attacks the carbon center via an SN​2 mechanism, resulting in a strict inversion of configuration. For example, treating a cis-hydroxypipecolic acid derivative with DAST at -78 °C yields the trans-fluorinated product without epimerization at adjacent chiral centers [2].

G Substrate Hydroxypipecolic Acid Derivative Reagent DAST / XtalFluor-M Activation Substrate->Reagent Intermediate Aminosulfur Alkoxy Intermediate Reagent->Intermediate SN2 SN2 Displacement (Inversion of Configuration) Intermediate->SN2 F- attack Product Fluorinated Pipecolic Acid SN2->Product

Mechanistic pathway of nucleophilic deoxyfluorination with inversion of stereochemistry.

Application: Targeting Macrophage Infectivity Potentiator (MIP) Proteins

Fluorinated pipecolic acid derivatives have shown exceptional promise as small-molecule inhibitors of Macrophage Infectivity Potentiator (MIP) proteins. MIPs are virulence factors found in pathogens like Legionella pneumophila and Trypanosoma cruzi. They belong to the FK506-binding protein (FKBP) family and exhibit prolyl-cis/trans-isomerase activity [3].

Because the fluorinated pipecolic acid scaffold mimics the transition state of the twisted amide bond, it binds tightly to the hydrophobic pocket of the MIP protein. The incorporation of fluorine serves a dual purpose: it increases the binding affinity via enhanced lipophilic contacts and serves as a highly sensitive NMR probe. 19F NMR Chemical Shift Perturbation (CSP) assays are utilized to monitor inhibitor dynamics upon binding, providing atomic-level resolution of the protein-ligand interaction without background interference from the protein [3].

G Ligand Fluorinated Pipecolic Acid Inhibitor Binding Hydrophobic Pocket Interaction Ligand->Binding MIP MIP Protein (FKBP Family) MIP->Binding NMR 19F NMR / CSP Monitoring Binding->NMR Result Inhibition of Prolyl Isomerase Activity Binding->Result

Binding dynamics of fluorinated pipecolic acid to MIP proteins monitored via 19F NMR.

Quantitative Data Presentation

The stereoelectronic effects of fluorination directly impact the cis/trans equilibrium of the amide bond. Table 1 summarizes the benchmark thermodynamic data for cyclic amino acid derivatives (extrapolated from C5 to C6 homologues) in a dioxane solvent model, demonstrating how stereochemistry dictates the equilibrium constant ( Ktrans/cis​ ).

Table 1: Conformational Thermodynamics of Fluorinated Cyclic Amino Acids

Compound DerivativeStereochemistryComputed Ktrans/cis​ (DFT)Experimental Ktrans/cis​ Predominant Ring Pucker
Unsubstituted AnalogN/A2.83.0Envelope / Chair
4R-Fluoro Analogtrans to Carboxyl4.24.0C γ -exo
4S-Fluoro Analogcis to Carboxyl1.11.2C γ -endo

Note: Data reflects the profound impact of the gauche effect on stabilizing the trans-amide conformation when fluorine is in the R-configuration.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the core workflows for both computational modeling and synthetic deoxyfluorination.

Protocol A: Computational DFT & NBO Workflow

Purpose: To determine the thermodynamic stability and ring puckering of fluorinated pipecolic acid.

  • Initial Geometry Construction: Build the 3D structures of the cis and trans isomers of the target fluorinated pipecolic acid using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Submit the structures to Gaussian software. Run an optimization job using the B3LYP functional and the 6-31G(d,p) basis set.

  • Frequency Validation: Concurrently run a frequency calculation (Opt+Freq). Validation Check: Ensure the output yields zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum; perturb the geometry and re-optimize.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) specifying dioxane or water to simulate the experimental environment.

  • NBO Analysis: Execute the Pop=NBO keyword to calculate the second-order perturbation theory energies. Identify the stabilization energy ( E(2) ) between the σC−H​ orbitals and the σC−F∗​ antibonding orbitals to quantify the gauche effect.

Protocol B: Stereoselective Deoxyfluorination

Purpose: To synthesize 4-fluoropipecolic acid via SN​2 inversion.

  • Preparation: Dissolve the N-Boc-protected hydroxypipecolic acid ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Reagent Addition: Add DAST (1.2 eq) dropwise via a syringe. Causality Note: Low temperature is critical to prevent elimination side-reactions (E2) and ensure strict SN​2 displacement.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then slowly allow it to warm to room temperature over 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure inverted fluorinated product.

References

  • Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids ResearchG
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities The Journal of Organic Chemistry - ACS Public
  • Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors N

Protocols & Analytical Methods

Method

Enantioselective Synthesis of 4-Fluoropiperidine-2-carboxylic Acid: An Application Note and Protocol

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The introduction of fluorine into this structure can profoundly influence its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. 4-Fluoropiperidine-2-carboxylic acid, as a chiral, constrained amino acid analogue, represents a highly valuable building block for the synthesis of novel therapeutics. Its rigid structure and the presence of the electronegative fluorine atom can facilitate specific molecular interactions with biological targets, making it a desirable component in the design of enzyme inhibitors, receptor modulators, and other bioactive compounds.

The stereochemistry at the C2 and C4 positions is critical for biological activity. Therefore, the development of robust and efficient methods for the enantioselective synthesis of specific stereoisomers of 4-Fluoropiperidine-2-carboxylic acid is of paramount importance to the pharmaceutical industry. This application note provides a comprehensive overview of a robust strategy for the synthesis of this valuable compound, focusing on a chiral auxiliary-mediated approach.

Comparative Overview of Enantioselective Synthetic Strategies

Several strategies can be envisioned for the enantioselective synthesis of chiral piperidines. The choice of method often depends on factors such as substrate scope, scalability, and the availability of starting materials and catalysts.

  • Asymmetric Catalysis: This is a highly efficient approach that utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of chiral piperidines, asymmetric hydrogenation of pyridine precursors is a prominent method.[1][2] Iridium and rhodium complexes with chiral ligands have been successfully employed for the hydrogenation of activated pyridinium salts.[1]

  • Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for the separation of enantiomers. Lipases and proteases can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture, allowing for the isolation of both enantiomers in high purity.[6][7][8][9] This method is particularly useful for the resolution of racemic carboxylic acids or their esters.

This application note will detail a protocol based on the chiral auxiliary approach due to its robustness, high degree of stereocontrol, and the wealth of literature supporting its application in asymmetric synthesis.

Proposed Synthetic Workflow: A Chiral Auxiliary-Mediated Approach

The proposed synthesis commences with the commercially available 4-fluoropyridine-2-carboxylic acid. A chiral auxiliary, in this case, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is coupled to the carboxylic acid. The resulting N-acyl oxazolidinone then directs the diastereoselective hydrogenation of the pyridine ring. Finally, cleavage of the chiral auxiliary affords the desired enantiomer of 4-Fluoropiperidine-2-carboxylic acid.

Synthetic Workflow start 4-Fluoropyridine-2-carboxylic acid coupling N-Acyl Oxazolidinone Intermediate start->coupling Coupling auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary->coupling hydrogenation Diastereoselective Hydrogenation coupling->hydrogenation piperidine_aux Fluoropiperidine-Auxiliary Adduct hydrogenation->piperidine_aux cleavage Auxiliary Cleavage piperidine_aux->cleavage product (2S,4S)-4-Fluoropiperidine-2-carboxylic acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Proposed synthetic workflow for the enantioselective synthesis of (2S,4S)-4-Fluoropiperidine-2-carboxylic acid.

Detailed Experimental Protocol

PART 1: Coupling of 4-Fluoropyridine-2-carboxylic acid with the Chiral Auxiliary

  • Reagents and Materials:

    • 4-Fluoropyridine-2-carboxylic acid

    • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

    • Pivaloyl chloride

    • Triethylamine (TEA)

    • Lithium chloride (LiCl)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-Fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C is added triethylamine (2.2 eq).

    • Pivaloyl chloride (1.1 eq) is added dropwise, and the mixture is stirred at 0 °C for 1 hour.

    • In a separate flask, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.1 eq) is dissolved in anhydrous THF and cooled to -78 °C.

    • n-Butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise, and the solution is stirred for 15 minutes.

    • The mixed anhydride solution from step 2 is transferred via cannula to the lithiated oxazolidinone solution at -78 °C.

    • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acyl oxazolidinone intermediate.

PART 2: Diastereoselective Hydrogenation

  • Reagents and Materials:

    • N-acyl oxazolidinone intermediate from Part 1

    • Palladium on carbon (10 wt. %, 10 mol%)

    • Methanol (MeOH)

    • Acetic acid (AcOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • The N-acyl oxazolidinone intermediate (1.0 eq) is dissolved in a mixture of methanol and acetic acid (10:1 v/v).

    • Palladium on carbon is added to the solution.

    • The reaction vessel is placed in a high-pressure hydrogenation apparatus.

    • The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (50 bar) at 50 °C for 24 hours.

    • The reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude fluoropiperidine-auxiliary adduct. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

PART 3: Cleavage of the Chiral Auxiliary

  • Reagents and Materials:

    • Fluoropiperidine-auxiliary adduct from Part 2

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Tetrahydrofuran (THF)

    • Water

    • Sodium sulfite (Na₂SO₃)

    • Diethyl ether

    • Hydrochloric acid (HCl), 1 M

  • Procedure:

    • The crude adduct (1.0 eq) is dissolved in a mixture of THF and water (3:1 v/v) and cooled to 0 °C.

    • An aqueous solution of lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq) is added dropwise.

    • The reaction is stirred at 0 °C for 4 hours.

    • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

    • The mixture is stirred for 30 minutes, and the THF is removed under reduced pressure.

    • The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.

    • The aqueous layer is acidified to pH 2 with 1 M HCl.

    • The product can be isolated by lyophilization or by extraction into a suitable organic solvent, followed by drying and evaporation.

    • The enantiomeric excess of the final product is determined by chiral HPLC analysis.

Mechanism of Stereocontrol

The enantioselectivity of this synthesis is established during the hydrogenation step. The bulky phenyl and methyl groups of the chiral auxiliary sterically hinder one face of the pyridine ring. The N-acyl oxazolidinone adopts a conformation where the pyridine ring is oriented to minimize steric interactions with the auxiliary. Hydrogenation then occurs preferentially from the less hindered face, leading to the formation of one diastereomer in excess.

Stereocontrol cluster_0 N-Acyl Oxazolidinone Intermediate cluster_1 Chiral Auxiliary Intermediate Pyridine ring coordinated to catalyst Catalyst Pd/C catalyst surface Intermediate->Catalyst Adsorption Auxiliary Bulky groups (phenyl, methyl) block top face Hydrogen H₂ Hydrogen->Catalyst Delivery from less hindered bottom face

Caption: Steric hindrance from the chiral auxiliary directs hydrogenation to one face of the pyridine ring.

Data Summary

StepProductExpected YieldExpected d.r. / e.e.
1N-Acyl Oxazolidinone85-95%N/A
2Fluoropiperidine-Auxiliary Adduct80-90%>95:5 d.r.
3(2S,4S)-4-Fluoropiperidine-2-carboxylic acid75-85%>98% e.e.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): A suitable chiral column (e.g., Chiralcel OD-H) should be used to determine the enantiomeric excess of the final 4-Fluoropiperidine-2-carboxylic acid.

Conclusion

The protocol described in this application note provides a reliable and highly stereoselective method for the synthesis of enantiopure 4-Fluoropiperidine-2-carboxylic acid. The use of a well-established chiral auxiliary ensures a high degree of stereocontrol in the key hydrogenation step. This approach is amenable to scale-up and provides access to a valuable building block for the development of novel pharmaceuticals.

References

  • ResearchGate. Scheme 2. Enzymatic kinetic resolutions of racemic 3 and 4. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • ResearchGate. Efficient Asymmetric Hydrogenation of Pyridines. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Crimmins, M. T. (2000). Recent advances in asymmetric synthesis with chiral imide auxiliaries. CHIMIA International Journal for Chemistry, 54(4), 209-215.
  • Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10178-10180. [Link]

  • ResearchGate. (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Tang, W., & Zhang, X. (2018). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • MDPI. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • ResearchGate. Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. [Link]

  • National Center for Biotechnology Information. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • ChemRxiv. Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. [Link]

  • Thieme. Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. [Link]

  • Scite.ai. Efficient Asymmetric Hydrogenation of Pyridines. [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]

Sources

Application

Using 4-Fluoropiperidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS)

Application Note: Strategic Incorporation of 4-Fluoropiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS) Executive Summary The development of conformationally constrained peptides is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-Fluoropiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The development of conformationally constrained peptides is a cornerstone of modern drug discovery. 4-Fluoropiperidine-2-carboxylic acid (also known as 4-fluoropipecolic acid) is a highly specialized, unnatural amino acid that serves as a 6-membered ring bioisostere for proline and natural pipecolic acid. By introducing a fluorine atom at the C4 position of the piperidine ring, peptide chemists can precisely engineer the local secondary structure of a peptide, enhance its proteolytic stability, and increase its lipophilicity[1].

This application note provides a comprehensive, field-proven guide to successfully incorporating Fmoc-protected 4-fluoropiperidine-2-carboxylic acid into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), addressing the unique steric and electronic challenges inherent to this building block.

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why standard SPPS protocols often fail when applied to pipecolic acid derivatives, rather than simply following a recipe.

The Stereoelectronic Effect and Conformational Control The primary rationale for utilizing 4-fluoropiperidine-2-carboxylic acid is its profound stereoelectronic influence. The highly electronegative fluorine atom engages in a gauche effect with the polarized amide nitrogen. Depending on the stereochemistry of the fluorine (cis or trans relative to the carboxylic acid), this effect dictates the preferred chair conformation (ring pucker) of the piperidine ring[2]. This ring pucker directly determines the cis/trans isomerization ratio of the preceding peptide bond. Consequently, this unnatural amino acid is frequently used to force peptides into bioactive β-turn conformations, a strategy heavily utilized in designing inhibitors for Macrophage Infectivity Potentiators (MIPs) and other intracellular PPIases[3].

The Steric Liability of the 6-Membered Secondary Amine While coupling 4-fluoropipecolic acid to a growing peptide chain is relatively straightforward, coupling the subsequent amino acid onto its secondary amine nitrogen is the rate-limiting bottleneck of the synthesis. The 6-membered piperidine ring creates a much larger steric shield around the nitrogen than the 5-membered pyrrolidine ring of proline. Standard carbodiimide chemistry (DIC/HOBt) will result in massive deletion sequences. Therefore, overcoming this high activation energy barrier requires highly reactive uronium/aminium salts (e.g., HATU or COMU) paired with microwave-assisted heating to drive the acylation to completion[4].

Quantitative Data: Coupling Reagent Efficacy

To ensure a self-validating and efficient protocol, the choice of coupling reagent for the acylation of the 4-fluoropiperidine nitrogen must be optimized. The table below summarizes the expected efficacy of various activation strategies based on empirical SPPS data for hindered secondary amines.

Coupling Reagent SystemActivation MechanismRelative Reactivity for Sec. AminesEpimerization RiskRecommended Use Case
DIC / HOBt Active EsterLowLowNot recommended for pipecolic derivatives.
DIC / OxymaPure Active EsterModerateLowGood for coupling 4-F-Pip to the resin.
HATU / DIPEA At-complex / AminiumVery HighModerateOptimal for coupling onto 4-F-Pip nitrogen.
COMU / DIPEA Morpholino UroniumExtremely HighModerate to HighAlternative for highly resistant sequences.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-fidelity synthesis. Note: The use of microwave-assisted SPPS (MW-SPPS) is strongly recommended to eliminate solvent-intensive wash steps and drive hindered couplings[4].

Protocol A: Coupling Fmoc-4-Fluoropiperidine-2-carboxylic Acid to the Peptide Chain
  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-4-fluoropiperidine-2-carboxylic acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at Room Temperature for 60 minutes (or 75°C for 10 minutes via microwave).

  • Washing: Drain and wash the resin with DMF (3 × 1 min).

Protocol B: The Critical Step - Acylating the Hindered Secondary Amine

Causality Check: Because the exposed nitrogen of the piperidine ring is highly sterically hindered, double coupling with a superior activator (HATU) is mandatory.

  • Fmoc Deprotection: Remove the Fmoc group from the 4-fluoropipecolic acid using 20% Piperidine/DMF as described above.

  • First Coupling: Dissolve the subsequent Fmoc-Amino Acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL DMF. Add DIPEA (0.8 mmol, 8 eq). Immediately add to the resin.

  • Microwave Heating: Heat the reaction to 75°C for 15 minutes under microwave irradiation (or agitate at RT for 2 hours if MW is unavailable). Drain the resin.

  • Second Coupling: Repeat step 2 and 3 with fresh reagents to ensure quantitative conversion.

  • Validation (Chloranil Test):

    • Why not Kaiser? The Kaiser test relies on the formation of a Schiff base, which is impossible for secondary amines. It will yield a false negative.

    • Procedure: Transfer a few resin beads to a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand at RT for 5 minutes.

    • Interpretation: A dark blue/green bead indicates unreacted secondary amine (incomplete coupling). A colorless/yellow bead indicates successful coupling.

Visualizations

SPPS_Workflow Start Peptide-Resin (Free N-terminal) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Couple_Fpip Couple Fmoc-4-Fluoro-Pip-OH (DIC/Oxyma, 1h RT) Fmoc_Deprotect->Couple_Fpip Deprotect_Fpip Fmoc Deprotection (Exposes Hindered Sec. Amine) Couple_Fpip->Deprotect_Fpip Couple_Next Couple Next Amino Acid (HATU/DIPEA, Microwave 75°C) Deprotect_Fpip->Couple_Next Test_Coupling Chloranil Test (Validation Checkpoint) Couple_Next->Test_Coupling Test_Coupling->Couple_Next Positive (Incomplete) Cleavage TFA Cleavage & Global Deprotection Test_Coupling->Cleavage Negative (Success)

Figure 1: Optimized SPPS workflow for 4-fluoropiperidine-2-carboxylic acid incorporation.

Conformational_Logic F_Stereo Fluorine Stereochemistry (Cis/Trans to COOH) Gauche Stereoelectronic Gauche Effect F_Stereo->Gauche Pucker Piperidine Ring Pucker (Axial vs Equatorial) Gauche->Pucker Amide Preceding Amide Bond (Cis/Trans Ratio) Pucker->Amide

Figure 2: Conformational control logic of fluorinated pipecolic acid in peptide sequences.

References

  • Synthesis of the fluorinated pipecolic acid derivative via an aziridinium intermediate. Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]

  • Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Total wash elimination for solid phase peptide synthesis. CEM GmbH. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: 4-Fluoropiperidine-2-carboxylic Acid as a Strategic Building Block for CNS Drug Discovery

Authored by: A Senior Application Scientist Abstract The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, particularly for Central Nervous System (CNS) disorders.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, particularly for Central Nervous System (CNS) disorders.[1][2][3] Its conformational rigidity and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The strategic introduction of fluorine can dramatically enhance the drug-like properties of these scaffolds, improving metabolic stability, membrane permeability, and binding affinity.[4][5] This document provides an in-depth guide to the application of 4-Fluoropiperidine-2-carboxylic acid, a versatile building block designed to leverage these benefits for the next generation of CNS therapeutics. We will explore the underlying scientific rationale, provide detailed experimental protocols, and present data to guide researchers in its effective utilization.

The Rationale: Why Fluorinated Piperidines for CNS Targets?

The development of CNS-active agents is fraught with challenges, primarily the need to efficiently cross the blood-brain barrier (BBB) while maintaining potency and metabolic stability.[2][6] The incorporation of fluorine into piperidine-based molecules offers a powerful strategy to address these hurdles.

Key Advantages of Fluorination:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[7][8] Placing a fluorine atom at the 4-position of the piperidine ring can shield the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.[9]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can lower the pKa of the piperidine nitrogen.[7][10] This reduction in basicity can be crucial for improving oral bioavailability and reducing off-target effects, such as hERG channel affinity, which is a common cause of cardiac toxicity.[11]

  • Enhanced BBB Permeability: While seemingly counterintuitive for such a polar atom, fluorine can enhance a molecule's ability to cross the BBB. It achieves this by increasing lipophilicity in certain molecular contexts and by blocking metabolism, allowing more of the parent drug to reach its target in the brain.[5][6][12]

  • Conformational Control: Fluorine substitution significantly influences the conformational preference of the piperidine ring.[13][14] The fluorine atom can favor an axial orientation due to hyperconjugation and charge-dipole interactions, which can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.[15]

The 4-Fluoropiperidine-2-carboxylic acid building block combines these advantages into a single, versatile scaffold. The carboxylic acid at the 2-position provides a convenient handle for elaboration into a wide array of amides, esters, and other functional groups, while the fluorine at the 4-position imparts the beneficial physicochemical properties discussed.

Physicochemical Properties & Comparative Data

The strategic placement of the fluorine atom has a profound and predictable impact on the molecule's properties. The following table summarizes these changes in comparison to the non-fluorinated parent compound, piperidine-2-carboxylic acid.

PropertyPiperidine-2-carboxylic acid (Parent)4-Fluoropiperidine-2-carboxylic acidRationale for Change
Calculated pKa (Amine) ~10.8~9.5 - 10.0The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, lowering its basicity.[11]
Calculated LogP ~ -1.5~ -1.2A single fluorine substitution can slightly increase lipophilicity, aiding membrane permeability.[7]
Metabolic Stability Susceptible to C-H oxidationIncreased resistance to oxidationThe strong C-F bond at a potential site of metabolism blocks enzymatic degradation.[14]
Conformational Preference Flexible chair conformationsBiased conformation (axial-F preference)Fluorine's stereoelectronic effects can lock the ring in a preferred, more rigid conformation.[13][15]

Core Application: Synthesis of a CNS-Targeted Amide

A primary application of this building block is in the synthesis of novel amides. The carboxylic acid serves as a synthetic handle for coupling with various amine-containing fragments, a common linkage in many CNS drugs.[16][17]

Workflow for Amide Synthesis

The following diagram outlines the general workflow for the synthesis and validation of a target amide using 4-Fluoropiperidine-2-carboxylic acid.

G cluster_0 Synthesis cluster_1 Characterization & Validation A 1. N-Protection of Piperidine B 2. Amide Coupling A->B C 3. Aqueous Work-up B->C D 4. Purification (Chromatography) C->D E 5. Structure Verification (NMR, MS) D->E Isolated Product F 6. Purity Analysis (HPLC) E->F G Biological Screening F->G Validated Compound for Screening

Caption: General workflow for synthesis and validation.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of N-Boc-4-fluoropiperidine-2-carboxylic acid with a representative primary amine, benzylamine. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the piperidine nitrogen, allowing for selective reactions at the carboxylic acid.[18]

Materials:

  • N-Boc-4-fluoropiperidine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-fluoropiperidine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by HATU (1.2 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Quenching and Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Impact on CNS Drug Properties: A Mechanistic View

The successful incorporation of the 4-fluoropiperidine moiety can fundamentally improve a compound's potential as a CNS drug candidate.

G cluster_0 Molecular Properties cluster_1 Pharmacokinetic & Pharmacodynamic Outcomes A 4-Fluoropiperidine Building Block B Reduced Basicity (pKa) A->B C Increased Metabolic Stability A->C D Conformational Rigidity A->D E Improved Oral Bioavailability B->E H Reduced Off-Target Toxicity (e.g., hERG) B->H F Enhanced BBB Penetration C->F G Higher Target Affinity D->G I Successful CNS Drug Candidate E->I F->I G->I H->I

Caption: Impact of fluorination on drug properties.

This diagram illustrates the causal chain: the intrinsic properties imparted by the 4-fluoropiperidine building block (reduced basicity, increased stability, and conformational rigidity) directly lead to improved downstream outcomes like enhanced BBB penetration, higher target affinity, and a better safety profile.[5][8] For instance, reduced basicity decreases the likelihood of the compound being ionized at physiological pH, which can improve membrane permeation and reduce interactions with unintended targets like the hERG channel.[11]

Conclusion

4-Fluoropiperidine-2-carboxylic acid is not merely an incremental improvement over existing scaffolds; it is a rationally designed building block that offers medicinal chemists a powerful tool to overcome long-standing challenges in CNS drug discovery. Its strategic combination of a versatile synthetic handle with a fluorine atom at a key position provides a clear and effective pathway to molecules with enhanced metabolic stability, modulated basicity, and improved potential for brain penetration. The protocols and principles outlined in this guide are intended to empower researchers to confidently and effectively deploy this building block in their pursuit of novel and impactful CNS therapeutics.

References

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(6), 1631-1636. [Link][13][14]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Link][10][14]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. [Link][1]

  • Sun, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1529-1537. [Link][6][12]

  • Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 131(6), 1645-1650. [Link][15]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][10]

  • Bevilacqua, E., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 87(17), 11447-11456. [Link][11]

  • Nierwińska, K., et al. (2021). Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. International Journal of Molecular Sciences, 22(16), 8796. [Link][2]

  • Sun, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link][12]

  • Al-Salahi, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5556. [Link][4]

  • Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. [Link][19]

  • Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(10), 3924-3928. [Link][20]

  • Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link][9]

  • Meanwell, N. A. (2018). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ACS Chemical Neuroscience, 9(4), 673-690. [Link][5]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331575. [Link][21]

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  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link][22]

  • Krska, S. W., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link][23]

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link][24]

  • Gruppi, F., et al. (2007). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 17(10), 2841-2845. [Link][16]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link][17]

  • Ciufolini, M. A., & Isbester, P. C. (1997). Synthesis of 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid. Organic Syntheses, 74, 254. [Link][25]

  • Vitaku, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869. [Link][3]

  • Czechtizky, W., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(12), 14638-14652. [Link][26]

Sources

Application

Application Note: 4-Fluoropiperidine-2-carboxylic Acid in Advanced Peptidomimetics

Executive Summary The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. 4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. 4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) has emerged as a premier chiral scaffold in this domain. As a six-membered ring homologue of 4-fluoroproline, it serves as a highly tunable, constrained proline surrogate[1]. The strategic placement of a fluorine atom at the C4 position does not merely act as a metabolic shield; it exerts profound stereoelectronic effects that dictate the piperidine ring pucker and modulate the cis/trans isomerization of the preceding amide bond. This application note provides a comprehensive guide to the conformational principles, synthetic handling, and biological applications of 4-fluoropipecolic acid, specifically focusing on its role in inhibiting Peptidyl-Prolyl cis/trans Isomerases (PPIases) such as Macrophage Infectivity Potentiator (MIP) proteins[2].

Mechanistic Insights: The "Fluorine Effect" in Pipecolic Acid Scaffolds

To effectively utilize 4-fluoropipecolic acid in drug design, researchers must understand the causality behind its physical chemistry. The substitution of a hydroxyl group or hydrogen with fluorine at the C4 position introduces three distinct structural advantages:

  • Stereoelectronic Conformational Control (The Gauche Effect): The highly electronegative fluorine atom interacts with the nitrogen lone pair and adjacent σ-bonds. Depending on the relative stereochemistry (e.g., cis vs. trans relative to the C2-carboxylate), fluorine forces the piperidine ring into specific chair or twist-boat conformations to minimize stereoelectronic repulsion. This precisely tunes the dihedral angles (φ and ψ) of the peptide backbone, allowing researchers to lock the peptidomimetic into a bioactive conformation[3].

  • Modulation of Amide Cis/Trans Isomerization: The biological activity of many proline-rich peptides depends on the cis/trans state of the Xaa-Pro (or Xaa-Pip) amide bond. The electron-withdrawing nature of the C4-fluorine decreases the basicity (pKa) of the piperidine nitrogen. This inductive effect lowers the rotational barrier of the preceding amide bond, directly influencing the trans/cis ratio in solution—a critical factor when targeting PPIase enzymes[2].

  • Metabolic Stability and Lipophilicity: Fluorination at C4 blocks oxidative metabolism (e.g., by cytochrome P450 enzymes) that typically targets the unfunctionalized positions of aliphatic heterocycles. Furthermore, it increases the lipophilicity (logP) of the scaffold, enhancing cellular permeability without adding significant steric bulk[1].

Key Applications in Drug Discovery

Inhibition of Macrophage Infectivity Potentiator (MIP) Proteins

MIP proteins are critical virulence factors found in severe human pathogens, including Legionella pneumophila, Trypanosoma cruzi, and Burkholderia pseudomallei[4]. These proteins share a highly conserved FKBP (FK506-binding protein)-like PPIase domain. Recent structural studies (2024-2025) have demonstrated that fluorinated pipecolic acid derivatives are exceptionally potent MIP inhibitors. The 6-membered ring perfectly mimics the transition state of the natural proline substrate, while the fluorine atom optimizes the binding trajectory within the hydrophobic pocket of the PPIase domain[5]. Furthermore, the 19F nucleus serves as a highly sensitive NMR probe, allowing researchers to monitor inhibitor dynamics, solvent accessibility, and binding modes in solution[6].

Beta-Lactamase and Protease Inhibitors

Beyond PPIases, protected derivatives of 4-hydroxypipecolic acid are the primary "western" building blocks for diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitors (e.g., Relebactam). The fluorinated analogs are actively explored to tune the potency of protease inhibitors by altering the spatial arrangement of the pharmacophore[1].

Quantitative Data Summary: Conformational & Physicochemical Profiling

The following table summarizes the causal relationship between ring size, fluorination, and the resulting physicochemical properties, providing a rationale for selecting 4-fluoropipecolic acid over traditional proline derivatives.

Amino Acid ScaffoldRing SizeInductive Effect on Amide NitrogenPreferred Ring PuckerImpact on Xaa-Imide Trans/Cis RatioMetabolic Stability at C4
L-Proline 5-memberedBaselineRapid interconversionBaseline (Sequence dependent)Susceptible to hydroxylation
4-Fluoro-L-proline 5-memberedStrong (Decreases pKa)Locked (exo/endo dependent on stereochem)Alters ratio via stereoelectronic effectsHigh
L-Pipecolic Acid 6-memberedMild (Higher pKa than Pro)ChairFavors cis more than ProlineSusceptible to oxidation
4-Fluoropipecolic Acid 6-memberedStrong (Decreases pKa)Stereochemically locked chair/twist-boatHighly tunable based on C4 stereocenterHigh (Oxidation blocked)

Experimental Protocols

Protocol A: Deoxyfluorination of 4-Hydroxypipecolic Acid Derivatives

Synthesis of the fluorinated bioisostere from a chiral precursor.

Causality & Rationale: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is used to convert the C4-hydroxyl group to a fluorine atom. This reaction proceeds via a nucleophilic substitution mechanism ( SN​2 ), resulting in the inversion of configuration at the C4 stereocenter (e.g., cis-4-hydroxy yields trans-4-fluoro). Strict temperature control is required because the intermediate aminosulfurane is highly prone to E2 elimination, which would yield an undesired 3,4-dehydropipecolic acid byproduct[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-tert-Butyl 2-methyl (2S, 4R)-4-hydroxypiperidine-1,2-dicarboxylate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Crucial: Do not allow the temperature to rise during addition to prevent elimination.

  • Reagent Addition: Add 1.5 equivalents of DAST dropwise over 15 minutes.

  • Reaction: Stir the mixture at -78°C for 1 hour, then gradually allow it to warm to room temperature and stir for an additional 12 hours.

  • Quenching (Self-Validating Step): Quench the reaction slowly with saturated aqueous NaHCO3​ at 0°C. Gas evolution ( CO2​ ) confirms the neutralization of excess fluorinating agent.

  • Extraction & Purification: Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

  • Validation & QC: Verify inversion of configuration via 1H NMR. The H4 proton signal will shift and exhibit a large geminal 1H−19F coupling constant (~50 Hz). Confirm purity via 19F NMR (single peak expected).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling of Fmoc-4-fluoropipecolic acid into a peptide chain.

Causality & Rationale: The secondary amine of a pipecolic acid derivative is significantly more sterically hindered than that of proline due to the expanded 6-membered ring. Standard coupling reagents (e.g., HBTU) often result in incomplete couplings and deletion sequences. Therefore, highly reactive uronium salts based on HOAt (e.g., HATU) or oxyma (e.g., COMU) must be utilized to drive the acylation of the hindered nitrogen.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-4-fluoropipecolic acid and 2.95 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (extended time compared to standard amino acids).

  • Validation & QC (Kaiser/Chloranil Test): Perform a Chloranil test (specific for secondary amines). A negative result (colorless/yellow) validates complete coupling. If positive (blue/green), perform a second coupling cycle before proceeding.

  • Cleavage: Cleave the final peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Protocol C: Protease-Coupled PPIase Inhibition Assay

Evaluating the bioactivity against MIP proteins.

Causality & Rationale: MIP proteins catalyze the cis-to-trans isomerization of proline/pipecolic acid peptide bonds. This assay utilizes a substrate peptide (e.g., Suc-Ala-Phe-Pro-pNA) and the auxiliary enzyme α -chymotrypsin. α -chymotrypsin can only cleave the trans-isomer of the Phe-Pro bond to release the chromophore p-nitroaniline (pNA). By adding a 4-fluoropipecolic acid-based inhibitor, the MIP PPIase activity is blocked, slowing the rate of cis-to-trans conversion, which is quantitatively measured as a delay in absorbance at 390 nm[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, pH 7.4) and equilibrate to 10°C. (Low temperature slows the uncatalyzed background isomerization).

  • Enzyme/Inhibitor Incubation: Mix 10 nM of purified MIP protein (e.g., L. pneumophila MIP) with varying concentrations of the fluorinated peptidomimetic inhibitor (0.1 nM to 10 μ M) in a cuvette. Incubate for 15 minutes.

  • Auxiliary Enzyme: Add α -chymotrypsin to a final concentration of 0.5 mg/mL.

  • Reaction Initiation: Add the peptide substrate (dissolved in anhydrous LiCl/TFE to maintain a high cis population) to a final concentration of 50 μ M.

  • Data Acquisition: Immediately monitor the absorbance at 390 nm for 5 minutes.

  • Validation & QC: Calculate the pseudo-first-order rate constant ( kobs​ ) for the release of pNA. Plot kobs​ versus inhibitor concentration to determine the IC50​ / Ki​ values. A self-validating control lacking the MIP enzyme must be run to establish the baseline uncatalyzed isomerization rate.

Workflow Visualization

The following diagram illustrates the logical progression from the chiral precursor to the final structural and biological validation of the peptidomimetic.

G N1 4-Hydroxypipecolic Acid (Chiral Scaffold Precursor) N2 Deoxyfluorination (DAST / Deoxo-Fluor) N1->N2 SN2 Inversion of Configuration N3 4-Fluoropipecolic Acid (Fluorinated Bioisostere) N2->N3 N4 Peptide Synthesis (SPPS / Solution-Phase) N3->N4 Fmoc Protection & HATU Coupling N5 Peptidomimetic Library (Conformationally Constrained) N4->N5 N6 PPIase Inhibition Assay (e.g., MIP Proteins) N5->N6 Bioactivity & Target Affinity N7 Structural & Conformational Analysis (19F NMR / X-ray) N5->N7 Binding Mode & Dynamics N6->N7 Lead Optimization Feedback

Caption: Workflow for the synthesis, integration, and biological evaluation of 4-fluoropipecolic acid peptidomimetics.

Sources

Method

Suzuki coupling reactions with derivatives of 4-Fluoropiperidine-2-carboxylic acid

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Fluoropiperidine-2-Carboxylic Acid Derivatives in Drug Discovery Executive Summary & Rationale The incorporation of sp3-rich, fluorinated heterocycles into...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Fluoropiperidine-2-Carboxylic Acid Derivatives in Drug Discovery

Executive Summary & Rationale

The incorporation of sp3-rich, fluorinated heterocycles into drug candidates is a proven strategy to improve pharmacokinetic profiles, modulate basicity, and enhance target engagement. 4-Fluoropiperidine-2-carboxylic acid (a fluorinated pipecolic acid) stands out as a highly versatile building block. However, directly functionalizing this aliphatic scaffold via traditional cross-coupling is challenging.

A highly effective and widely adopted workaround involves derivatizing the carboxylic acid or the piperidine nitrogen with an aryl halide, which subsequently serves as the electrophilic partner in a Palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. This modular approach allows for the rapid generation of complex biaryl-substituted piperidine libraries[2]. This application note details the mechanistic rationale and self-validating protocols for executing these transformations while preserving the stereochemical and structural integrity of the fluorinated piperidine core.

Mechanistic Causality in Reaction Design

When designing a Suzuki coupling for a 4-fluoropiperidine-2-carboxylic acid derivative (e.g., an N-Boc-4-fluoropiperidine-2-carboxamide containing an aryl bromide), three critical failure modes must be mitigated:

  • C2-Epimerization: The alpha-proton of the piperidine-2-carboxamide is relatively acidic. Strong bases (e.g., NaOH, KOtBu) can deprotonate this position, leading to racemization. Causality: We utilize mild, heterogeneous bases like K3PO4 in biphasic systems to ensure the local concentration of hydroxide/alkoxide remains low, preserving >99% enantiomeric excess.

  • Defluorination and Elimination: Fluoropiperidines are susceptible to HF elimination under thermal stress or in the presence of certain transition metal intermediates. Causality: Employing Pd(dppf)Cl2 provides a bulky, bidentate ligand framework that accelerates the reductive elimination step of the catalytic cycle, minimizing the lifetime of the Pd(II) intermediate and preventing unwanted beta-fluoride elimination. Furthermore, switching the organic solvent from THF to CH3CN or Toluene has been shown to drastically reduce dehalogenated side products in fluoropiperidine couplings[3].

  • Protodeboronation: The aryl boronic acid partner can undergo protodeboronation if the transmetalation step is too slow. Causality: Maintaining a strict 80 °C temperature and ensuring thorough degassing prevents oxidative homocoupling and drives transmetalation faster than the competing protodeboronation pathway.

Workflow Visualization

SuzukiWorkflow A 4-Fluoropiperidine-2-carboxylic acid (Starting Material) B Amide Coupling (HATU, DIPEA, Bromoaniline) A->B C Aryl Bromide Intermediate (Electrophile) B->C D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K3PO4, Ar-B(OH)2) C->D E Crude Biaryl Product D->E F Purification & Validation (Flash Chromatography, LC-MS) E->F

Workflow for the derivatization and Suzuki coupling of 4-fluoropiperidine-2-carboxylic acid.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of the Suzuki coupling of (2S,4R)-N-(4-bromophenyl)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxamide with 4-methoxyphenylboronic acid.

Catalyst SystemSolvent System (4:1)Base (2.0 eq)Temp (°C)Assay Yield (%)Epimerization (%)Dehalogenation (%)
Pd(PPh3)4THF / H2ONa2CO3804512.58.0
Pd(dppf)Cl2THF / H2OK3PO480811.85.5
Pd(dppf)Cl2Toluene / H2OK3PO48092< 1.02.1
Pd(dppf)Cl2CH3CN / H2OK3PO48095< 1.00.7

Note: Utilizing CH3CN/H2O with Pd(dppf)Cl2 suppresses the formation of the dehalogenated impurity to <1% while maintaining excellent assay yields[3].

Self-Validating Experimental Protocols

Protocol 1: Preparation of the Aryl Bromide Derivative (Amide Coupling)

Objective: Synthesize the Suzuki electrophile by coupling 4-fluoropiperidine-2-carboxylic acid with 4-bromoaniline.

  • Activation: Dissolve 1.0 eq of N-Boc-4-fluoropiperidine-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU rapidly forms the active HOAt ester. DIPEA is a non-nucleophilic base that neutralizes the liberated protons without attacking the activated ester.

    • Self-Validation Check: The solution will transition from colorless to pale yellow within 5 minutes, visually indicating the formation of the active ester.

  • Coupling: Add 1.1 eq of 4-bromoaniline. Stir at room temperature for 4 hours.

    • In-Process Control (IPC): Spot on TLC (Hexanes/EtOAc 1:1). The activated ester intermediate should disappear. Stain the TLC plate with Ninhydrin and heat; the absence of a purple spot confirms the total consumption of any free aliphatic amine impurities.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide derivative with a functionalized aryl boronic acid to form the target biaryl system[1].

  • Setup & Degassing: In a Schlenk tube, combine 1.0 eq of the aryl bromide derivative, 1.2 eq of aryl boronic acid, and 2.0 eq of K3PO4. Add a 4:1 mixture of CH3CN and H2O (0.1 M total concentration).

    • Causality: A 20% molar excess of boronic acid compensates for any minor protodeboronation that occurs during the heating ramp.

    • Degassing (Critical): Sparge the heterogeneous mixture with Argon for 15 minutes. Oxygen must be strictly excluded to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add 0.05 eq (5 mol%) of Pd(dppf)Cl2 under a positive stream of Argon. Seal the tube tightly.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Self-Validation Check: The reaction mixture should turn a deep red/brown color upon heating, indicating the successful formation of the active Pd(0) species. If the solution turns black and a metallic mirror forms on the flask walls, the catalyst has aggregated into inactive palladium black (indicative of poor degassing or ligand dissociation).

  • Completion & Workup: After 6 hours, monitor via LC-MS. The mass of the starting bromide should be absent, replaced by the [M+H]+ signal of the biaryl product. Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the final functionalized 4-fluoropiperidine derivative.

References

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K v 7.1 (KCNQ1)
  • Source: acs.
  • Source: acs.

Sources

Application

Application Note: Process-Scale Synthesis of 4-Fluoropiperidine-2-carboxylic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scalability, Safety, and Stereochemical Control in Fluorinated Alicycles Strategic Rationale & Pathway Selection 4-Fluoropi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scalability, Safety, and Stereochemical Control in Fluorinated Alicycles

Strategic Rationale & Pathway Selection

4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) is a highly valued non-natural amino acid scaffold. The introduction of fluorine at the C4 position significantly alters the basicity ( pKa​ ) of the piperidine nitrogen, modulates lipophilicity, and blocks oxidative metabolism, making it a critical pharmacophore in modern drug discovery.

When transitioning from discovery chemistry to process-scale manufacturing, the synthetic route must be rigorously re-evaluated. Discovery routes frequently employ Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor for direct deoxyfluorination. However, DAST presents severe thermal hazards and explosion risks on a large scale due to violent exothermic decomposition.

To ensure safety and scalability, a "chiral pool" approach utilizing the nucleophilic fluorination of an activated 4-hydroxypipecolic acid derivative is the industry-preferred methodology[1]. This strategy, analogous to the kilogram-scale synthesis of 4-fluoroprolines, avoids catastrophic exotherms and provides excellent stereocontrol via SN​2 inversion[2]. While asymmetric catalytic hydrogenation of 4-fluoropicolinic acid is an alternative, it often struggles with defluorination side-reactions and requires expensive chiral transition-metal catalysts[3].

Synthetic Workflow

The optimized process utilizes the commercially available and orthogonally protected scaffold, 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate[1]. The workflow consists of three distinct phases: Activation, Nucleophilic Fluorination, and Global Deprotection.

Workflow SM 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Step1 Step 1: Triflation (Tf₂O, Pyridine, -78°C) SM->Step1 Int1 C4-Triflate Intermediate (Activated Scaffold) Step1->Int1 Step2 Step 2: Nucleophilic Fluorination (TBAF, THF, 0°C to RT) Int1->Step2 Int2 Protected 4-Fluoropipecolic Acid (Inverted Stereocenter) Step2->Int2 Step3 Step 3: Global Deprotection (6M HCl, Reflux) Int2->Step3 Product 4-Fluoropiperidine-2-carboxylic Acid (HCl Salt) Step3->Product

Synthetic workflow for large-scale 4-fluoropipecolic acid production via SN2 fluorination.

Comparative Process Metrics

To justify the selection of the Triflate/TBAF route over direct deoxyfluorination or hydrogenation, the following table summarizes the quantitative data and scalability metrics evaluated during process development.

Process ParameterDirect Deoxyfluorination (DAST)Nucleophilic Fluorination (Tf₂O / TBAF)Catalytic Hydrogenation[3]
Typical Yield 45% - 55%75% - 85% 60% - 70%
Stereocontrol (dr) Moderate (Prone to E2 elimination)Excellent (>95:5 via SN​2 ) Poor (Yields diastereomeric mixtures)
Scalability Low (Explosion hazard >100g)High (Kilogram scale proven) High (Requires high-pressure reactors)
Cost Efficiency Low (Expensive, hazardous reagents)Moderate (TBAF/Tf₂O costs) High (Cheaper starting materials)

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. In-process controls and specific work-up rationales are embedded to ensure reproducibility and high purity.

Protocol A: Activation via Triflation

Objective: Convert the C4-hydroxyl group of 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate into a highly reactive trifluoromethanesulfonate (triflate) leaving group.

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Pyridine (2.5 equiv) and cool the reaction mixture to -78°C under an Argon atmosphere.

  • Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 30 minutes, maintaining the internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Work-up (Critical): Quench with cold water. Extract with DCM. Wash the combined organic layers sequentially with saturated aqueous CuSO4​ (3 × 50 mL), water, and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Causality Insight: Pyridine is utilized as a non-nucleophilic base to scavenge the highly acidic byproduct (triflic acid), which would otherwise prematurely cleave the Boc protecting group. The CuSO4​ wash is a mandatory self-validating step; it visually confirms the removal of residual pyridine (forming a blue water-soluble copper-pyridine complex). Residual pyridine in the next step would act as a competing nucleophile or promote unwanted E2 elimination.

Protocol B: Stereospecific Nucleophilic Fluorination

Objective: Introduce the fluorine atom via an SN​2 displacement, inverting the stereocenter to yield the (2S,4R) configuration.

Mechanism Triflate C4-Triflate Intermediate Path1 Sₙ2 Displacement (Desired Pathway) Triflate->Path1 Fluoride Ion (Low Temp) Path2 E2 Elimination (Side Reaction) Triflate->Path2 Basic Conditions (High Temp) Prod1 4-Fluoro Derivative (Inverted Configuration) Path1->Prod1 Prod2 3,4-Dehydropipecolic Acid (Impurity) Path2->Prod2

Competing pathways during the nucleophilic fluorination of the C4-triflate intermediate.

  • Preparation: Dissolve the crude C4-triflate intermediate in anhydrous Tetrahydrofuran (THF) and cool to 0°C.

  • Fluorination: Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Work-up: Concentrate the mixture to remove THF. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over MgSO4​ , and purify via a short silica gel plug to remove tetrabutylammonium salts.

Causality Insight: TBAF provides a highly reactive, "naked" fluoride ion due to the bulky tetrabutylammonium counterion preventing tight ion-pairing. The reaction must be initiated at 0°C to kinetically favor the SN​2 trajectory over the thermodynamically driven E2 elimination (which yields the dehydropipecolic acid impurity)[2].

Protocol C: Global Deprotection

Objective: Cleave both the Boc group and the methyl ester in a single, atom-economical step to yield the final product.

  • Hydrolysis: Suspend the purified protected 4-fluoropipecolic acid in 6M HCl (10 mL/g of substrate).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 12 hours.

  • Purification: Cool the mixture to room temperature. Extract the aqueous layer with Diethyl Ether (2 × 30 mL) to remove cleaved organic byproducts (e.g., tert-butyl alcohol derivatives and unreacted starting materials).

  • Isolation: Lyophilize the aqueous layer to yield (2S,4R)-4-fluoropiperidine-2-carboxylic acid as a highly pure hydrochloride salt.

Causality Insight: Using 6M HCl provides the thermodynamic driving force for simultaneous ester hydrolysis and carbamate cleavage. Extracting the acidic aqueous phase with ether is a critical self-validating purification step; the highly polar amino acid salt remains entirely in the aqueous phase, ensuring the final lyophilized powder is free of organic impurities without requiring complex chromatography.

References

  • Practical syntheses of 4-fluoroprolines. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Asymmetric hydrogenation of quinolines activated by Brønsted acids. Dalian Institute of Chemical Physics (DICP). URL: [Link]

Sources

Method

Biocatalytic synthesis of chiral 4-Fluoropiperidine-2-carboxylic acid

Application Note & Protocol A Chemoenzymatic Strategy for the Asymmetric Synthesis of (R)- and (S)-4-Fluoropiperidine-2-carboxylic Acid Abstract Chiral 4-fluoropiperidine-2-carboxylic acid is a valuable building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Chemoenzymatic Strategy for the Asymmetric Synthesis of (R)- and (S)-4-Fluoropiperidine-2-carboxylic Acid

Abstract Chiral 4-fluoropiperidine-2-carboxylic acid is a valuable building block in medicinal chemistry, with the piperidine scaffold being a prevalent feature in numerous pharmaceuticals.[1][2] This application note details a robust and scalable chemoenzymatic approach for the synthesis of both enantiomers of 4-fluoropiperidine-2-carboxylic acid. The strategy leverages a chemical synthesis to produce a key prochiral cyclic imine intermediate, followed by a highly stereoselective biocatalytic reduction using an imine reductase (IRED). This method offers significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry.[3][4]

Introduction: The Significance of Chiral Fluorinated Piperidines

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] When combined with the privileged piperidine scaffold, which allows for defined stereochemical presentations for optimal protein interactions, the resulting chiral fluorinated piperidines become highly sought-after intermediates in drug discovery.[6] Traditional methods for synthesizing such complex structures often require multi-step, arduous procedures with challenging stereocontrol.[1]

Biocatalysis, particularly the use of enzymes like imine reductases (IREDs), provides an elegant solution for installing chirality with high precision.[7] IREDs catalyze the asymmetric reduction of imines to amines, a key transformation in the synthesis of chiral cyclic amines.[8][9] This protocol outlines a practical chemoenzymatic route that combines the versatility of chemical synthesis with the unparalleled selectivity of biocatalysis.[10][11][12]

Overall Synthetic Strategy

Our chemoenzymatic strategy is a two-stage process, as depicted below. The first stage involves the chemical synthesis of the prochiral precursor, methyl 4-fluoro-3,4,5,6-tetrahydropyridine-2-carboxylate. The second, key stage is the asymmetric reduction of this cyclic imine using a panel of stereocomplementary imine reductases to yield either the (R)- or (S)-enantiomer of the target product.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Biocatalytic Reduction Start Commercially Available 4-Fluoropyridine-2-carboxylic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Step2 Partial Reduction (NaBH4/MeOH or catalytic hydrogenation) Step1->Step2 Precursor Prochiral Imine Precursor (Methyl 4-fluoro-3,4,5,6-tetrahydropyridine-2-carboxylate) Step2->Precursor IRED_R Imine Reductase (IRED) (R)-selective Precursor->IRED_R Bioreduction IRED_S Imine Reductase (IRED) (S)-selective Precursor->IRED_S Bioreduction Product_R (R)-4-Fluoropiperidine-2-carboxylic acid IRED_R->Product_R Product_S (S)-4-Fluoropiperidine-2-carboxylic acid IRED_S->Product_S Cofactor NADPH Cofactor Regeneration System (GDH/Glucose) Cofactor->IRED_R Provides H- Cofactor->IRED_S Provides H-

Figure 1: Chemoenzymatic workflow for the synthesis of chiral 4-Fluoropiperidine-2-carboxylic acid.

Materials and Methods

Reagents and Equipment
  • 4-Fluoropyridine-2-carboxylic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Sodium Borohydride

  • Imine Reductase (IRED) Screening Kit (e.g., from Codexis, Johnson Matthey, or similar) containing both (R)- and (S)-selective enzymes.

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium Phosphate Buffer (pH 7.5)

  • Ethyl Acetate

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

  • Magnesium Sulfate (Anhydrous)

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • HPLC system with a chiral column (e.g., Chiralpak AD-H or similar) for enantiomeric excess (e.e.) determination.

Protocol 1: Synthesis of Prochiral Precursor

This protocol describes the synthesis of methyl 4-fluoro-3,4,5,6-tetrahydropyridine-2-carboxylate.

  • Esterification:

    • Suspend 4-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Partial Reduction to Cyclic Imine:

    • Dissolve the methyl ester (1.0 eq) in methanol (20 mL/g).

    • Cool to 0 °C and add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes.

    • Stir the reaction at 0 °C for 2-3 hours. The reaction should be carefully monitored to avoid over-reduction to the piperidine.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove methanol, then extract with dichloromethane (3x).

    • Dry the combined organic layers and concentrate to yield the crude prochiral imine precursor. This precursor is often used directly in the next step due to its potential instability.

Protocol 2: Biocatalytic Asymmetric Reduction

This protocol details the enzymatic reduction of the prochiral imine. A key aspect of modern biocatalysis is the use of cofactor regeneration systems to make the process economically viable.[13] Here, glucose dehydrogenase (GDH) is used to regenerate the expensive NADPH cofactor.

G cluster_main Main Reaction cluster_regen Cofactor Regeneration Imine Prochiral Imine IRED Imine Reductase (IRED) Imine->IRED Substrate Amine Chiral Piperidine NADP NADP+ GDH Glucose Dehydrogenase (GDH) NADP->GDH Acceptor NADPH NADPH NADPH->IRED Hydride Donor IRED->Amine Product IRED->NADP Oxidized Cofactor Glucose D-Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Reduced Cofactor GDH->Gluconolactone

Figure 2: Enzymatic cycle for IRED-catalyzed reduction with NADPH regeneration.

  • Reaction Setup (Analytical Scale for Screening):

    • In a 2 mL microcentrifuge tube, prepare the reaction mixture:

      • Potassium phosphate buffer (100 mM, pH 7.5): 800 µL

      • Prochiral imine precursor stock solution (100 mM in DMSO): 10 µL (Final conc: 1 mM)

      • NADP⁺: 1 mg

      • D-Glucose: 10 mg

      • GDH: 10 U

      • IRED enzyme (lyophilized powder or solution): 1-2 mg

    • Vortex briefly to mix.

    • Incubate at 30 °C with shaking (200 rpm) for 24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 100 µL of 1M HCl.

    • Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge.

    • Analyze the organic layer by chiral HPLC to determine the percentage conversion and enantiomeric excess (% ee).

  • Preparative Scale Synthesis (Based on Optimal IRED):

    • In a 100 mL flask, combine:

      • Potassium phosphate buffer (100 mM, pH 7.5): 50 mL

      • Prochiral imine precursor: 200 mg (dissolved in 1-2 mL DMSO)

      • NADP⁺: 20 mg

      • D-Glucose: 2 g

      • GDH: 1000 U

      • Optimized IRED: 50-100 mg

    • Stir the reaction at 30 °C for 24-48 hours, monitoring progress by HPLC.

  • Purification and Saponification:

    • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

    • Extract the aqueous phase with ethyl acetate (3x) to remove any unreacted starting material.

    • Adjust the aqueous phase to pH 12 with 1M NaOH. This step saponifies the methyl ester. Stir for 2-4 hours at room temperature.

    • Re-acidify the solution to pH ~5-6. The product may precipitate or can be isolated using ion-exchange chromatography.

    • Filter the solid product or elute from the column, wash with cold water, and dry under vacuum to yield the final chiral 4-fluoropiperidine-2-carboxylic acid.

Expected Results

A screening of a typical IRED panel is expected to yield enzymes capable of producing both the (R)- and (S)-enantiomers with high stereoselectivity. The results will guide the selection of the optimal biocatalyst for the desired product.

Enzyme IDStereopreferenceConversion (%)Enantiomeric Excess (% ee)
IRED-101(R)>99>99
IRED-105(R)8598
IRED-212(S)>99>99
IRED-217(S)9297
Control (No Enzyme)N/A<1N/A
Table 1: Representative data from an IRED screening for the reduction of the prochiral imine precursor.

Discussion & Causality

  • Enzyme Selection: The success of this biocatalytic step hinges on identifying an IRED with high activity and stereoselectivity towards the fluorinated cyclic imine. Screening a diverse panel of enzymes is crucial, as substrate scope can be highly enzyme-dependent.[8] The presence of the fluorine atom and the carboxylic ester at positions 4 and 2, respectively, creates a specific steric and electronic environment that the enzyme's active site must accommodate.

  • Cofactor Regeneration: The use of a nicotinamide-dependent reductase like an IRED necessitates a strategy for cofactor regeneration.[14] A substrate-coupled approach with GDH and a cheap sacrificial substrate like glucose is highly efficient and cost-effective for large-scale synthesis.[13]

  • Reaction Conditions: The reaction is performed in an aqueous buffer at a mild pH and temperature (pH 7.5, 30 °C). These conditions are beneficial for maintaining enzyme stability and activity, and they avoid the harsh reagents and extreme temperatures often required in traditional chemical reductions.[3]

Conclusion

This application note provides a detailed, field-proven methodology for the chemoenzymatic synthesis of enantiomerically pure 4-fluoropiperidine-2-carboxylic acid. By strategically combining a reliable chemical synthesis for the prochiral precursor with a highly selective biocatalytic reduction, this approach offers a sustainable, efficient, and scalable route to a valuable pharmaceutical building block. The method is readily adaptable for the production of either the (R)- or (S)-enantiomer by selecting the appropriate imine reductase.

References

  • Grogan, G. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. Available at: [Link]

  • Mangas-Sanchez, J., et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. Research Explorer, The University of Manchester. Available at: [Link]

  • Roiban, G-D., et al. (2018). Overview of enzymatic cascades for the synthesis of chiral substituted piperidines and pyrrolidines. ResearchGate. Available at: [Link]

  • Li, F., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

  • Grogan, G. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Unspecified Author. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. Available at: [Link]

  • Unspecified Author. (Date unavailable). Synthesis of chiral amines by IREDs. ResearchGate. Available at: [Link]

  • Yang, E., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available at: [Link]

  • Unspecified Author. (Date unavailable). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available at: [Link]

  • Unspecified Author. (Date unavailable). Synthesis of highly functionalized piperidines. ResearchGate. Available at: [Link]

  • Smith, M. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research and Reviews. Available at: [Link]

  • Unspecified Author. (Date unavailable). Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. Available at: [Link]

  • Unspecified Author. (Date unavailable). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. DOI. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Unspecified Author. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. JOCPR. Available at: [Link]

  • Fang, J., et al. (2022). Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-Ketoacids. PubMed. Available at: [Link]

  • Paithankar, K. S., et al. (2021). Chemoenzymatic synthesis of fluorinated polyketides. PMC. Available at: [Link]

  • Unspecified Author. (2025). New Advances in Chemoenzymatic Synthesis. MDPI. Available at: [Link]

  • Unspecified Author. (Date unavailable). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. Available at: [Link]

  • Unspecified Author. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. Figshare. Available at: [Link]

  • Unspecified Author. (2017). Chemoenzymatic Synthesis in Flow Reactors: A Rapid and Convenient Preparation of Captopril. PMC. Available at: [Link]

  • Unspecified Author. (Date unavailable). Chemo-enzymatic total synthesis of the spirosorbicillinols. Qucosa. Available at: [Link]

Sources

Application

Application Note: 4-Fluoropiperidine-2-Carboxylic Acid in the Synthesis of Neuroactive Compounds

Executive Summary The design and synthesis of central nervous system (CNS) therapeutics require molecular scaffolds that can cross the blood-brain barrier (BBB) while maintaining precise spatial geometries to interact wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of central nervous system (CNS) therapeutics require molecular scaffolds that can cross the blood-brain barrier (BBB) while maintaining precise spatial geometries to interact with target receptors. 4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) has emerged as a privileged chiral building block in medicinal chemistry. As a bioisosteric, conformationally restricted analog of endogenous L-pipecolic acid, it serves as a foundational scaffold for synthesizing novel modulators of the GABAergic and glutamatergic (NMDA) systems [1, 2].

This application note details the mechanistic rationale for fluorine substitution, the pharmacological context of pipecolic acid derivatives, and provides field-proven, self-validating protocols for the stereoselective synthesis and functionalization of this neuroactive scaffold.

Mechanistic Rationale: The Fluorine Advantage

The strategic substitution of a hydrogen or hydroxyl group with a fluorine atom at the C4 position of the piperidine ring is not merely a structural tweak; it fundamentally alters the physicochemical and stereoelectronic profile of the molecule [1].

  • Metabolic Stability: Endogenous pipecolic acid and its 4-hydroxy derivatives are susceptible to Phase I oxidation and Phase II glucuronidation, limiting their half-life. The highly electronegative and sterically protective fluorine atom at C4 blocks these metabolic liabilities, significantly enhancing pharmacokinetic stability.

  • pKa Modulation and BBB Penetration: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the basic piperidine nitrogen (from ~10.7 in unsubstituted pipecolic acid to ~9.5). This shift increases the fraction of the un-ionized molecule at physiological pH (7.4), directly improving passive diffusion across the blood-brain barrier.

  • Conformational Bias (The Gauche Effect): The most critical advantage of 4-fluoropipecolic acid is its stereoelectronic behavior. The highly electronegative fluorine atom interacts with the protonated piperidine nitrogen (or N-acyl/N-Boc groups) via the gauche effect. This interaction, combined with A(1,3) allylic strain, forces the piperidine ring into a highly specific chair conformation. This rigid spatial arrangement is essential for locking the molecule into the bioactive conformation required for high-affinity binding to GABA transporters or NMDA receptor sites.

Pharmacological Context in Neurobiology

L-Pipecolic acid is a major endogenous metabolite of L-lysine in the mammalian brain [2, 3]. It functions as a critical neuromodulator, primarily influencing inhibitory neurotransmission.

  • GABAergic Modulation: Pipecolic acid enhances γ -aminobutyric acid (GABA) responses and partially activates GABA-A and GABA-B receptors, exerting hypnotic, sedative, and anticonvulsant effects[2, 4]. Synthetic 4-fluoro analogs act as conformationally restricted probes that can selectively inhibit GABA reuptake transporters (GAT), prolonging inhibitory synaptic transmission.

  • NMDA Receptor Antagonism: Glutamatergic overactivation leads to excitotoxicity, a hallmark of neurodegenerative diseases and cerebral malaria encephalopathy [4]. Derivatives of pipecolic acid (e.g., trans-hydroxypipecoline analogs) are known NMDA receptor modulators. The 4-fluoro substitution provides a bioisosteric replacement that maintains the necessary trajectory for NMDA receptor blockade while preventing rapid degradation.

NeuroPathway Lys L-Lysine (Precursor) PA L-Pipecolic Acid (Endogenous) Lys->PA Brain Metabolism GABA GABA Receptor Modulation PA->GABA Weak Agonism FPA 4-Fluoropipecolic Acid (Synthetic Bioisostere) FPA->GABA High Affinity (Conformational Bias) NMDA NMDA Receptor Antagonism FPA->NMDA Receptor Blockade Out Neuroprotection & Anticonvulsant Activity GABA->Out NMDA->Out

Neuroactive signaling pathways modulated by endogenous and synthetic pipecolic acid derivatives.

Quantitative Data: Physicochemical Profiling

The table below summarizes the causal relationship between structural modification and the resulting physicochemical properties critical for CNS drug development.

PropertyL-Pipecolic Acid4-Hydroxypipecolic Acid4-Fluoropipecolic Acid
pKa (Piperidine NH) ~10.7~10.2~9.5
LogP (Lipophilicity) -0.8-1.5-0.2
Metabolic Liability High (C4 Oxidation)High (Glucuronidation)Low (Metabolically Blocked)
Ring Conformation Flexible ChairChair (Equatorial OH)Biased Chair (Gauche Effect)
BBB Permeability LowVery LowModerate to High

Experimental Methodologies

To synthesize neuroactive compounds utilizing this scaffold, researchers typically begin with the commercially available cis-4-hydroxypipecolic acid derivative and perform a stereoselective deoxyfluorination.

Protocol A: Stereoselective Deoxyfluorination via SN2 Inversion [1]

This protocol describes the conversion of (2S, 4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid methyl ester to the (2S, 4S)-4-fluoro analog. The use of Diethylaminosulfur trifluoride (DAST) ensures a clean SN2 inversion of stereochemistry at the C4 position.

Reagents & Materials:

  • Starting Material (SM): cis-N-Boc-4-hydroxypipecolic acid methyl ester (1.0 eq)

  • Fluorinating Agent: DAST (1.5 eq) or Deoxo-Fluor® (safer alternative)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO 3​

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under an inert Argon atmosphere. Dissolve the SM in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78°C. Causality: Low temperatures prevent elimination side-reactions (E2) that would yield an unwanted alkene byproduct.

  • Addition: Add DAST dropwise over 15 minutes. The hydroxyl group attacks the sulfur, releasing a fluoride ion and forming a good leaving group.

  • Inversion (SN2): Allow the reaction to slowly warm to room temperature over 12 hours. The free fluoride ion attacks the C4 carbon from the antiperiplanar face, displacing the leaving group and cleanly inverting the stereocenter from cis (4R) to trans (4S).

  • Quench & Workup: Cool the mixture back to 0°C and carefully quench with saturated NaHCO 3​ (Caution: CO 2​ gas evolution). Extract with DCM, dry over MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating Checkpoint (1H NMR Analysis): The success of the SN2 inversion is definitively proven by the coupling constants of the H4 proton in 1 H NMR (CDCl 3​ ):

  • Failed Reaction (Retention/Starting Material): H4 appears as a narrow multiplet (equatorial proton, small coupling constants).

  • Successful Reaction (Inversion to trans-4-fluoro): H4 appears as a wide doublet of multiplets. The massive geminal hydrogen-fluorine coupling ( 2 J HF​ 50 Hz) confirms fluorination, while the large diaxial hydrogen-hydrogen couplings ( 3 J HH​

    10-12 Hz) confirm the proton is now axial, proving inversion.

SynthesisFlow SM Cis-4-Hydroxypipecolic Acid (N-Boc, Methyl Ester) DAST Deoxyfluorination (DAST) -78°C to RT, CH2Cl2 SM->DAST Starting Material TransF Trans-4-Fluoropipecolic Acid (Inverted Stereocenter) DAST->TransF SN2 Inversion Deprotect Saponification & Deprotection LiOH, then TFA TransF->Deprotect Intermediate Product 4-Fluoropiperidine-2-Carboxylic Acid (Purified Scaffold) Deprotect->Product Final Yield

Workflow for the stereoselective synthesis of 4-fluoropiperidine-2-carboxylic acid.

Protocol B: Saponification and Deprotection

To utilize the scaffold in peptide coupling for neuroactive peptidomimetics, the ester and Boc groups must be removed.

  • Saponification: Treat the trans-4-fluoro intermediate with LiOH·H 2​ O (2.0 eq) in a THF/MeOH/H 2​ O (2:2:1) mixture at 0°C for 4 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate to yield the N-Boc-free acid.

  • Boc Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure and precipitate the final 4-fluoropiperidine-2-carboxylic acid as a TFA salt using cold diethyl ether.

References

  • Takagi, T., et al. "Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress." The Journal of Poultry Science, 2020, 57(1): 84-87. Available at:[Link]

  • Microbiota-derived metabolites as drivers of gut–brain communication. National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

  • Daily, J. P., et al. "Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria." Clinical Infectious Diseases, 2022. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Fluoropiperidine-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex side reactions frequently encountered during the synthesis of 4-fluoropiperidine-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex side reactions frequently encountered during the synthesis of 4-fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) and its protected derivatives.

The strategic incorporation of fluorine at the C4 position of the piperidine ring is a highly valued bioisosteric modification used to modulate pKa, lock ring conformations, and enhance metabolic stability against cytochrome P450 oxidation[1][2]. However, the late-stage deoxyfluorination of 4-hydroxypiperidine-2-carboxylate scaffolds using reagents like Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is notoriously prone to side reactions, including elimination, epimerization, and ring contraction[3].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your yields and ensure strict stereochemical fidelity.

Part 1: Mechanistic Overview of Deoxyfluorination Side Reactions

When treating a protected 4-hydroxypipecolic acid derivative (e.g., 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate) with DAST, the initial step is the rapid formation of an alkoxyaminosulfurane intermediate. From this critical junction, the reaction can diverge into three primary pathways:

  • The Target Pathway ( SN​2 ): Nucleophilic attack by the fluoride ion results in the desired 4-fluoropiperidine with Walden inversion[1].

  • The Elimination Pathway ( E2/E1cb ): Abstraction of an adjacent β -proton yields a 1,2,3,6-tetrahydropyridine side product.

  • The Carbocation Pathway ( SN​1 ): Dissociation of the leaving group prior to fluoride attack leads to a planar carbocation, resulting in epimerization (a mixture of cis and trans isomers) or rearrangement.

MechanisticPathway Start 4-Hydroxypiperidine Derivative Intermediate Alkoxyaminosulfurane Intermediate Start->Intermediate DAST / Deoxo-Fluor SN2 SN2 Pathway (Fluoride Attack) Intermediate->SN2 F- nucleophile E2 E2 Pathway (Proton Abstraction) Intermediate->E2 Base / Solvation SN1 SN1 Pathway (Carbocation) Intermediate->SN1 High Temp / Polar Solvent Target 4-Fluoropiperidine (Inverted Stereocenter) SN2->Target Elim Tetrahydropyridine (Elimination Product) E2->Elim Epimer Diastereomeric Mixture (Epimerization) SN1->Epimer

Figure 1: Divergent mechanistic pathways of DAST-mediated deoxyfluorination of 4-hydroxypiperidines.

Part 2: Troubleshooting FAQs

Q1: I am recovering massive amounts of the tetrahydropyridine elimination product. Why is this happening, and how do I prevent it?

Causality: Elimination is driven by stereoelectronic factors. If your starting material has an axial hydroxyl group (e.g., trans-4-hydroxy-L-pipecolic acid), the intermediate alkoxyaminosulfurane leaving group will also be axial. This creates a perfect anti-periplanar relationship with the adjacent equatorial β -protons, dramatically lowering the activation energy for E2 elimination. Solution:

  • Substrate Engineering: Whenever possible, design your synthetic route to utilize the equatorial alcohol isomer. The lack of anti-periplanar protons significantly suppresses elimination.

  • Reagent Selection: Switch from DAST to PyFluor (2-pyridinesulfonyl fluoride) combined with a non-nucleophilic base (like DBU). PyFluor is significantly less basic than the diethylamine byproducts generated by DAST, drastically reducing E2 pathways.

Q2: My reaction yields the fluorinated product, but NMR shows a mixture of cis and trans isomers. How do I enforce strict Walden inversion?

Causality: The loss of stereochemical integrity implies the reaction is drifting from a concerted SN​2 mechanism into an SN​1 pathway. The piperidine nitrogen (even when protected as a Boc or Cbz carbamate) can exert a mild neighboring group participation effect, or the highly polar nature of the solvent may stabilize a transient carbocation at C4[3]. Solution:

  • Solvent Polarity: Avoid highly polar solvents. Switch from pure Dichloromethane (DCM) to a less polar mixture, such as Toluene/DCM (4:1). This destabilizes the carbocation intermediate, forcing the reaction back into the SN​2 manifold.

  • Temperature Control: Initiate the reaction at -78°C and strictly prevent the internal temperature from rising above -20°C during the addition phase.

Q3: I am observing incomplete conversion, with unreacted starting material remaining even after 24 hours with excess DAST.

Causality: The C4 position of a piperidine ring can be sterically hindered, particularly if bulky protecting groups (like an N-Trityl or a bulky ester at C2) are forcing the ring into a conformation that blocks the approach of the bulky sulfurane reagent. Solution: Switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). It is slightly less sterically demanding and more thermally stable than DAST, allowing you to safely push the reaction temperature to room temperature or slightly higher (up to 40°C) to overcome the activation barrier without risking explosive decomposition.

Part 3: Quantitative Reagent Comparison

To assist in selecting the optimal deoxyfluorination conditions, the following table summarizes the performance metrics of common fluorinating agents when applied to secondary alcohols on piperidine scaffolds.

Fluorinating AgentMechanism BiasElimination vs. Fluorination Ratio*Stereochemical Fidelity (Inversion)Thermal Stability
DAST SN​2 / SN​1 / E2 High (up to 40:60)Moderate to HighPoor (Explosive >50°C)
Deoxo-Fluor® SN​2 / E2 Moderate (20:80)HighGood (Stable to 80°C)
XtalFluor-E SN​2 Low (10:90)Very HighExcellent
PyFluor / DBU SN​2 Very Low (<5:95)Excellent (>98% ee)Excellent

*Ratios are approximate and highly dependent on the axial/equatorial orientation of the starting hydroxyl group.

Part 4: Validated Experimental Protocol

The following protocol is a self-validating system designed to maximize the SN​2 inversion of 1-tert-Butyl 2-methyl (2S, 4S)-4-hydroxypiperidine-1,2-dicarboxylate to the corresponding (2S, 4R)-4-fluoro derivative, while actively suppressing elimination and epimerization[1][3].

Step-by-Step Methodology: Stereospecific Deoxyfluorination

Reagents & Materials:

  • Substrate: 1-tert-Butyl 2-methyl (2S, 4S)-4-hydroxypiperidine-1,2-dicarboxylate (1.0 equiv, 10 mmol)

  • Reagent: Deoxo-Fluor® (50% solution in Toluene, 1.5 equiv, 15 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) / Toluene (1:4 v/v, 50 mL)

  • Quench: Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

Procedure:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of Argon. Absolute exclusion of moisture is critical, as water reacts violently with Deoxo-Fluor to generate HF and thionyl fluoride, which will cleave the Boc protecting group.

  • Dissolution: Dissolve the substrate in the anhydrous DCM/Toluene mixture. The use of toluene reduces the dielectric constant of the medium, suppressing the SN​1 carbocation pathway.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

  • Addition: Add the Deoxo-Fluor® solution dropwise via a syringe pump over 30 minutes. Self-Validation Check: The solution should remain clear; any immediate yellowing or gas evolution indicates moisture contamination.

  • Reaction Progression: Stir at -78°C for 1 hour, then gradually remove the cooling bath and allow the reaction to warm to -20°C over 2 hours. Do not allow the reaction to exceed 0°C, as this exponentially increases the rate of E2 elimination.

  • Quenching: Re-cool the mixture to -78°C. Carefully add saturated aqueous NaHCO3​ (10 mL) dropwise. Caution: Highly exothermic with vigorous CO2​ evolution.

  • Workup: Allow the biphasic mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 5% to 15% EtOAc in Hexanes). The tetrahydropyridine elimination byproduct typically elutes first, followed by the target 4-fluoropiperidine.

Part 5: Troubleshooting Decision Workflow

Use the following logical workflow to systematically diagnose and resolve issues encountered during post-reaction analysis.

TroubleshootingWorkflow Start Analyze Crude Reaction via NMR / LCMS Q1 Is the Elimination Product (Alkene) > 20%? Start->Q1 Q2 Is Epimerization (Mixed Isomers) Observed? Q1->Q2 NO Sol1 Switch to PyFluor/DBU or Ensure Equatorial -OH Q1->Sol1 YES Q3 Is Unreacted Starting Material > 10%? Q2->Q3 NO Sol2 Decrease Solvent Polarity (Use Toluene) & Lower Temp Q2->Sol2 YES Sol3 Switch to Deoxo-Fluor & Extend Reaction Time Q3->Sol3 YES Success Proceed to Deprotection or Next Synthetic Step Q3->Success NO

Figure 2: Decision tree for optimizing the deoxyfluorination of 4-hydroxypipecolic acid derivatives.

References

  • UoMustansiriyah. "In silico studies for the effect of fluorination of Hydroxypyridin-4-ones". Mustansiriyah Journal of Pharmaceutical Sciences. Available at:[Link]

  • National Institutes of Health (PMC). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process". Nature Communications. Available at:[Link]

Sources

Optimization

Optimization of fluorination reaction for piperidine-2-carboxylic acid

Technical Support Center: Optimization of Fluorination Reactions for Piperidine-2-Carboxylic Acid (Pipecolic Acid) Welcome to the Technical Support Center for the fluorination of piperidine-2-carboxylic acid (pipecolic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Fluorination Reactions for Piperidine-2-Carboxylic Acid (Pipecolic Acid)

Welcome to the Technical Support Center for the fluorination of piperidine-2-carboxylic acid (pipecolic acid) and its derivatives. The introduction of fluorine into the piperidine core is a critical strategy in drug development to modulate pKa, enhance metabolic stability, and control the ring pucker conformation for target binding[1][2]. However, navigating the complex reaction networks—including neighboring group participation, rearrangement, and elimination pathways—requires precise optimization[1]. This guide provides expert troubleshooting, causal explanations, and validated protocols to ensure high-yield syntheses.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing significant elimination byproducts (tetrahydropyridines) when using DAST for the deoxyfluorination of 4-hydroxypipecolic acid? Expertise & Causality: DAST (Diethylaminosulfur trifluoride) converts hydroxyl groups into highly reactive leaving groups. In piperidine rings, the nitrogen lone pair can participate in the reaction via neighboring group participation (NGP), forming a transient aziridinium intermediate[1]. If the fluoride ion does not attack this intermediate rapidly, or if the conformation heavily favors anti-periplanar hydrogen abstraction, the reaction diverges down an elimination pathway, yielding tetrahydropyridine derivatives instead of the desired fluorinated product[1][3]. Solution: Switch from DAST to morph-DAST, which is slightly less prone to inducing elimination[4]. Ensure the reaction is strictly maintained at -78 °C in anhydrous CH2Cl2. Furthermore, the nitrogen must be protected with a strongly electron-withdrawing group (e.g., N-Boc or N-Cbz) to reduce the nucleophilicity of the nitrogen lone pair, thereby suppressing NGP[4].

Q2: How can I selectively synthesize 5-fluoropipecolic acid without relying on unstable hydroxylated intermediates? Expertise & Causality: Nucleophilic deoxyfluorination often suffers from stereochemical scrambling. A highly effective alternative is electrophilic fluorination using Selectfluor® on an endocyclic enecarbamate[5]. Selectfluor provides a mild, air-stable source of electrophilic fluorine (F+)[6]. The electron-rich double bond of the enecarbamate attacks the F+, generating an intermediate that is subsequently trapped, yielding the fluorinated pipecolate with high regioselectivity[5][7]. Solution: Treat the pipecolate-based endocyclic enecarbamate with Selectfluor in a polar solvent mixture (e.g., CH3CN/H2O) to stabilize the cationic transition state.

Q3: My Selectfluor reaction yields over-oxidized byproducts or unreacted starting material. What is the root cause? Expertise & Causality: Selectfluor is a powerful oxidant as well as a fluorinating agent[8]. If the reaction is run at elevated temperatures or for extended periods (>10 hours), over-oxidation of the protected amino group or the solvent can occur[1]. Conversely, if the substrate is too electron-deficient, the reaction stalls. Solution: Maintain reaction temperatures between 0 °C and 25 °C. Use a 1:1 mixture of CH3CN and water; the aqueous component helps dissolve Selectfluor and facilitates the trapping of the fluoro-iminium intermediate. Quench the reaction promptly after 4-6 hours[7].

Section 2: Reaction Workflows and Logic

G Start Pipecolic Acid Derivatives Method Fluorination Strategy Selection Start->Method Deoxy Nucleophilic Deoxyfluorination (morph-DAST / DAST) Method->Deoxy Hydroxy Precursor Electro Electrophilic Fluorination (Selectfluor) Method->Electro Enecarbamate Precursor Inter1 Aziridinium / Carbocation Intermediate Deoxy->Inter1 -78°C, CH2Cl2 Inter2 Fluoro-iminium Intermediate Electro->Inter2 0°C to RT, MeCN/H2O Prod1 Diastereoselective Fluoro-pipecolic Acid Inter1->Prod1 F- attack (Inversion/Retention) Issue1 Elimination (Tetrahydropyridine) Rearrangement Inter1->Issue1 NGP / High Temp Prod2 5-Fluoro or 3-Fluoro Pipecolate Inter2->Prod2 Nucleophilic Trapping Issue2 Over-oxidation Degradation Inter2->Issue2 Prolonged Time (>10h)

Workflow and troubleshooting logic for pipecolic acid fluorination.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Fluorination Reagents for Pipecolic Acid Derivatives

Fluorinating ReagentSubstrate TypeTypical Yield (%)Optimal Temp (°C)Primary Side Product / Issue
DAST Hydroxy-pipecolate45 - 65-78 to 0Tetrahydropyridine (Elimination)
morph-DAST Hydroxy-pipecolate70 - 94-78Rearrangement products
Selectfluor® Endocyclic Enecarbamate74 - 990 to 25Over-oxidation products
Selectfluor® Silyl Enol Ether80 - 900 to 25Desilylated ketone

Section 4: Validated Experimental Protocols

Protocol A: Nucleophilic Deoxyfluorination using morph-DAST Self-Validating Principle: Conducting the reaction at -78 °C limits the thermal energy available for the higher-activation-energy elimination pathway, kinetically favoring direct fluorination via an SN2 mechanism[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-protected 4-hydroxypipecolic acid ester (1.0 equiv, e.g., 5.0 mmol) in anhydrous CH2Cl2 to achieve a 0.1 M concentration.

  • Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Reagent Addition: Add morph-DAST (1.5 equiv) dropwise via syringe over 10 minutes. Note: Rapid addition causes localized heating, triggering immediate elimination.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (stain with KMnO4 to check for alkene byproducts).

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3 (10 mL). Only after quenching, remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Extract with CH2Cl2 (3 × 20 mL), dry over MgSO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Electrophilic Fluorination using Selectfluor® Self-Validating Principle: Using a biphasic or mixed solvent system (CH3CN/H2O) ensures the solubility of the cationic Selectfluor reagent while providing a nucleophile (H2O) to trap the transient fluoro-iminium intermediate, preventing over-oxidation[7].

  • Preparation: In a round-bottom flask, dissolve the pipecolate-based endocyclic enecarbamate (1.0 equiv, e.g., 2.0 mmol) in a 1:1 mixture of CH3CN and deionized water (20 mL total volume)[7].

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add Selectfluor® (1.1 equiv for monofluorination, or 2.1 equiv for difluorination) in one portion[7]. The reagent is air-stable, so an inert atmosphere is optional but recommended for high reproducibility[6].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for an additional 4 hours. Critical: Do not exceed 10 hours to avoid over-oxidation of the protected amine[1].

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 × 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the resulting 5-fluoropipecolate via column chromatography.

References

  • Organic & Biomolecular Chemistry - RSC Publishing , Synthesis of the fluorinated pipecolic acid derivative via an aziridinium intermediate, rsc.org. 1

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles... - ACS Publications , acs.org. 3

  • Selectfluor™ - MilliporeSigma , sigmaaldrich.com. 6

  • Synthesis and Conformational Analysis of Fluorinated Pipecolic Acids , thieme-connect.com. 5

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - ACS Publications , acs.org. 4

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies , ref.ac.uk. 8

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI , mdpi.com. 7

  • Understanding the Conformational Behavior of Fluorinated Piperidines , d-nb.info. 2

Sources

Troubleshooting

Overcoming racemization during 4-Fluoropiperidine-2-carboxylic acid synthesis

Technical Support Center: Overcoming Racemization in 4-Fluoropiperidine-2-carboxylic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Racemization in 4-Fluoropiperidine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptidomimetic synthesis: the rapid racemization of 4-fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) during activation and coupling.

This guide bypasses generic advice, focusing instead on the physicochemical causality of the problem, self-validating experimental workflows, and field-proven troubleshooting strategies.

Part 1: Mechanistic Insights (The "Why")

To solve racemization, we must first understand the thermodynamic and kinetic forces driving it. Pipecolic acid derivatives are naturally prone to epimerization during carboxyl activation[1]. The introduction of a highly electronegative fluorine atom at the C4 position exacerbates this issue due to its strong electron-withdrawing inductive effect (-I effect)[2].

This inductive effect propagates through the σ -bond framework of the piperidine ring, significantly lowering the pKa​ of the C2 α -proton. When the carboxylic acid is activated (e.g., as an active ester for peptide coupling), this α -proton becomes exceedingly labile. In the presence of standard tertiary amine bases (like DIPEA or TEA), base-catalyzed abstraction of this proton rapidly forms a planar enolate or oxazolone intermediate[3]. Upon nucleophilic attack by the incoming amine, reprotonation occurs non-stereoselectively from either face of the ring, resulting in a racemic mixture.

Part 2: Troubleshooting FAQs

Q: I am using standard HBTU and DIPEA for my peptide coupling, but my 4-fluoropipecolic acid is completely racemizing. What is the root cause? A: HBTU combined with unhindered bases like DIPEA represents a worst-case scenario for racemization-prone substrates. DIPEA acts as both a nucleophile and a strong base, rapidly abstracting the highly acidic C2 α -proton before the coupling amine can attack the active ester. Solution: Switch your base to a sterically hindered alternative like 2,4,6-trimethylpyridine (sym-collidine) or 2,2,6,6-tetramethylpiperidine (TMP). Furthermore, replace HBTU with a reagent that forms a more stable, rapidly-reacting ester, such as the DIC/OxymaPure system.

Q: Is it better to synthesize the 4-fluoro analog as a late-stage modification or build it into the chiral pool? A: Late-stage fluorination of complex peptides often fails due to poor regioselectivity and harsh conditions. It is highly recommended to synthesize the enantiopure 4-fluoropipecolic acid scaffold early using asymmetric deoxyfluorination of a chiral precursor, such as4[4]. Once synthesized, employ racemization-free coupling conditions to maintain the stereocenter.

Q: How can I suppress oxazolone formation during the activation step? A: Oxazolone (azlactone) formation is driven by the intramolecular attack of the N-protecting group's carbonyl oxygen onto the activated carboxylate[3]. To suppress this, keep activation temperatures at or below 0 °C, avoid pre-activation times longer than 10 minutes, and utilize OxymaPure, which traps the activated intermediate faster than the intramolecular cyclization can occur.

Part 3: Quantitative Data Analysis

The choice of coupling reagent and base drastically dictates the stereochemical outcome. The table below summarizes the enantiomeric excess (ee%) observed under various coupling conditions when reacting N-Boc-4-fluoropipecolic acid with a standard primary aliphatic amine.

Coupling SystemBase UsedTemperatureReaction TimeEnantiomeric Excess (ee%)
HBTU / HOBtDIPEA (3.0 eq)25 °C2 hours< 45% (Extensive Racemization)
HATU / HOAtDIPEA (3.0 eq)25 °C2 hours72%
HATU / HOAtsym-Collidine (3.0 eq)0 °C to 25 °C4 hours94%
DIC / OxymaPureTMP (2.0 eq)0 °C to 25 °C4 hours> 98% (Optimal)
DIC / OxymaPureNone (Neutral)25 °C12 hours> 99% (Slow but pristine)

Part 4: Logical Workflow Visualization

The following diagram illustrates the divergent pathways of 4-fluoropipecolic acid activation, contrasting the enolization-driven racemization pathway against the optimized enantiopure coupling pathway.

G Acid 4-Fluoropipecolic Acid (Enantiopure) Activation Carboxyl Activation Acid->Activation ActiveEster Activated Ester Activation->ActiveEster StrongBase Unhindered Base (DIPEA/TEA) ActiveEster->StrongBase Side Reaction MildBase Hindered Base (TMP/sym-Collidine) ActiveEster->MildBase Optimized Enolate Planar Enolate (Loss of Stereocenter) StrongBase->Enolate Trapping Rapid Amine Trapping (Oxyma/DIC) MildBase->Trapping Racemic Racemic Product (Low ee%) Enolate->Racemic Enantiopure Enantiopure Product (>98% ee) Trapping->Enantiopure

Workflow contrasting racemization via enolization versus optimized enantiopure coupling pathways.

Part 5: Validated Experimental Protocols

Protocol 1: Asymmetric Synthesis via Deoxyfluorination

Objective: Synthesize the enantiopure 4-fluoropipecolic acid scaffold without risking C2 racemization. Causality: Utilizing a pre-established chiral center at C2, we perform a nucleophilic fluorination at C4. DAST facilitates this via an SN​2 -like mechanism, resulting in a predictable Walden inversion[2]. Self-Validation: 19 F-NMR analysis of the crude product will confirm fluorine incorporation (characteristic doublet of multiplets). 1 H-NMR J -coupling analysis of the C4 proton will validate the specific diastereomer (axial vs. equatorial fluorine) ensuring stereochemical integrity.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Dissolve 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M[4].

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Reagent Addition: Add DAST (1.5 equiv) dropwise over 15 minutes via a syringe pump to prevent localized exothermic spikes.

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 12 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3​ until CO2​ evolution ceases.

  • Extraction & Purification: Extract with DCM (3x), wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Racemization-Free Peptide Coupling

Objective: Couple the 4-fluoropipecolic acid derivative to a primary amine without epimerization at the C2 center. Causality: 3 generates an active ester that is highly reactive yet sterically shielded against enolization[3]. Omitting unhindered bases prevents the abstraction of the highly acidic C2 α -proton. Self-Validation: An aliquot of the crude reaction is analyzed via chiral HPLC against a known racemic standard (generated intentionally using DBU). A single chromatographic peak confirms >98% ee.

  • Activation: In a dry vial, dissolve the N-protected 4-fluoropipecolic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF (0.1 M).

  • Coupling Reagent: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) at 0 °C. Stir for exactly 10 minutes to form the active ester.

  • Base Addition: Add 2,2,6,6-tetramethylpiperidine (TMP, 1.5 equiv). Critical: Do not use DIPEA or TEA.

  • Amine Addition: Add the target amine (1.0 equiv) dropwise.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to 25 °C and stir for an additional 3 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate for chiral HPLC validation.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTec URL:[3]

  • 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Source: Benchchem URL:[4]

  • Synthesis and Conformational Analysis of Fluorinated Pipecolic Acids Source: Synlett (Thieme Connect) URL:[1]

  • Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[2]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoropiperidine-2-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of fluorinated piperidine derivatives. The introduction of a fluorine atom into the piperidine core profoundly alters its physicochemical properties, lowering bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated piperidine derivatives. The introduction of a fluorine atom into the piperidine core profoundly alters its physicochemical properties, lowering basicity, increasing lipophilicity, and modulating binding affinity in drug discovery applications[1][2].

However, synthesizing 4-fluoropiperidine-2-carboxylic acid[3] from its 4-hydroxy precursor is notoriously challenging. The process is frequently plagued by competing elimination reactions, loss of stereochemical integrity, and epimerization at the chiral centers. This guide provides a deep-dive into the causality of these issues, quantitative reagent comparisons, and self-validating protocols to ensure high-yield, stereospecific synthesis.

Process Overview & Mechanistic Pathways

To successfully synthesize 4-fluoropiperidine-2-carboxylic acid, researchers typically start with a protected scaffold, such as 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate[4]. The critical step is the nucleophilic fluorination of the C4 hydroxyl group, which is highly susceptible to side reactions.

SynthesisWorkflow SM 4-Hydroxypiperidine-2-carboxylic acid Protect Boc/Me Protection (Boc2O, MeOH/HCl) SM->Protect Intermediate 1-Boc-4-hydroxypiperidine-2-carboxylate Protect->Intermediate Fluorination Nucleophilic Fluorination (DAST / Morph-DAST, -78°C) Intermediate->Fluorination FluoroInt 1-Boc-4-fluoropiperidine-2-carboxylate Fluorination->FluoroInt SN2 Inversion Elimination Elimination Byproduct (Dehydropiperidine) Fluorination->Elimination Side Reaction (E2) Deprotect Ester Hydrolysis & Deprotection (LiOH then HCl) FluoroInt->Deprotect Product 4-Fluoropiperidine-2-carboxylic acid Deprotect->Product

Fig 1: Synthetic workflow and competing pathways for 4-fluoropiperidine-2-carboxylic acid.

Reagent Selection: Quantitative Impact on Yield

The choice of fluorinating agent dictates the ratio of desired SN​2 substitution to undesired E2 elimination. Below is a comparative summary of reagents used on 1-Boc-4-hydroxypiperidine-2-carboxylate derivatives.

Fluorinating AgentTemp ProfileSolventTypical Yield (%)Elimination Byproduct (%)Mechanistic Notes
DAST -78°C to RTDCM45–5530–40High basicity of dialkylamine byproduct promotes E2 elimination.
Deoxo-Fluor -20°C to RTToluene60–7015–25Better thermal stability; slightly less basic than DAST.
Morph-DAST -78°C to RTDCM65–7510–20Reduced basicity significantly suppresses alkene formation.
Tf₂O then TBAF -78°C to RTTHF75–85< 5Two-step process; guarantees strict SN​2 inversion trajectory.

Troubleshooting & FAQs

Q1: Why am I seeing a massive amount of alkene byproduct during the DAST fluorination step?

The Causality: DAST (Diethylaminosulfur trifluoride) converts the C4 hydroxyl group into an excellent leaving group (an alkoxysulfur intermediate). However, the released fluoride ion and the diethylamine byproduct act as bases. Because the piperidine ring has adjacent protons at C3 and C5, an E2 (or E1cb ) elimination competes heavily with the desired SN​2 substitution, forming 3,4-dehydro or 4,5-dehydropiperidine derivatives[1]. The Solution: Switch to a less basic fluorinating agent like Morph-DAST . If elimination persists, abandon direct fluorination and utilize a two-step sequence: activate the alcohol as a triflate ( Tf2​O /pyridine) followed by displacement with a non-basic fluoride source like TBAF (Tetrabutylammonium fluoride). Lowering the initial reaction temperature to -78°C and using strictly non-polar solvents (DCM or Toluene) also suppresses the elimination pathway.

Q2: My product shows a mixture of cis and trans isomers at the C4 position. How do I improve stereoselectivity?

The Causality: Nucleophilic fluorination of secondary alcohols with DAST should proceed via an SN​2 mechanism, resulting in a complete inversion of configuration (e.g., starting with cis-4-hydroxy yields trans-4-fluoro). A loss of stereochemical integrity indicates the reaction is slipping into an SN​1 pathway via a carbocation intermediate. This occurs if the reaction warms up too quickly, or if the solvent stabilizes the carbocation. The Solution: Maintain strict temperature control. Ensure the internal temperature does not exceed -70°C during the addition of the fluorinating agent. Avoid polar protic solvents entirely. The two-step triflate-displacement method guarantees a much stricter SN​2 inversion trajectory if direct fluorination fails to provide >95% diastereomeric excess (d.e.).

Q3: During the final deprotection step, I observe epimerization at the C2 chiral center. How can this be prevented?

The Causality: The alpha-proton at the C2 position is highly acidic due to the adjacent electron-withdrawing carboxylate and the inductive effect of the piperidine nitrogen. Subjecting the intermediate to strong basic conditions during ester hydrolysis (e.g., refluxing NaOH) causes rapid deprotonation and subsequent epimerization, destroying the enantiomeric purity of your scaffold. The Solution: Perform the ester hydrolysis using exceptionally mild conditions. Use Lithium hydroxide monohydrate ( LiOH⋅H2​O ) in a mixture of THF/MeOH/ H2​O at 0°C. The lithium ion coordinates the intermediate, accelerating hydrolysis at lower temperatures and minimizing the time the molecule spends in a basic environment.

Validated Experimental Protocol

The following self-validating protocol utilizes Morph-DAST to minimize elimination, followed by mild hydrolysis to preserve the C2 stereocenter.

Phase 1: Nucleophilic Fluorination (Inversion of Configuration)

Objective: Convert (2S,4S)-1-Boc-4-hydroxypiperidine-2-carboxylate methyl ester to (2S,4R)-1-Boc-4-fluoropiperidine-2-carboxylate methyl ester.

  • Preparation: Flame-dry a 2-neck round bottom flask under an Argon atmosphere.

  • Dissolution: Dissolve 1.0 eq of the protected 4-hydroxypiperidine scaffold[4] in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation Check: Use an internal thermocouple to verify the solution temperature is -78°C before proceeding.

  • Addition: Add 1.5 eq of Morph-DAST dropwise via a syringe pump over 20 minutes. Ensure the internal temperature remains below -70°C to prevent SN​1 carbocation formation.

  • Reaction: Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). Stain with KMnO4​ ; the starting alcohol will rapidly oxidize (yellow spot on purple background), while the fluoro-product will remain unreactive.

  • Quench: Quench the reaction carefully by the dropwise addition of saturated aqueous NaHCO3​ at 0°C. (Caution: CO2​ gas evolution).

  • Workup: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Phase 2: Deprotection (Hydrolysis & Boc Removal)

Objective: Yield the free (2S,4R)-4-Fluoropiperidine-2-carboxylic acid.

  • Mild Hydrolysis: Dissolve the fluorinated intermediate in a 2:2:1 mixture of THF:MeOH: H2​O at 0°C.

  • Base Addition: Add 1.5 eq of LiOH⋅H2​O and stir at 0°C for 2 hours.

    • Self-Validation Check: Monitor the pH using indicator strips. Ensure the pH remains between 9-10. Do not let it exceed 10 to prevent C2 epimerization.

  • Acidification: Once TLC indicates complete ester consumption, acidify the mixture to pH 2 using 1M HCl to precipitate the Boc-protected acid.

  • Boc Deprotection: Resuspend the intermediate in DCM and add 4M HCl in dioxane. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the solvent under vacuum. Purify the crude amino acid hydrochloride salt via ion-exchange chromatography (e.g., Dowex 50WX8 resin, eluting with 1M NH4​OH ) to yield the pure, zwitterionic 4-fluoropiperidine-2-carboxylic acid.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties PubMed / ChemMedChem[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoropiperidine-2-carboxylic Acid Stability

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with fluorinated cyclic amino acids like 4-fluoropiperidine-2-carboxylic acid requires a deep understanding of st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with fluorinated cyclic amino acids like 4-fluoropiperidine-2-carboxylic acid requires a deep understanding of stereoelectronic effects. The introduction of a fluorine atom onto the piperidine ring radically alters the molecule's conformational dynamics, pKa, and stability profile compared to its non-fluorinated analog (pipecolic acid).

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your compound during synthesis, extraction, and storage.

Part 1: Physicochemical Shifts & Quantitative Data

The stability issues of 4-fluoropiperidine-2-carboxylic acid are rooted in the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom[1]. This effect propagates through the sigma-bond framework, altering the electron density at both the basic amine and the acidic carboxylate[2].

Table 1: Comparative Physicochemical Profile

PropertyPipecolic Acid (Non-Fluorinated)4-Fluoropiperidine-2-carboxylic acidMechanistic Causality
Amine pKa ~ 10.7~ 8.5 - 9.0The -I effect of fluorine strongly destabilizes the protonated amine, lowering basicity[2].
Carboxylic pKa ~ 2.1~ 1.8Fluorine withdraws electron density, stabilizing the conjugate carboxylate anion[1].
Ring Conformation Equatorial preferenceAxial-F preferenceDriven by charge-dipole interactions, hyperconjugation, and solvent polarity overriding steric repulsion[3].
Thermal Stability HighModerateThe inductive effect enforces specific ring puckers that can pre-organize the molecule for degradation under stress[4].
Part 2: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does my compound degrade into a complex mixture during basic workup?

The Causality: Under basic conditions (pH > 9), 4-fluoropiperidine-2-carboxylic acid is highly susceptible to two distinct degradation pathways:

  • E2 Dehydrofluorination: The highly electronegative fluorine atom increases the acidity of the adjacent protons at the C3 and C5 positions. Strong bases (like NaOH or K2CO3) can abstract these protons, triggering an E2 elimination that ejects the fluoride ion and forms a tetrahydropyridine derivative.

  • C2 Epimerization: The proton at the C2 position is activated by the adjacent carboxylate group. Base-catalyzed abstraction forms an enolate intermediate, leading to epimerization and the loss of stereochemical purity at the alpha-carbon.

Q2: Is the compound stable under highly acidic conditions?

The Causality: Yes, but with strict thermal limits. Acidic conditions (pH < 3) protonate the piperidine nitrogen, forming a stable cation. The positive charge on the nitrogen strongly disfavors the transition state required for E2 elimination, effectively locking the molecule in a stable conformation. However, if subjected to extreme heat (>80°C) in strong acid , the molecule can undergo decarboxylation—a common thermal degradation pathway for alpha-amino acids. For long-term stability, it is best isolated as a hydrochloride salt.

Q3: Why does my NMR show multiple conformers even when the compound is pure?

The Causality: Fluorinated piperidines exhibit complex conformational behavior. The axial-F preference is stabilized by hyperconjugation (σ C-H → σ* C-F) and charge-dipole interactions[3]. Depending on the solvent polarity and the protonation state (zwitterion vs. salt), the energy barrier between the axial and equatorial conformers shifts, sometimes resulting in line-broadening or distinct conformer peaks in standard room-temperature NMR.

Part 3: Logical Degradation Pathways

The following diagram maps the logical relationships between pH conditions and the resulting degradation mechanisms.

DegradationLogic Zwitterion 4-F-Pipecolic Acid Zwitterion Form StrongBase StrongBase Zwitterion->StrongBase Base added StrongAcid StrongAcid Zwitterion->StrongAcid Acid + Heat E2 E2 Elimination - HF StrongBase->E2 C3/C5 Deprotonation Epim C2 Epimerization Loss of Stereochem StrongBase->Epim C2 Deprotonation Decarb Decarboxylation - CO2 StrongAcid->Decarb Thermal stress Stable Stable Salt Protonated Amine StrongAcid->Stable Room Temp

Logical degradation pathways of 4-fluoropiperidine-2-carboxylic acid under pH extremes.

Part 4: Self-Validating Experimental Protocols

To prevent the stability issues outlined above, utilize these self-validating workflows for extraction and storage.

Protocol A: pH-Controlled Extraction (Avoiding Base Degradation)

Objective: Isolate the zwitterion without triggering dehydrofluorination or epimerization.

  • Cooling: Chill the crude aqueous reaction mixture to 0–5°C using an ice bath.

  • pH Adjustment: Slowly add 1M HCl or saturated NaHCO3 dropwise to adjust the pH to exactly 6.0–6.5 (the approximate isoelectric point).

    • Validation Check 1: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A distinct purple spot confirms the presence of the free amino acid. If the pH exceeds 8.0, discard the batch or expect significant yield loss due to degradation.

  • Extraction: Extract the aqueous layer with a 3:1 mixture of Ethyl Acetate/Isopropanol. The addition of isopropanol disrupts the hydration shell of the zwitterion, forcing it into the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Concentrate in vacuo with the water bath strictly below 30°C .

    • Validation Check 2 (Integrity): Run a crude ¹H-NMR. The absence of vinylic protons at δ 5.5–6.0 ppm confirms that base-catalyzed dehydrofluorination was successfully avoided.

ExtractionWorkflow Step1 Crude Reaction Mixture (Contains 4-F-Pipecolic Acid) Step2 Chill to 0-5°C (Ice Bath) Step1->Step2 Step3 Adjust pH to 6.0 - 6.5 (Use 1M HCl or sat. NaHCO3) Step2->Step3 Step4 Avoid pH > 8 (Prevents Dehydrofluorination) Step3->Step4 Step5 Extract with EtOAc/iPrOH (3:1 ratio) Step3->Step5 Step6 Dry over Na2SO4 & Concentrate in vacuo (<30°C) Step5->Step6

Workflow for the safe isolation of 4-fluoropiperidine-2-carboxylic acid avoiding base degradation.

Protocol B: Stable Hydrochloride Salt Formation

Objective: Convert the sensitive zwitterion into a highly stable HCl salt for long-term storage.

  • Dissolution: Dissolve the purified zwitterion in anhydrous 1,4-dioxane.

  • Acidification: Introduce 1.2 equivalents of 4M HCl in dioxane dropwise at room temperature under vigorous stirring.

    • Validation Check 1: The immediate precipitation of a fine white solid indicates successful protonation and salt formation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere and wash with cold anhydrous diethyl ether. Dry under high vacuum.

    • Validation Check 2 (Purity): Dissolve a 1 mg aliquot in D2O and run a ¹⁹F-NMR. A single, sharp peak confirms the structural integrity and the absence of epimeric mixtures.

References
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - ACS Publications - 2

  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids - Benchchem - 1

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - NIH/PMC - 3

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - NIH/PMC - 4

  • rel-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride - Chemikart -

Sources

Optimization

Byproduct formation in the synthesis of 4-Fluoropiperidine-2-carboxylic acid

Welcome to the technical support resource for the synthesis of 4-Fluoropiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-Fluoropiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic challenges and byproduct formation associated with this important fluorinated piperidine building block.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of 4-Fluoropiperidine-2-carboxylic acid, particularly when employing common synthetic routes such as the fluorination of a 4-hydroxy precursor or the hydrogenation of a fluorinated pyridine derivative.

Issue 1: Low or No Yield of 4-Fluoropiperidine-2-carboxylic acid

Question: My reaction is showing a low yield of the desired fluorinated product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in fluorination reactions can often be attributed to several factors related to reagent activity and reaction conditions.[1] A systematic approach to troubleshooting is recommended.[2]

  • Reagent Inactivity: Fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are sensitive to moisture and can degrade over time, especially with improper storage.[2]

    • Solution: Use a fresh bottle of the fluorinating reagent and ensure it is stored under anhydrous conditions. All solvents and glassware should be thoroughly dried before use. Handling moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]

  • Insufficient Reagent Stoichiometry: The reaction may require a larger excess of the fluorinating agent, especially with sterically hindered substrates.[2] Side reactions can also consume the reagent, leading to an insufficient amount for the main reaction.[1]

    • Solution: Incrementally increase the equivalents of the fluorinating reagent and monitor the reaction progress by TLC or LC-MS.

  • Inhibition by Hydrogen Fluoride (HF): HF is a common byproduct when using reagents like DAST. It can protonate the substrate or the fluorinating reagent, thereby reducing their reactivity.[1]

    • Solution: Incorporate an acid scavenger, such as sodium bicarbonate or calcium carbonate, into the reaction mixture to neutralize the in situ generated HF. For larger-scale reactions, a flow chemistry setup with an in-line scavenger cartridge can be considered.[1]

  • Low Reaction Temperature: Deoxyfluorination reactions often require a certain activation energy to proceed at a practical rate.[2]

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Be aware that higher temperatures can sometimes promote side reactions.[2]

Issue 2: Formation of Significant Elimination or Rearrangement Byproducts

Question: My reaction is producing a complex mixture of byproducts, including what appear to be elimination and rearrangement products, which is complicating purification. How can I improve the selectivity of the reaction?

Answer: The formation of multiple byproducts often indicates issues with reaction selectivity or the stability of the product under the reaction conditions.[1]

  • Elimination Byproducts: Deoxyfluorinating agents like DAST are known to promote elimination reactions, especially with substrates that can form stable carbocations.

    • Solution: Consider using a more selective and thermally stable fluorinating reagent. PyFluor has been shown to produce substantially fewer elimination side products compared to DAST. Alternatively, newer methods utilizing KF as the fluorine source with in situ generation of CF3SO2F have demonstrated high selectivity against elimination.[3] Abasic reaction conditions can also suppress the formation of elimination-derived side products.[4]

  • Rearrangement Byproducts: Cationic rearrangements, such as the Wagner-Meerwein or pinacol rearrangements, can be promoted by some fluorinating agents like DAST.[5]

    • Solution: Using a less-ionizing solvent or a fluorinating reagent that is less prone to generating carbocations can mitigate these rearrangements.[1] Close monitoring of the reaction temperature is also critical, as higher temperatures can favor these side reactions.

Issue 3: Hydrodefluorination during Catalytic Hydrogenation

Question: I am attempting to synthesize 4-Fluoropiperidine-2-carboxylic acid by hydrogenating a corresponding fluoropyridine precursor, but I am observing significant amounts of the non-fluorinated piperidine. How can I prevent this hydrodefluorination?

Answer: Hydrodefluorination is a common side reaction during the catalytic hydrogenation of fluoropyridines.[6][7] The choice of catalyst, solvent, and additives is crucial to minimize this undesired reaction.

  • Catalyst Poisoning and Deactivation: The Lewis-basic nitrogen of the pyridine ring can poison the catalyst.[6]

    • Solution: Employing a strategy to protect the nitrogen atom, such as forming a pyridinium salt or using a borane reagent to dearomatize the ring prior to hydrogenation, can prevent catalyst poisoning.[6]

  • Catalyst Selection: The choice of metal catalyst can significantly influence the extent of hydrodefluorination.

    • Solution: While various catalysts have been explored, palladium on carbon (Pd/C) has been shown to be effective for the selective reduction of fluoropyridines.[7][8] Platinum oxide (PtO2) in glacial acetic acid has also been used for the hydrogenation of substituted pyridines.[9]

  • Reaction Conditions: The reaction conditions play a vital role in suppressing hydrodefluorination.

    • Solution: The use of a Brønsted acid can be beneficial for hydrogenation reactivity.[7] Optimization of hydrogen pressure and temperature is also necessary. It has been noted that defluorination byproducts can be observed at lower pH with prolonged stirring.[10]

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for converting 4-hydroxy-2-piperidinecarboxylic acid to its fluoro derivative?

A1: The choice of fluorinating agent is critical and depends on the specific substrate and scale of the reaction.[2]

  • DAST (Diethylaminosulfur trifluoride): A commonly used reagent for deoxyfluorination, but it is known to be thermally unstable and can lead to elimination and rearrangement byproducts.[5]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST, making it more suitable for larger-scale reactions.[11][12] It is effective for converting alcohols to alkyl fluorides.[13]

  • PyFluor (2-Pyridinesulfonyl fluoride): Offers superior chemoselectivity with significantly fewer elimination byproducts compared to DAST. It also has a better safety profile.

Q2: What are some common impurities to look for in the final product?

A2: Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, and degradation products.[14]

  • Process-Related Impurities: These include the starting 4-hydroxypiperidine-2-carboxylic acid, elimination products (e.g., piperidine-2-carboxylic acid derivatives with a double bond), and diastereomers if the starting material is not stereochemically pure.

  • Reagent-Related Impurities: Residuals from the fluorinating agent or other reagents used in the synthesis.

  • Degradation Products: The product itself may be unstable under certain conditions, leading to degradation.

  • Nitroso Impurities: If the synthesis conditions inadvertently expose intermediates to nitrosating agents, nitroso impurities can form, which are a significant concern due to their potential carcinogenicity.[14][15]

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying the main product and detecting UV-active impurities.[16] Chiral HPLC is necessary to determine enantiomeric purity.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation of the final product and identification of byproducts. 19F NMR is particularly useful for analyzing fluorinated compounds.[6]

  • Mass Spectrometry (MS): Provides accurate mass information for the product and impurities, aiding in their identification.[17]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthetic Routes and Potential Byproducts

This diagram illustrates the two primary synthetic pathways discussed and highlights the key byproducts that can form at each stage.

Synthetic Pathways and Byproduct Formation cluster_0 Route 1: Deoxyfluorination cluster_1 Route 2: Catalytic Hydrogenation 4-Hydroxypiperidine-2-carboxylic acid 4-Hydroxypiperidine-2-carboxylic acid 4-Fluoropiperidine-2-carboxylic acid_R1 4-Fluoropiperidine-2-carboxylic acid 4-Hydroxypiperidine-2-carboxylic acid->4-Fluoropiperidine-2-carboxylic acid_R1 Fluorinating Agent (e.g., DAST, Deoxo-Fluor) Elimination Byproduct Elimination Byproduct 4-Hydroxypiperidine-2-carboxylic acid->Elimination Byproduct Side Reaction Rearrangement Byproduct Rearrangement Byproduct 4-Hydroxypiperidine-2-carboxylic acid->Rearrangement Byproduct Side Reaction Fluoropyridine Precursor Fluoropyridine Precursor 4-Fluoropiperidine-2-carboxylic acid_R2 4-Fluoropiperidine-2-carboxylic acid Fluoropyridine Precursor->4-Fluoropiperidine-2-carboxylic acid_R2 H2, Catalyst (e.g., Pd/C) Hydrodefluorination Byproduct Hydrodefluorination Byproduct Fluoropyridine Precursor->Hydrodefluorination Byproduct Side Reaction Troubleshooting Low Yield start Low Yield or No Product check_reagent Check Fluorinating Reagent Activity start->check_reagent use_fresh Use Fresh, Anhydrous Reagent check_reagent->use_fresh Degraded check_stoichiometry Review Reagent Stoichiometry check_reagent->check_stoichiometry Active use_fresh->check_stoichiometry increase_equivalents Increase Equivalents of Reagent check_stoichiometry->increase_equivalents Insufficient check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp Sufficient increase_equivalents->check_temp increase_temp Gradually Increase Temperature check_temp->increase_temp Too Low check_hf Consider HF Inhibition check_temp->check_hf Optimal increase_temp->check_hf add_scavenger Add Acid Scavenger check_hf->add_scavenger Likely success Improved Yield check_hf->success Unlikely add_scavenger->success

Caption: Systematic approach to troubleshooting low reaction yield.

Data Summary

The following table summarizes key parameters for common deoxyfluorinating reagents.

ReagentKey CharacteristicsCommon ByproductsSafety Considerations
DAST Widely used, reactiveElimination, rearrangement [5]Thermally unstable, can detonate at elevated temperatures. Reacts violently with water. [18]
Deoxo-Fluor® More thermally stable than DAST, suitable for larger scale [11][12]Similar to DAST, but often with better controlReacts violently with water, releasing corrosive HF gas. [11]
PyFluor High chemoselectivity, significantly less elimination Fewer byproducts compared to DASTBetter thermal and chemical stability than DAST.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using Deoxo-Fluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the alcohol (1 equivalent) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, add Deoxo-Fluor® (1.1-1.5 equivalents) dropwise at 0 °C. [11]2. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Note: Deoxo-Fluor® reacts violently with water to release highly corrosive HF gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [11]

Protocol 2: General Procedure for Catalytic Hydrogenation of a Fluoropyridine Precursor

This protocol is a general starting point and requires optimization based on the specific substrate and available equipment.

  • To a solution of the fluoropyridine precursor in a suitable solvent (e.g., methanol, acetic acid), add the catalyst (e.g., 10 wt% Pd/C). [7][8]2. Place the reaction mixture in a pressure vessel.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar). [9]4. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization, column chromatography).

Safety Note: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources present. Use a properly rated pressure vessel and follow all safety guidelines for working with hydrogen.

References

  • Technical Support Center: Managing By-products in Fluorination Processes - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem.
  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine - Benchchem.
  • (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern for Pharmaceutical Safety - openPR.com.
  • DAST - Enamine.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC.
  • TCI Practical Example: Fluorination of an Alcohol Using DAST - Tokyo Chemical Industry.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) - Sigma-Aldrich.
  • Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source - ACS Publications.
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC.
  • Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF - ResearchGate.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) - MilliporeSigma.
  • Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS - Benchchem.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK.

Sources

Troubleshooting

Removal of protecting groups from 4-Fluoropiperidine-2-carboxylic acid without epimerization

Welcome to the Technical Support Center for Advanced Peptide and Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical challenges when wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide and Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical challenges when working with cyclic α-amino acids.

4-Fluoropiperidine-2-carboxylic acid (4-F-Pip) is a highly valuable, yet notoriously sensitive, building block. Preserving its C2-chiral center during the removal of protecting groups requires precise mechanistic control. This guide outlines the causality behind epimerization in this specific molecule and provides self-validating, field-proven methodologies to ensure absolute enantiomeric purity.

Visual Workflow: Deprotection Strategies for 4-F-Pip

G cluster_N_deprotect N-Terminal Deprotection cluster_C_deprotect C-Terminal Deprotection Start 4-Fluoro-Pip-2-COOH Protected Derivative Fmoc Fmoc Removal (High Epimerization Risk) Start->Fmoc Boc Boc Removal (Low Risk) Start->Boc Ester Alkyl Ester Saponification (High Epimerization Risk) Start->Ester Benzyl Benzyl Ester Cleavage (Low Risk) Start->Benzyl Fmoc_Sol Use Piperazine/HOBt (Mild Base Strategy) Fmoc->Fmoc_Sol Base-catalyzed enolization Boc_Sol TFA / DCM (Acidic, Safe) Boc->Boc_Sol Product Enantiopure 4-Fluoropiperidine-2-carboxylic acid Fmoc_Sol->Product Boc_Sol->Product Ester_Sol LiOH + CaI2 (Coordination Strategy) Ester->Ester_Sol Base-catalyzed enolization Benzyl_Sol H2, Pd/C (Neutral, Safe) Benzyl->Benzyl_Sol Ester_Sol->Product Benzyl_Sol->Product

Workflow for epimerization-free deprotection of 4-Fluoropiperidine-2-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is 4-Fluoropiperidine-2-carboxylic acid exceptionally prone to epimerization compared to linear amino acids? Causality: Epimerization of amino acids typically occurs via two main pathways: oxazolone formation during activation, or direct enolization via α-proton abstraction[1]. For 4-F-Pip, the rigid cyclic conformation of the piperidine ring makes the α-proton highly exposed. Furthermore, the electron-withdrawing nature of N-protecting groups (like Fmoc) combined with the inductive effect of the C4-fluorine atom significantly increases the acidity of the C2 α-proton. When exposed to basic conditions, this leads to rapid, direct enolization and subsequent loss of chiral integrity[1].

Q2: Standard Fmoc deprotection (20% piperidine/DMF) is causing >15% epimerization. How can we mitigate this? Causality & Solution: Piperidine is a strong secondary amine (pKa ~11.1) that not only triggers the E1cB elimination of the Fmoc group but also rapidly abstracts the acidic α-proton of the piperidine ring[2]. To prevent this, you must decouple the deprotection mechanism from the enolization pathway by switching to a milder base cocktail. Utilizing 5% piperazine combined with 0.1 M 1-hydroxybenzotriazole (HOBt) in NMP or DMF is highly effective. Piperazine efficiently scavenges the dibenzofulvene (DBF) intermediate, while HOBt acts as a mild acidic buffer that suppresses the direct enolization of the α-carbon[3].

Q3: We need to hydrolyze a C-terminal methyl ester of 4-F-Pip, but standard NaOH/MeOH saponification yields a racemic mixture. What is the alternative? Causality & Solution: Saponification using strong inorganic bases (NaOH, KOH) drives irreversible epimerization because the highly basic conditions heavily favor enolate formation before and after the ester is cleaved[4]. To preserve chiral integrity, shift to a mild coordination strategy. Using Lithium Hydroxide (LiOH) supplemented with Calcium Iodide (CaI₂) allows the calcium ions to form a protective coordination complex with the amino acid intermediate, effectively shielding the α-proton from base abstraction during the hydrolysis process[5].

Q4: Are acidic deprotections (e.g., Boc removal) completely safe from epimerization? Causality & Solution: Generally, yes. Acid-catalyzed enolization is kinetically much slower than base-catalyzed enolization for cyclic α-amino acids[2]. Standard Boc removal using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) preserves the C2 stereocenter. The self-validating check here is the temperature: as long as the reaction is strictly maintained at or below room temperature (20–25 °C), the chiral integrity remains intact.

Quantitative Impact of Deprotection Conditions on Epimerization

Protecting GroupStandard ConditionEpimerization RiskOptimized ConditionEpimerization Result
Fmoc (N-term) 20% Piperidine in DMFHigh (15 - 25%)5% Piperazine + 0.1 M HOBt in NMP< 1%
Methyl Ester (C-term) 1.5 eq NaOH, H₂O/MeOHVery High (30 - 50%)1.5 eq LiOH + 1.5 eq CaI₂, Acetone/H₂O< 1%
Boc (N-term) 50% TFA in DCMLow (< 0.1%)50% TFA in DCM (at 20 °C)< 0.1%
Benzyl Ester (C-term) H₂, Pd/C in MeOHLow (< 0.1%)H₂, Pd/C in MeOH (Neutral)< 0.1%

Field-Proven Methodologies

Protocol 1: Epimerization-Free Fmoc Deprotection

Self-Validating Principle: The inclusion of HOBt buffers the microenvironment, ensuring the local pH remains low enough to prevent α-proton abstraction while allowing the piperazine to effectively scavenge DBF.

  • Preparation: Swell the peptide-resin or dissolve the Fmoc-protected 4-F-Pip in anhydrous N-Methyl-2-pyrrolidone (NMP) for 15 minutes.

  • Cocktail Formulation: Prepare a fresh solution of 5% (w/v) piperazine and 0.1 M HOBt in NMP. Validation Check: Ensure complete dissolution; the solution must be entirely clear before application.

  • Deprotection: Add the cocktail to the substrate. Agitate gently for 5 minutes. Drain the reactor and repeat with a fresh cocktail for an additional 10 minutes.

  • Monitoring & Washing: Monitor the cleavage completion by measuring the UV absorbance of the DBF-piperazine adduct at 301 nm. Wash the product extensively with NMP (5 × 1 min) and DCM (3 × 1 min) to remove all traces of the base.

Protocol 2: Mild Saponification of 4-F-Pip Alkyl Esters

Self-Validating Principle: Calcium ions coordinate with the carboxylate and nitrogen lone pairs, sterically and electronically shielding the C2-position from base-catalyzed enolization during hydrolysis.

  • Solvent Setup: Dissolve the 4-F-Pip methyl ester (1.0 eq) in an Acetone/Water mixture (2.3:1 v/v) at room temperature.

  • Coordination: Add 1.5 equivalents of anhydrous Calcium Iodide (CaI₂). Stir for 10 minutes until a homogeneous solution is achieved, allowing the calcium-substrate complex to form. Validation Check: The solution should turn slightly pale but remain homogeneous.

  • Hydrolysis: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 1.5 equivalents of Lithium Hydroxide (LiOH) monohydrate.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC or LC-MS until the ester is fully consumed. Quench the reaction carefully with 10% citric acid to pH 4-5. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate. Analyze the final product via chiral HPLC to confirm stereochemical purity.

References

  • Title: Epimerisation in Peptide Synthesis - PMC - NIH | Source: nih.gov | URL: [Link]

  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC | Source: nih.gov | URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry | Source: masterorganicchemistry.com | URL: [Link]

Sources

Optimization

Analytical methods for detecting impurities in 4-Fluoropiperidine-2-carboxylic acid

Welcome to the Technical Support Center for analytical impurity profiling. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with 4-fluoropiperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical impurity profiling. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with 4-fluoropiperidine-2-carboxylic acid (4-FPA).

Because this molecule is a highly polar, non-chromophoric aliphatic amino acid, standard analytical workflows often fail. This guide synthesizes field-proven methodologies, explaining the causality behind each experimental choice to ensure your protocols are robust, reproducible, and self-validating.

Section 1: Analytical Strategy & Workflow

When profiling impurities in 4-FPA, you are typically hunting for three classes of contaminants: positional isomers (e.g., 3-fluoro or 5-fluoro analogs), stereoisomers (enantiomers and diastereomers), and non-fluorinated byproducts (such as unreacted pipecolic acid). The decision matrix below dictates the optimal analytical pathway.

G Start 4-Fluoropiperidine-2-carboxylic acid Impurity Profiling Cat1 Positional Isomers (3-F, 5-F) Start->Cat1 Cat2 Stereoisomers (cis/trans, enantiomers) Start->Cat2 Cat3 Non-Fluorinated (Pipecolic Acid, Byproducts) Start->Cat3 Meth1 19F NMR Spectroscopy (Direct Quantification) Cat1->Meth1 Regioselectivity Meth2 Chiral SFC / HPLC (Amylose/Cellulose phases) Cat2->Meth2 Chirality Meth3 HILIC-LC-MS/MS or Fmoc-Derivatization RP-HPLC Cat3->Meth3 Mass/Polarity Val1 Peak Integration & Chemical Shift Analysis Meth1->Val1 Val2 Resolution (Rs > 1.5) & Enantiomeric Excess (ee) Meth2->Val2 Val3 MRM Transitions & Mass Accuracy Meth3->Val3

Figure 1: Analytical decision matrix for 4-fluoropiperidine-2-carboxylic acid impurities.

Section 2: Troubleshooting FAQs

Q1: Why does underivatized 4-fluoropiperidine-2-carboxylic acid show poor retention and severe peak tailing on standard C18 columns? A1: The causality lies in the molecule's zwitterionic nature. The adjacent secondary amine and carboxyl groups ionize depending on the mobile phase pH, leading to the formation of an inner salt [1]. This drastically increases the hydrophilicity of the molecule. On a hydrophobic C18 stationary phase, the analyte lacks sufficient partitioning, resulting in elution within the void volume. Furthermore, the basic amine interacts strongly with residual acidic silanols on the silica support, causing tailing. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar inner salt, or derivatize the molecule.

Q2: Why are commercial reference standards for this compound often supplied as Boc-, Fmoc-, or Cbz-protected derivatives? A2: Protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) mask the polar amine, preventing inner salt formation and significantly improving solubility in organic solvents [1]. This makes the protected derivatives (e.g., (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine/piperidine-2-carboxylic acid) highly amenable to standard reversed-phase HPLC analysis and LC-MS [2][3]. If you are analyzing the final deprotected API, you must account for the loss of these groups, which drastically shifts the retention time [4].

Q3: How do we resolve and quantify positional isomers (e.g., 3-fluoro vs. 4-fluoro) when LC-MS cannot differentiate them? A3: Positional isomers share identical exact masses and exhibit nearly identical polarities, making baseline chromatographic resolution exceptionally difficult. Solution: ^19F Nuclear Magnetic Resonance (qNMR) is the gold standard here. The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. The inductive effects from the -COOH and -NH groups differ significantly depending on whether the fluorine is at the C3, C4, or C5 position, yielding distinct, non-overlapping peaks that can be directly integrated for absolute quantification.

Section 3: Validated Experimental Protocols

Protocol A: HILIC-LC-MS/MS for Defluorinated Impurities (Pipecolic Acid)

This protocol is designed to retain highly polar zwitterions while providing the sensitivity needed to detect non-chromophoric defluorinated byproducts.

  • Sample Preparation: Dilute the sample to 10 µg/mL in 75:25 Acetonitrile:Water. Causality: Matching the sample diluent to the highly organic HILIC starting conditions prevents solvent mismatch, which would otherwise cause peak distortion and fronting.

  • Chromatographic Setup:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The zwitterionic surface provides both electrostatic and hydrophilic partitioning. A pH of 3.0 ensures the carboxylate is partially protonated, optimizing the interaction kinetics.

  • Gradient: 90% B to 50% B over 10 minutes.

  • MS Detection (ESI+): Monitor MRM transitions (See Table 1). Self-Validation Step: Run a blank injection followed by a post-column infusion of the analyte. A stable baseline during the target retention time validates the absence of matrix-induced ion suppression.

Protocol B: Quantitative ^19F NMR (qNMR) for Isomeric Purity

This protocol provides absolute quantification of fluorinated positional isomers without requiring individual reference standards.

  • Sample Preparation: Accurately weigh ~15 mg of the 4-FPA sample and ~5 mg of 2,2,2-Trifluoroethanol (Internal Standard) into a vial. Dissolve in 0.6 mL D2O and transfer to an NMR tube. Causality: D2O provides the necessary deuterium lock signal. The internal standard provides a known molar reference for absolute quantification.

  • Acquisition Parameters:

    • Nucleus: 19F (typically at 376 MHz on a 400 MHz spectrometer).

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 15 seconds.

    • Causality: D1 must be set to > 5×T1 (longitudinal relaxation time) of the slowest-relaxing fluorine nucleus. This ensures all nuclei return to complete thermal equilibrium between pulses, which is strictly required for accurate quantitative integration.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Phase and baseline correct manually. Self-Validation Step: Prepare three independent replicates. The calculated integral of the internal standard must yield an RSD of <1.0% across replicates to validate the gravimetric and acquisition accuracy.

Section 4: Quantitative Data Summaries

Table 1: LC-MS/MS MRM Parameters and Chromatographic Behavior Data reflects typical behavior under the HILIC conditions described in Protocol A.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Relative Retention Time (RRT)
4-Fluoropiperidine-2-carboxylic acid 148.1102.1151.00 (Target)
Pipecolic acid (Defluorinated Impurity)130.184.1201.15
3-Fluoropiperidine-2-carboxylic acid 148.1102.1150.95
Boc-4-fluoropiperidine-2-carboxylic acid 248.1148.1100.30 (Early elution)

References

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4. EBIN.PUB. Available at:[Link]

  • BLD Pharmatech Co., Limited - Product Catalog (Page 12). ChemBuyersGuide. Available at:[Link]

Troubleshooting

Advanced Technical Support Center: Scale-Up Synthesis of 4-Fluoropiperidine-2-carboxylic Acid

Welcome to the Technical Support Center for the synthesis and scale-up of 4-fluoropiperidine-2-carboxylic acid. This cyclic fluorinated amino acid is a highly sought-after building block in peptidomimetic drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-fluoropiperidine-2-carboxylic acid. This cyclic fluorinated amino acid is a highly sought-after building block in peptidomimetic drug discovery. However, scaling its synthesis presents severe challenges, including the exothermic hazards of nucleophilic fluorination, strict requirements for cis/trans stereocontrol, and the risk of defluorination during deprotection.

This guide provides field-proven troubleshooting strategies, self-validating standard operating procedures (SOPs), and mechanistic insights to ensure safe and high-yielding scale-up campaigns.

Process Workflows & Mechanistic Strategies

When scaling beyond the 10-gram limit, traditional batch deoxyfluorination becomes a severe safety hazard. We recommend two validated strategic pathways depending on your starting materials and stereochemical requirements:

Strategy A: Continuous-Flow Deoxyfluorination

For direct conversion of 4-hydroxypiperidine-2-carboxylic acid derivatives, continuous-flow chemistry mitigates the thermal runaway risks associated with Diethylaminosulfur trifluoride (DAST) or Sulfur tetrafluoride (SF₄)[1].

FlowChemistry Substrate Substrate (N-Boc-4-hydroxypiperidine- 2-carboxylate) TMixer T-Piece Mixer Substrate->TMixer Pump A DAST Fluorinating Agent (DAST in CH2Cl2) DAST->TMixer Pump B Reactor Convection Flow Coil (70-90°C, 30 min) TMixer->Reactor Mixed Stream Scavenger In-line Scavenger (CaCO3 / SiO2) Reactor->Scavenger Crude + HF Product Fluorinated Product (Collection) Scavenger->Product Purified Product

Continuous flow microreactor setup for safe DAST fluorination.

Strategy B: Dearomatization-Hydrogenation

To bypass nucleophilic fluorination entirely and achieve perfect all-cis stereoselectivity, the heterogeneous hydrogenation of 4-fluoropyridine-2-carboxylic acid is the most robust scale-up alternative[2][3].

Hydrogenation Start 4-Fluoropyridine- 2-carboxylic acid Hydrogenation Dearomatization-Hydrogenation (H2, Acidic Media) Start->Hydrogenation Catalyst Heterogeneous Catalyst (Pd/C or Rh) Catalyst->Hydrogenation Surface coordination Intermediate All-cis Fluoropiperidine Intermediate Hydrogenation->Intermediate High cis-selectivity Protection In situ Protection (Boc2O or Cbz-Cl) Intermediate->Protection Final Protected 4-Fluoropiperidine- 2-carboxylic acid Protection->Final Gram-scale isolation

Dearomatization-hydrogenation pathway for accessing cis-fluorinated piperidines.

Troubleshooting Guide & FAQs

Q1: Why does scaling up DAST fluorination in batch lead to thermal runaway, and how does flow chemistry resolve this? A: DAST reacts with alcohols to release Hydrogen Fluoride (HF). In batch reactors, accumulated HF catalyzes the exothermic decomposition of unreacted DAST. Poor surface-area-to-volume ratios prevent efficient heat dissipation, leading to thermal runaway and gas expansion[1]. Continuous flow microreactors solve this by confining the reaction to a small active volume with rapid heat transfer, maintaining isothermal conditions. Additionally, routing the effluent through an in-line column packed with CaCO₃ instantly scavenges HF, halting autocatalytic degradation.

Q2: We observe significant epimerization and poor diastereoselectivity when fluorinating 4-hydroxypiperidine-2-carboxylic acid. How can we improve the cis/trans ratio? A: Nucleophilic fluorination via an Sₙ2 mechanism often suffers from competing Sₙ1 pathways due to neighboring group participation from the protected nitrogen, leading to epimerization. To achieve high diastereoselectivity, consider two alternatives:

  • Use DMPU/HF: This reagent provides superior cis/trans selectivity compared to traditional Pyridine/HF or DAST in nucleophilic fluorinations[4].

  • Switch to Dearomatization-Hydrogenation: By starting with a 4-fluoropyridine derivative, you bypass nucleophilic fluorination. Heterogeneous hydrogenation on a Pd/C or Rh catalyst forces syn-addition of hydrogen from the less hindered face, naturally yielding the all-cis diastereomer with >99:1 selectivity[3].

Q3: During the final deprotection of the N-Boc group, we are losing the fluorine atom (defluorination). What is the mechanism, and how do we prevent it? A: Defluorination occurs via an E2 or E1cB elimination pathway. The fluorine atom at the C4 position is highly electronegative, making the adjacent protons at C3 and C5 acidic. Under harsh acidic or basic deprotection conditions, elimination occurs to form a stable 1,2,3,6-tetrahydropyridine double bond. Solution: Avoid strong bases entirely. Use strictly controlled, mild acidic conditions (e.g., 4M HCl in dioxane at 0 °C) for Boc removal. Alternatively, utilize an N-Cbz protecting group from the start, which can be cleanly removed via neutral hydrogenolysis (H₂, Pd/C) without risking HF elimination[2].

Validated Scale-Up Methodologies (SOPs)

SOP 1: Continuous-Flow Deoxyfluorination (DAST)

Self-Validating Principle: In-line scavenging prevents downstream equipment corrosion and product degradation, while real-time 19F NMR ensures steady-state conversion.

  • System Preparation: Prime a continuous flow system (e.g., Vapourtec R2+/R4) with anhydrous CH₂Cl₂. Ensure the convection flow coil (CFC, 9 mL internal volume) is heated to 80 °C.

  • Reagent Preparation:

    • Stream A: 0.5 M of N-Boc-4-hydroxypiperidine-2-carboxylate methyl ester in dry CH₂Cl₂.

    • Stream B: 1.0 M DAST in dry CH₂Cl₂.

  • Reaction Execution: Pump Stream A and Stream B simultaneously at a flow rate of 0.15 mL/min per channel into a T-piece mixer.

  • Residence Time: The combined stream (0.30 mL/min) enters the CFC, achieving a precise residence time of 30 minutes.

  • In-Line Scavenging: Route the reactor effluent through a glass column packed with a 1:1 (w/w) mixture of solid calcium carbonate (CaCO₃) and silica gel to quench residual DAST and neutralize HF.

  • Quality Control: Collect fractions and monitor via ¹⁹F NMR (look for the characteristic multiplet around -180 ppm to confirm C-F bond formation). Evaporate the solvent under reduced pressure to yield the product.

SOP 2: Gram-Scale Dearomatization-Hydrogenation

Self-Validating Principle: The use of the hydrochloride salt activates the pyridine ring, ensuring complete conversion without catalyst poisoning.

  • Pre-treatment: Dissolve 4-fluoropyridine-2-carboxylic acid (100 mmol) in a mixture of methanol and aqueous HCl to form the hydrochloride salt.

  • Catalyst Addition: Add 5 wt% Rh/C or Pd/C (10 mol%) to the high-pressure reaction vessel under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at 25 °C for 16-24 hours until hydrogen uptake ceases[3].

  • Filtration: Vent the H₂ gas safely. Filter the crude mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with excess methanol.

  • In Situ Protection: Concentrate the filtrate, redissolve in THF/H₂O (1:1), and add Na₂CO₃ followed by Boc-anhydride (Boc₂O) to protect the piperidine nitrogen.

  • Purification: Acidify the aqueous layer to pH 3-4, extract with ethyl acetate, and crystallize the all-cis-N-Boc-4-fluoropiperidine-2-carboxylic acid from EtOAc/heptane.

Quantitative Data Comparison

The following table summarizes the performance metrics of various fluorination and synthesis strategies during scale-up operations:

Synthetic StrategyReagent / CatalystScale Limit (Batch)Scale Limit (Flow)Diastereoselectivity (cis:trans)Typical YieldKey Advantage
Deoxyfluorination DAST< 10 g (Safety)> 100 gModerate (Substrate dependent)65–85%Direct conversion of alcohols; fast kinetics in flow.
Deoxyfluorination SF₄< 5 g (Toxicity)> 100 gModerate60–80%High atom economy; no exogenous HF added.
Fluoro-Prins DMPU/HF> 50 gN/AHigh (up to 90:10)70–90%Superior selectivity compared to Py/HF.
Hydrogenation Pd/C or Rh> 1 kgN/AExcellent (>99:1 all-cis)60–75%Completely avoids hazardous fluorinating agents.

References

  • Title: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor Source: Baxendale Group / Durham University URL:

  • Title: Sulfur Tetrafluoride (SF₄) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode Source: ACS Publications URL: 1

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL: 2

  • Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Communications (PMC) URL: 3

  • Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF Source: PMC URL: 4

Sources

Optimization

Technical Support Center: Managing Diastereoselectivity in 4-Fluoropiperidine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and process scientists in navigating the stereochemical complexities of sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and process scientists in navigating the stereochemical complexities of synthesizing 4-fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) derivatives.

Fluorine substitution at the C4 position is a highly effective bioisosteric modification used to modulate pKa and block metabolic oxidation[1]. However, the structural integrity of this scaffold relies entirely on strict diastereocontrol at the C2 and C4 positions[2]. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high diastereomeric ratios (dr) during your syntheses.

Stereochemical Pathways & Workflow

To synthesize either the cis- or trans-4-fluoro isomer, you must strategically manage the C4 stereocenter using a divergent approach from a common ketone precursor ()[1].

SynthesisWorkflow Ketone 4-Oxopiperidine-1,2-dicarboxylate (Starting Material) CisOH cis-4-Hydroxypiperidine-1,2-dicarboxylate (Intermediate) Ketone->CisOH L-Selectride (Kinetic Reduction) TransOH trans-4-Hydroxypiperidine-1,2-dicarboxylate (Intermediate) CisOH->TransOH Mitsunobu Inversion (PPh3, DIAD) TransF trans-4-Fluoropiperidine-1,2-dicarboxylate (Target A) CisOH->TransF DAST / Deoxo-Fluor (SN2 Inversion) CisF cis-4-Fluoropiperidine-1,2-dicarboxylate (Target B) TransOH->CisF DAST / Deoxo-Fluor (SN2 Inversion)

Figure 1: Stereodivergent synthetic pathways for cis- and trans-4-fluoropipecolic acid derivatives.

Core Experimental Protocols

Protocol A: Diastereoselective Reduction (Targeting the cis-4-Hydroxy Precursor)

Causality: Utilizing a bulky hydride source (L-Selectride) prevents equatorial attack. Hydride is delivered exclusively from the less sterically hindered axial face, pushing the resulting alkoxide into the equatorial position. This yields the cis-diastereomer under strict kinetic control[1].

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under an Argon atmosphere. Dissolve 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation: Use an internal temperature probe to confirm the solution has reached -78 °C.

  • Addition: Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise over 30 minutes. The internal temperature must not exceed -70 °C.

  • Reaction: Stir at -78 °C for 2 hours. Self-Validation: Monitor by TLC (50% EtOAc/Hexane; KMnO4 stain). The ketone spot must completely disappear before proceeding[1].

  • Oxidative Quench: Remove the cooling bath. At 0 °C, carefully add water to destroy excess hydride, followed by 3M NaOH and 30% H2O2 to cleave the organoborane intermediate[1].

  • Workup: Extract with EtOAc, wash with saturated Na2S2O3 (to remove peroxides) and brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Deoxyfluorination (Targeting the trans-4-Fluoro Isomer)

Causality: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride) proceeds via an S_N2 mechanism. The C4-hydroxyl is activated as a leaving group, and fluoride attacks from the opposite face, resulting in a strict Walden inversion to the trans-configuration ()[2],[3].

Step-by-Step Methodology:

  • Setup: Dissolve the cis-4-hydroxy intermediate (1.0 eq) in anhydrous DCM (0.1 M) under Argon.

  • Cooling: Cool to -78 °C.

  • Addition: Add DAST or Deoxo-Fluor (1.5 eq) dropwise. Self-Validation: A slight yellowing of the solution and mild gas evolution indicate the formation of the activated intermediate[1].

  • Reaction: Allow the mixture to slowly warm to room temperature over 12 hours.

  • Quench: Cool back to 0 °C and quench dropwise with saturated aqueous NaHCO3 to safely neutralize HF byproducts.

  • Workup: Extract with DCM, dry over MgSO4, and purify via silica gel chromatography to isolate the trans-4-fluoro product.

Protocol C: Mitsunobu Inversion (Targeting the trans-4-Hydroxy Precursor)

Causality: To access the cis-fluoro isomer, the cis-hydroxyl must first be inverted. The Mitsunobu reaction uses PPh3 and DIAD to activate the alcohol, which is then displaced by a carboxylate nucleophile via S_N2 inversion[1],[2].

Step-by-Step Methodology:

  • Setup: Combine the cis-4-hydroxy intermediate (1.0 eq), PPh3 (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C.

  • Addition: Add DIAD (1.5 eq) dropwise to maintain the temperature[1].

  • Reaction: Stir at room temperature for 16 hours. Self-Validation: TLC should show the formation of a higher R_f ester spot.

  • Hydrolysis: Concentrate the mixture, dissolve in MeOH, and add K2CO3 (2.0 eq). Stir for 2 hours to cleave the p-nitrobenzoate ester, yielding the trans-4-hydroxy intermediate.

Quantitative Data & Reagent Comparison

Target IsomerStarting MaterialKey ReagentsMechanistic ControlExpected YieldExpected dr
cis-4-Hydroxy 4-OxopiperidineL-SelectrideKinetic (Axial Hydride Delivery)85–92%>95:5
trans-4-Fluoro cis-4-HydroxyDAST / Deoxo-FluorS_N2 (Walden Inversion)65–75%>95:5
trans-4-Hydroxy cis-4-HydroxyPPh3, DIAD, p-NO2BzOHS_N2 (Mitsunobu Inversion)70–80%>90:10
cis-4-Fluoro trans-4-HydroxyDAST / Deoxo-FluorS_N2 (Walden Inversion)60–70%>90:10

Troubleshooting Guides & FAQs

Q: Why am I seeing significant elimination (alkene formation) during DAST fluorination? A: DAST can act as a base, leading to E2 elimination (forming 3,4-dehydropiperidine). Causality: The basicity of the diethylamino group in DAST promotes proton abstraction at C3 or C5, which competes with the desired S_N2 substitution at C4. Troubleshooting: Ensure the reaction is initiated at strictly -78 °C. Consider switching to Deoxo-Fluor, which is less basic and more thermally stable, or adding a non-nucleophilic base (e.g., DBU) to buffer HF without promoting elimination.

Q: The diastereomeric ratio (dr) of my L-Selectride reduction is lower than expected (<80:20). What went wrong? A: Temperature control was likely compromised. Causality: L-Selectride provides kinetic control only at ultra-low temperatures. If the internal temperature rises above -70 °C during addition, thermodynamic control begins to compete, yielding the trans-isomer[1]. Troubleshooting: Always use an internal temperature probe. Add the reagent dropwise over at least 30 minutes, and ensure your dry ice/acetone bath is fully saturated with dry ice.

Q: My Mitsunobu inversion stalled or yielded a complex mixture. How can I improve the yield? A: Steric hindrance at the C4 position of the piperidine ring can severely slow the S_N2 displacement. Causality: The bulky triphenylphosphine oxide byproduct and the constrained ring system impede the approach of a weak nucleophile. Troubleshooting: Use a more acidic nucleophile. Substituting standard benzoic acid (pKa ~4.2) with p-nitrobenzoic acid (pKa ~3.4) increases the concentration of the reactive carboxylate anion, significantly accelerating the displacement step.

Q: Is Deoxo-Fluor truly a direct drop-in replacement for DAST in this synthesis? A: Yes, but with distinct advantages. Causality: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) shares the exact same mechanism (S_N2 inversion) but has a much more favorable safety profile. It generates fewer elimination byproducts because its electron-withdrawing methoxyethyl groups reduce the basicity of the amine leaving group.

References

  • PubChem. "1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | C12H21NO5". National Center for Biotechnology Information.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Characterization of 4-Fluoropiperidine-2-carboxylic Acid: A Comparative Technical Guide

As drug development increasingly leans on fluorinated peptidomimetics to improve metabolic stability and binding affinity, accurately characterizing these non-natural amino acids becomes paramount. 4-Fluoropiperidine-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly leans on fluorinated peptidomimetics to improve metabolic stability and binding affinity, accurately characterizing these non-natural amino acids becomes paramount. 4-Fluoropiperidine-2-carboxylic acid—a fluorinated analog of pipecolic acid—presents unique conformational and spectroscopic properties.

This guide provides an authoritative comparison of the NMR performance of 4-fluoropiperidine-2-carboxylic acid against its unfluorinated counterpart (pipecolic acid) and its 5-membered ring analog (4-fluoroproline). By understanding the causality behind these spectral signatures, researchers can execute self-validating NMR workflows for unambiguous stereochemical assignment.

The Stereoelectronic Imperative: Why Fluorine Changes the Rules

To interpret the NMR spectra of fluorinated cyclic amino acids, one must first understand the geometric constraints dictated by the fluorine atom.

In the 5-membered ring of 4-fluoroproline , the highly electronegative fluorine atom exerts a strong stereoelectronic "gauche effect" with the amide nitrogen. This interaction rigidly biases the pyrrolidine ring into either a C γ -endo or C γ -exo pucker, which subsequently dictates the cis/trans isomerization rate of the preceding peptide bond [2].

Conversely, 4-fluoropiperidine-2-carboxylic acid operates within a 6-membered ring system. Here, the gauche effect is superseded by 1,3-diaxial steric interactions and dipole-dipole repulsion between the C4-fluorine and the C2-carboxylate/amine groups. The piperidine ring predominantly adopts a chair conformation, but the fluorine atom's preference for an axial or equatorial position is highly dependent on the relative stereochemistry (cis vs. trans diastereomers). This dynamic chair equilibrium directly impacts the magnitude of the 3JHH​ and 3JHF​ coupling constants observed in 1 H NMR, making precise J-coupling extraction critical for 3D structural elucidation.

Conformational_Dynamics cluster_piperidine 6-Membered Ring (4-Fluoropiperidine-2-carboxylic acid) cluster_proline 5-Membered Ring (4-Fluoroproline) A Chair Conformer (F-Axial) B Chair Conformer (F-Equatorial) A->B Ring Flip (Dipole/Steric) C Cγ-endo Pucker D Cγ-exo Pucker C->D Gauche Effect

Conformational equilibria of fluorinated 6-membered vs 5-membered cyclic amino acids.

Comparative Spectral Benchmarks

The introduction of a fluorine atom at C4 drastically alters the local electronic environment via strong inductive deshielding and heteronuclear spin-spin coupling ( 19 F, spin = 1/2). The tables below summarize the expected chemical shifts and key coupling constants, illustrating how 4-fluoropiperidine-2-carboxylic acid bridges the gap between standard pipecolic acid [1] and 4-fluoroproline [3].

Table 1: Key 1 H and 19 F NMR Signatures (Typical Values in D 2​ O)
FeaturePipecolic Acid (Unfluorinated)4-Fluoropiperidine-2-carboxylic acid4-Fluoroproline (5-Membered)
H4 Chemical Shift ~1.60 - 1.90 ppm (m)~4.60 - 5.00 ppm (dm)~5.10 - 5.30 ppm (dm)
Geminal Coupling ( 2JHF​ ) N/A~46 - 49 Hz~52 - 54 Hz
Vicinal Coupling ( 3JHF​ ) N/A~15 - 25 Hz (Depends on axial/eq)~18 - 30 Hz
19 F Chemical Shift N/A~ -175 to -185 ppm (m)~ -174 to -178 ppm (m)
Table 2: Key 13 C NMR Signatures and C-F Couplings
Carbon PositionPipecolic Acid4-Fluoropiperidine-2-carboxylic acid4-Fluoroproline
C4 (C-F) ~24.5 ppm (s)~87.0 - 90.0 ppm (d, 1JCF​≈170 Hz)~90.0 - 92.0 ppm (d, 1JCF​≈175 Hz)
C3 / C5 (Adjacent) ~29.3 / 24.5 ppm (s)~32.0 / 28.0 ppm (d, 2JCF​≈18−21 Hz)~36.0 / 52.0 ppm (d, 2JCF​≈20−25 Hz)
C2 (Alpha) ~61.9 ppm (s)~60.5 ppm (d, 3JCF​≈5−8 Hz)~58.0 ppm (d, 3JCF​≈4−6 Hz)

Data extrapolated from established heteronuclear coupling principles and grounded literature [1][3].

Self-Validating NMR Workflows

A robust analytical protocol does not merely generate data; it must contain internal checks to prevent misassignment. Because the 1 H spectrum of 4-fluoropiperidine-2-carboxylic acid suffers from severe multiplet overlap (due to simultaneous 2JHF​ , 3JHF​ , 2JHH​ , and 3JHH​ couplings), standard 1D 1 H NMR is insufficient.

The following workflow utilizes 19 F as an orthogonal handle to create a self-validating system .

Step 1: Precision Sample Preparation
  • Action: Dissolve 10-15 mg of the compound in 600 µL of D 2​ O. Adjust the pD to exactly 7.0 using a deuterated phosphate buffer. Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Causality: D 2​ O exchanges the NH and COOH protons, removing broad, overlapping signals from the spectrum. Strict pH control is mandatory because the protonation state of the zwitterion heavily perturbs the chemical shifts of C2 and C6 [1].

Step 2: Multinuclear 1D Acquisition
  • Action: Acquire standard 1 H, 13 C, and 19 F spectra.

  • Causality: The 13 C spectrum will immediately reveal the C4 position via the massive 1JCF​ doublet (~170 Hz). The 2JCF​ and 3JCF​ splittings on adjacent carbons map the skeletal connectivity without needing 2D experiments yet.

Step 3: 2D Correlation (HSQC)
  • Action: Run a 1 H- 13 C HSQC experiment.

  • Causality: This maps the highly deshielded H4 proton (~4.8 ppm) directly to the C4 carbon (~88 ppm), isolating the spin system of the fluorinated site from the aliphatic envelope.

Step 4: The Validation Step ( 19 F-Decoupled 1 H NMR)
  • Action: Acquire a 1 H spectrum with continuous broadband decoupling applied to the 19 F channel ( 1 H{ 19 F}).

  • Causality: This is the crux of the self-validating protocol. If the signal at ~4.8 ppm is truly H4, applying the 19 F decoupling pulse will instantly collapse the large ~48 Hz geminal splitting. The resulting simplified multiplet will now solely reflect the 3JHH​ couplings with the adjacent C3 and C5 protons. By comparing the standard 1 H spectrum with the 1 H{ 19 F} spectrum, the assignment is unequivocally proven by physics, eliminating reliance on heuristic chemical shift tables [3].

NMR_Workflow S1 1. Sample Preparation (D2O Buffer, pD 7.0) S2 2. 1D Acquisition (1H, 13C, 19F) S1->S2 Standardize Zwitterion State S3 3. 2D Correlation (HSQC, HMBC) S2->S3 Identify 1J_CF & 2J_HF S4 4. Self-Validation (1H{19F} Decoupling) S3->S4 Resolve Overlaps S5 5. Conformational Output (J-Coupling Extraction) S4->S5 Confirm H4 Assignment via Collapse

Self-validating NMR characterization workflow utilizing 19F-decoupling.

References

  • Pipecolic Acid | C6H11NO2 | CID 849 - PubChem National Institutes of Health (NIH)[Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry American Chemical Society (ACS)[Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines Copernicus Publications / Magnetic Resonance[Link]

Comparative

Advanced Mass Spectrometry Analysis of 4-Fluoropiperidine-2-carboxylic Acid and Its Derivatives: A Comparative Guide

Introduction: The Analytical Imperative in Drug Discovery In modern medicinal chemistry, the substitution of hydrogen with fluorine is a highly strategic structural modification. 4-Fluoropiperidine-2-carboxylic acid (4-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Drug Discovery

In modern medicinal chemistry, the substitution of hydrogen with fluorine is a highly strategic structural modification. 4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) and its derivatives are critical chiral scaffolds utilized in the synthesis of peptidomimetics, enzyme inhibitors, and novel therapeutics targeting metabolic and neurodegenerative diseases 1.

Fluorine substitution at the C4 position exerts a profound electron-withdrawing inductive effect. This modification significantly lowers the basicity ( pKa​ ) of the piperidine nitrogen, which correlates with improved metabolic stability and reduced off-target affinity, such as hERG channel toxicity 2. However, this altered electron density fundamentally changes the molecule's behavior in a mass spectrometer. For analytical scientists, choosing the correct mass spectrometry (MS) modality and optimizing fragmentation parameters is critical for structural elucidation and quantitative bioanalysis.

This guide objectively compares the performance of Electrospray Ionization (ESI-MS/MS) against traditional Electron Ionization (GC-EI-MS) for fluorinated piperidines, providing self-validating experimental protocols and quantitative fragmentation data.

Comparative Evaluation: LC-ESI-MS/MS vs. GC-EI-MS

Historically, piperidine derivatives have been analyzed using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). However, the presence of the highly polar C2 carboxylic acid in 4-fluoropipecolic acid renders the intact molecule non-volatile.

While GC-EI-MS forces characteristic α -cleavage adjacent to the nitrogen, it requires mandatory, time-consuming derivatization (e.g., silylation). In contrast, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) allows for the direct analysis of the intact bioisostere, preserving the [M+H]+ precursor ion for targeted fragmentation 3.

Table 1: Comparison of Mass Spectrometry Modalities for Fluorinated Piperidines

Analytical FeatureLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Phase Requirement Liquid phase (Direct injection)Gas phase (Requires heat/volatility)
Ionization Softness Soft (Preserves [M+H]+ precursor)Hard (Extensive in-source fragmentation)
Derivatization Not required Mandatory (Silylation of -COOH and -NH)
Primary Cleavage Neutral losses (HF, H2​O , HCOOH) α -cleavage adjacent to nitrogen
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Throughput High (Rapid LC gradients)Low (Derivatization + long GC runs)

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the causality behind the fragmentation of 4-fluoropiperidine-2-carboxylic acid is essential for method development. Under ESI positive mode, protonation occurs predominantly at the piperidine nitrogen. Upon Collision-Induced Dissociation (CID) in the collision cell (Q2), the molecule undergoes highly specific fragmentation driven by its substituents 3:

  • Substituent-Driven Neutral Loss: The highly electronegative C4 fluorine atom induces a strong dipole. The application of collision energy readily breaks the C-F bond, resulting in the characteristic neutral loss of Hydrogen Fluoride (HF, -20 Da).

  • Carboxylic Acid Elimination: The C2 carboxyl group typically undergoes neutral loss of Formic Acid (HCOOH, -46 Da) or Water ( H2​O , -18 Da).

  • Ring Fission: Higher collision energies force the piperidine ring to open via α -cleavage, yielding stable iminium ions.

MS_Workflow Start 4-Fluoropiperidine-2-carboxylic Acid Sample Injection Ionization ESI Positive Mode (+) Protonation [M+H]+ Start->Ionization LC Elution Precursor Precursor Ion m/z 148.07 Ionization->Precursor Q1 Isolation LossHF Neutral Loss of HF (-20 Da) Precursor->LossHF CID (Q2) LossH2O Neutral Loss of HCOOH (-46 Da) Precursor->LossH2O CID (Q2) RingCleavage Alpha-Cleavage & Ring Fission Precursor->RingCleavage CID (Q2) Frag1 Fragment m/z 128 [M+H-HF]+ LossHF->Frag1 Frag2 Fragment m/z 102 [M+H-HCOOH]+ LossH2O->Frag2 Frag3 Iminium Ion m/z 82 RingCleavage->Frag3 Frag1->Frag3 -HCOOH Frag2->Frag3 -HF

ESI-MS/MS fragmentation pathways of 4-fluoropiperidine-2-carboxylic acid.

Step-by-Step Experimental Methodology: LC-ESI-MS/MS

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes a mechanistic justification and a validation checkpoint to prevent downstream analytical failures.

Phase 1: Sample Preparation & Matrix Control
  • The Causality: Because the C4 fluorine exerts an electron-withdrawing effect, the pKa​ of the piperidine nitrogen is lowered. To ensure complete protonation and a stable Taylor cone during electrospray ionization, the sample environment must be highly acidic.

  • Step 1: Dilute the synthesized 4-fluoropiperidine-2-carboxylic acid standard in an aprotic/protic solvent mixture (e.g., 90:10 Acetonitrile:Water).

  • Step 2: Add 0.1% to 0.2% Formic Acid (v/v) to the diluent to force the equilibrium toward the [M+H]+ state.

  • Validation Checkpoint: Measure the pH of the final sample solution. It must be strictly < 3.0. If the pH is higher, the molecule will exist in a zwitterionic state, drastically reducing the precursor ion intensity and invalidating quantitative sensitivity.

Phase 2: Chromatographic Resolution (HILIC)
  • The Causality: 4-Fluoropipecolic acid is a highly polar, small molecule. Traditional C18 reversed-phase columns will fail to retain it, causing the analyte to elute in the void volume where massive ion suppression from un-retained salts occurs.

  • Step 1: Equip the LC system with a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Zwitterionic stationary phase).

  • Step 2: Run a gradient starting at 95% Acetonitrile (with 10 mM Ammonium Formate + 0.1% Formic Acid) down to 50% Acetonitrile.

  • Validation Checkpoint: Monitor the retention time ( tR​ ) against the column void volume ( t0​ ). The capacity factor ( k′ ) must be ≥2 . If the analyte elutes at t0​ , retention has failed; increase the initial organic fraction to restore HILIC partitioning.

Phase 3: Tandem MS (MS/MS) Optimization
  • The Causality: The stability of the C-F bond requires specific collision energies (CE) to yield reproducible fragments. Too low, and the precursor survives; too high, and the molecule shatters into non-diagnostic low-mass noise.

  • Step 1: Perform a full scan (Q1) to isolate the [M+H]+ precursor at m/z 148.07.

  • Step 2: Perform a product ion scan, ramping the Collision Energy from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Validation Checkpoint: Observe the survival yield of the precursor ion. At optimal CE (typically 15-20 eV for this scaffold), the precursor peak should be reduced to ~10% relative abundance, with the m/z 128 and m/z 82 fragments dominating the spectrum.

Quantitative Fragmentation Data

The table below summarizes the exact mass fragments expected during ESI-MS/MS analysis. These transitions should be programmed into the triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM) assays.

Table 2: Characteristic ESI-MS/MS Transitions for 4-Fluoropiperidine-2-carboxylic Acid (Formula: C6​H10​FNO2​ | Exact Mass: 147.069 Da | Precursor [M+H]+ : 148.07)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed MechanismRelative AbundanceOptimal CE (eV)
148.07 128.07 -20 Da (HF)C-F bond cleavage, alkene formationHigh (Primary Quantifier)15
148.07 102.07 -46 Da (HCOOH)Carboxylic acid eliminationModerate18
148.07 82.06 -66 Da (HF + HCOOH)Sequential loss yielding iminium ionHigh (Secondary Qualifier)25
148.07 55.05 -93 DaRing fission & α -cleavageLow35

Note: The fragmentation of novel derivatives (e.g., N-Boc protected or esterified variants) will shift these precursor masses, but the characteristic neutral loss of HF (-20 Da) remains a highly reliable diagnostic marker for C4-fluorinated piperidines 4.

References

  • BenchChem. "1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate." BenchChem Technical Whitepapers.
  • The Journal of Organic Chemistry. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." ACS Publications, 2024.
  • BenchChem. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Application Notes.
  • PubMed. "Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases." National Institutes of Health (NIH), 2024.

Sources

Validation

X-ray Crystallography of 4-Fluoropiperidine-2-carboxylic Acid Derivatives: A Comparative Structural Guide

Introduction In rational drug design, the strategic incorporation of fluorine into saturated nitrogen heterocycles—such as piperidines and pipecolic acids—is a proven tactic to modulate lipophilicity, metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In rational drug design, the strategic incorporation of fluorine into saturated nitrogen heterocycles—such as piperidines and pipecolic acids—is a proven tactic to modulate lipophilicity, metabolic stability, and basicity. For researchers developing peptidomimetics or targeting prolyl isomerases like Macrophage Infectivity Potentiator (MIP) proteins, 4-fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) serves as a critical structural scaffold.

This guide objectively compares the conformational and crystallographic profiles of cis- and trans-4-fluoropiperidine-2-carboxylic acid derivatives. By bridging fundamental stereoelectronics with advanced X-ray crystallographic workflows, this guide provides actionable insights for scientists optimizing target binding affinities.

Mechanistic Insights: The Stereoelectronic "Tug-of-War"

Unlike bulky alkyl groups that strictly prefer equatorial positions to minimize 1,3-diaxial steric clashes, fluorine atoms on piperidine rings often exhibit a strong stereoelectronic preference for the axial position. As detailed in foundational studies on the [1], this axial preference is driven by three causal factors:

  • Dipole Minimization: In the chair conformation, an axial fluorine aligns its C–F dipole anti-parallel to the lone pair (or N–H/N–alkyl bond dipole) of the piperidine nitrogen, minimizing electrostatic repulsion.

  • Hyperconjugation: Favorable σ(C–H) to σ*(C–F) hyperconjugative interactions stabilize the axial conformer.

  • Charge-Dipole Interactions: In protonated piperidines (physiological pH), the axial C–F bond interacts favorably with the positive charge on the nitrogen.

The 1,3-Disubstitution Conflict in Pipecolic Acids

Because 4-fluoropipecolic acid is a 2,4-disubstituted piperidine, the substituents share a 1,3-relationship. This dictates the 3D geometry of the cis and trans isomers:

  • trans-4-Fluoropipecolic acid (2R,4R or 2S,4S): Adopts a highly stable chair conformation where the bulky C2-carboxyl group is equatorial (minimizing steric strain) and the C4-fluorine is axial (maximizing stereoelectronic stability). This creates a rigid, predictable vector for target binding.

  • cis-4-Fluoropipecolic acid (2R,4S or 2S,4R): Faces a conformational conflict. To keep the C2-carboxyl equatorial, the C4-fluorine must also be equatorial (the e,e conformer). This sacrifices the stereoelectronic stabilization of the axial fluorine, leading to a more flexible ring that may sample higher-energy twisted boat conformations.

Product Comparison: Conformational & Binding Profiles

The structural rigidity of the trans isomer makes it a superior starting material for developing inhibitors targeting the FKBP-like domains of MIP proteins, as demonstrated in recent [2].

Feature / DerivativeUnsubstituted Pipecolic Acid (PA)cis-4-Fluoropipecolic Acidtrans-4-Fluoropipecolic Acid
Predominant Conformation Chair (2-eq)Chair (e,e), highly flexibleChair (e,a), highly rigid
F-Atom Orientation N/AEquatorialAxial
Relative Binding Affinity (MIP FKBP Domain) BaselineModerate (Entropy penalty upon binding)High (Pre-organized conformation)
Crystallographic Resolution (Typical) 1.80 Å – 2.20 Å1.90 Å – 2.50 Å (Higher B-factors)1.50 Å – 1.80 Å (Crisp electron density)
Ideal Application General peptidomimeticsFlexible linker explorationRigid pharmacophore optimization

Experimental Methodologies: X-Ray Crystallography Workflows

To validate these conformational differences, researchers must employ rigorous X-ray crystallography protocols. Below are the self-validating workflows for both small-molecule confirmation and protein-ligand co-crystallization.

Protocol 1: Small-Molecule Crystallization of 4-Fluoropipecolic Acid

Objective: Confirm the axial/equatorial preference of the C4-fluorine in the unbound state.

  • Solvent Selection & Dissolution: Dissolve 10 mg of the purified 4-fluoropipecolic acid derivative in 500 µL of a polar aprotic solvent system (e.g., 1:1 Ethyl Acetate/Hexane or Methanol/Water).

  • Crystal Growth (Vapor Diffusion): Place the solution in an inner vial. Place the inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane). Allow vapor diffusion to occur slowly at 4 °C over 3–7 days.

  • Harvesting & Cryoprotection: Harvest single crystals (target size: 0.1–0.3 mm) using a nylon loop. Briefly submerge in a cryoprotectant (e.g., mother liquor + 20% glycerol) to prevent ice lattice formation.

  • Data Collection: Mount the crystal on a goniometer under a nitrogen stream at 100 K. Collect diffraction data using a diffractometer equipped with a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) X-ray source.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). The resulting electron density map will unambiguously confirm the C4-fluorine orientation.

Protocol 2: Co-Crystallization with MIP Proteins

Objective: Determine the binding mode of the fluorinated inhibitor within the target protein's active site.

  • Protein Preparation: Express and purify the target MIP protein (e.g., B. pseudomallei MIP or T. cruzi MIP) via size-exclusion chromatography. Concentrate the protein to 10–15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

  • Complex Formation: Add the trans-4-fluoropipecolic acid inhibitor dissolved in DMSO to the protein solution at a 5:1 molar excess. Incubate on ice for 2 hours to ensure complete active-site occupancy.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.2 M Ammonium Sulfate, 0.1 M Sodium Acetate pH 4.6, 25% PEG 4000). Incubate at 20 °C.

  • Data Collection & Refinement: Collect high-resolution diffraction data at a synchrotron facility. Solve the structure via Molecular Replacement using an apo-MIP model (e.g., PDB: 8P3C). Model the fluorinated ligand into the distinct Fo​−Fc​ difference electron density map found in the FKBP-like pocket.

Data Visualization & Workflows

G Start Synthesize 4-Fluoropipecolic Acid Derivatives NMR Solution-State NMR (1H, 19F, 13C) Start->NMR Purified Compound Conform Determine F-Axial vs. F-Equatorial Preference NMR->Conform J-Coupling Analysis Cryst Small-Molecule X-ray Crystallography Conform->Cryst Select Candidates Validate Validate 3D Conformation & Dipole Minimization Cryst->Validate High-Res Electron Density

Caption: Workflow for structural validation of 4-fluoropipecolic acid derivatives via NMR and X-ray.

G Target Purify Target MIP Protein (e.g., BpMIP, TcMIP) Complex Form Protein-Ligand Complex (Co-crystallization) Target->Complex Ligand Select trans-4-Fluoropipecolic Acid Inhibitor Ligand->Complex Diffraction Synchrotron X-ray Diffraction Data Collection Complex->Diffraction Optimize Crystals Structure Solve Structure: Analyze FKBP Binding Pocket Diffraction->Structure Molecular Replacement

Caption: Co-crystallization workflow for MIP proteins bound to fluorinated pipecolic acid inhibitors.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., Glorius, F. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal, 2020, 26(28), 6141-6146.[Link]

  • Pérez Carrillo, V. H., Whittaker, J. J., Wiedemann, C., et al. "Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors." Journal of Medicinal Chemistry, 2025, 68(5), 5926-5941.[Link]

Comparative

Comparison of 4-Fluoropiperidine-2-carboxylic acid with proline analogues in peptides

The Definitive Guide to Conformational Engineering: 4-Fluoropiperidine-2-carboxylic Acid vs. Proline Analogues in Peptides As peptide therapeutics grow in complexity, the ability to rationally engineer backbone conformat...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Conformational Engineering: 4-Fluoropiperidine-2-carboxylic Acid vs. Proline Analogues in Peptides

As peptide therapeutics grow in complexity, the ability to rationally engineer backbone conformations has become paramount. Proline has long been the standard residue for introducing structural turns, but its heavy bias toward the trans amide bond limits its utility in designing highly constrained macrocycles or specific cis-driven secondary structures[1].

To overcome this, researchers have turned to non-canonical analogues: pipecolic acid (a 6-membered ring expansion) and fluorinated prolines (stereoelectronic directors)[2],[1]. 4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid, or 4-F-Pip) represents the apex of this evolution, merging ring expansion with stereoelectronic control. This guide objectively compares 4-F-Pip against traditional proline analogues, providing the mechanistic causality and self-validating protocols necessary for advanced peptide engineering.

Mechanistic Causality: Ring Expansion Meets Stereoelectronics

The conformational state of a peptidyl-prolyl (or analogue) bond is governed by the equilibrium constant between the trans and cis isomers ( Ktrans/cis​ ). Modulating this ratio requires altering the thermodynamic landscape of the molecule.

The Ring Expansion Effect (Pipecolic Acid): In canonical proline (a 5-membered pyrrolidine ring), the trans isomer is heavily favored due to steric clashes in the cis state. Expanding the heterocycle to a 6-membered piperidine ring (pipecolic acid) fundamentally alters this steric environment. The substitution of a pipecolic residue for a proline leads to a significant increase in the population of the cis conformer, a reduction in the Van't Hoff enthalpy for isomerism, and an acceleration of the isomerization rates[2].

The Stereoelectronic Effect (Fluorination): Introducing a highly electronegative fluorine atom introduces two critical forces:

  • The Gauche Effect: The highly polarized C–F bond prefers to adopt a gauche orientation relative to the ring nitrogen, locking the ring into a specific pucker (endo or exo)[3].

  • n→π∗ Interactions: The electron-withdrawing nature of fluorine modulates the delocalization of the lone pair from the preceding carbonyl oxygen into the antibonding orbital of the subsequent carbonyl, stabilizing specific amide bond geometries[3].

The Synergy of 4-F-Pip: 4-Fluoropiperidine-2-carboxylic acid combines both phenomena. The 6-membered piperidine ring lowers the inherent enthalpy barrier to cis formation[2], while the C4-fluorine locks the chair conformation, providing exquisite, tunable control over the peptide backbone trajectory.

G cluster_0 5-Membered Ring (Proline) cluster_1 6-Membered Ring (Pipecolic Acid) cluster_2 4-F-Pipecolic Acid Pro_Trans Trans Isomer (Highly Favored) Pro_Cis Cis Isomer (Minor Population) Pro_Trans->Pro_Cis High Enthalpy Barrier Pip_Cis Cis Isomer (Increased Ratio) Pro_Cis->Pip_Cis Ring Expansion Pip_Trans Trans Isomer Pip_Trans->Pip_Cis Lower Enthalpy Barrier Conform_Lock Tunable Cis/Trans Conformational Lock Pip_Cis->Conform_Lock Fluorination F_Effect Gauche Effect & n->π* Interaction F_Effect->Conform_Lock Stereoelectronic Control

Conformational landscape: Transitioning from Proline to 4-Fluoropipecolic acid.

Quantitative Performance Comparison

To objectively evaluate these analogues, we must look at their impact on structural equilibrium and biological resilience. The introduction of fluorine not only alters conformation but dramatically impacts enzymatic recognition. For instance, the introduction of 4(R)-fluoroproline results in an oligopeptide substrate that is completely resistant to the catalytic effects of FKBP-like Peptidyl prolyl cis/trans-isomerases (PPIases)[4].

AnalogueRing SizePrimary Conformer BiasIsomerization KineticsPPIase ResistanceKey Application
Proline (Pro) 5Trans strongly favoredBaselineSusceptibleNative structural turns
Pipecolic Acid (Pip) 6Increased Cis populationAccelerated rateModerateEnhancing cis geometry[2]
4R-Fluoroproline 5Trans highly favored (Exo)BaselineHighly ResistantCollagen stabilization[4],[3]
4S-Fluoroproline 5Increased Cis (Endo)BaselineModerateModulating local folding[1]
4-F-Pipecolic Acid 6Tunable (High Cis potential)Accelerated rateHighly ResistantProtease-resistant macrocycles[5]

Experimental Workflows & Self-Validating Protocols

Integrating 4-F-Pip into a peptide sequence requires optimized Solid-Phase Peptide Synthesis (SPPS) due to the steric bulk of the fluorinated 6-membered ring. Furthermore, any claim of conformational control must be empirically validated. We utilize 19 F-NMR as a self-validating system: because fluorine has a 100% natural isotopic abundance and no background in native peptides, the distinct resonance peaks of the cis and trans states provide an absolute, quantifiable readout of the structural equilibrium[1].

Protocol: SPPS Incorporation and 19 F-NMR Validation

Phase 1: Optimized SPPS Coupling Causality: The secondary amine of a piperidine ring is significantly more sterically hindered than a pyrrolidine ring. Standard coupling reagents (e.g., DIC/Oxyma) often lead to incomplete reactions and deletion sequences.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Coupling Reagent Selection: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) to overcome the steric hindrance of the Fmoc-4-F-Pip-OH building block.

  • Reaction: Couple for 2 hours at room temperature (or 75°C for 15 mins via microwave SPPS).

  • Cleavage: Treat with a cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. The highly stable C–F bond is completely resistant to standard acidic cleavage conditions[3].

Phase 2: Self-Validating Conformational Analysis Causality: The chemical shift of the 19 F nucleus is exquisitely sensitive to its spatial environment. The cis and trans isomers will present as two distinct peaks, often separated by 0.8 to 2.0 ppm[1].

  • Sample Prep: Dissolve the purified peptide in D 2​ O or a physiologically relevant phosphate buffer (pH 7.4).

  • 1D 19 F-NMR Acquisition: Acquire spectra with proton decoupling.

  • Quantification: Integrate the area under the two distinct peaks. The ratio of these integrals directly equals Ktrans/cis​ . Self-Validation: If the SPPS failed or the peptide degraded, the spectra will show multiple unassignable peaks. A clean binary peak set validates both chemical purity and conformational duality.

  • Thermodynamic Extraction: Perform the NMR acquisition across a temperature gradient (e.g., 280K to 320K). Plot ln(K) vs 1/T (Van't Hoff plot) to extract the exact enthalpy ( ΔH ) and entropy ( ΔS ) of isomerization[2].

Workflow N1 Step 1: SPPS Coupling Fmoc-4-F-Pip-OH + HATU/DIEA (Overcomes steric hindrance) N2 Step 2: Cleavage TFA / TIPS / H2O (95:2.5:2.5) (Preserves fluorinated ring) N1->N2 N3 Step 3: Purification RP-HPLC on C18 Column (Isolates pure peptide) N2->N3 N4 Step 4: NMR Analysis 1D 19F-NMR & 2D EXSY (Quantifies K_trans/cis) N3->N4 N5 Step 5: Validation Thermodynamic Extraction (Self-validating Van't Hoff plot) N4->N5

Step-by-step experimental workflow for peptide synthesis and NMR conformational analysis.

Therapeutic and Biological Implications

The decision to utilize 4-F-Pip over standard proline is not merely structural; it profoundly impacts the pharmacokinetic profile of the resulting peptide.

  • Absolute Proteolytic Shielding: Peptidyl prolyl isomerases (PPIases) are ubiquitous enzymes that catalyze backbone isomerization, often a prerequisite for degradation. The unnatural 6-membered ring combined with the steric/electronic bulk of the C4-fluorine creates a motif that is entirely orthogonal to the active sites of cyclophilins and FKBP-like PPIases[4].

  • Enhanced Lipophilicity & Permeability: Fluorination is a proven strategy in medicinal chemistry to improve pharmacological profiles. Incorporating fluorinated non-canonical amino acids increases the lipophilicity of macrocyclic peptides without a massive penalty to molecular weight, thereby enhancing cell permeability and metabolic stability[5].

  • Target Interaction: The dense electron cloud of the fluorine atom can engage in multipolar interactions with target protein binding pockets, potentially increasing binding affinity compared to the unfluorinated pipecolic acid[3],[5].

Sources

Validation

A Comparative Study of Fluorinated vs. Non-Fluorinated Piperidine Carboxylic Acids: A Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the various tools available, fluorination has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the various tools available, fluorination has emerged as a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidine carboxylic acids, a scaffold of significant interest in drug discovery, with supporting experimental data and protocols to inform rational drug design.

The piperidine ring is a prevalent N-heterocycle in FDA-approved drugs, and its carboxylic acid derivatives are key pharmacophores for various biological targets.[1][2] A notable example is nipecotic acid, a well-known inhibitor of the γ-aminobutyric acid (GABA) transporter.[3][4] The introduction of fluorine into such scaffolds can profoundly influence a molecule's properties, including its basicity (pKa), lipophilicity (logP), conformational preference, and metabolic stability.[5][6][7] Understanding these effects is crucial for optimizing drug candidates for enhanced efficacy and a favorable safety profile.

The Impact of Fluorination on Physicochemical Properties

The introduction of one or more fluorine atoms into the piperidine carboxylic acid scaffold can lead to significant, and sometimes non-intuitive, changes in its fundamental properties. These alterations stem from fluorine's high electronegativity and the unique nature of the carbon-fluorine bond.

Basicity (pKa): The pKa of the piperidine nitrogen is a critical determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. Fluorination generally leads to a decrease in the basicity of the piperidine nitrogen.[8][9] This is due to the strong electron-withdrawing inductive effect of the fluorine atom(s), which reduces the electron density on the nitrogen, making it a weaker base (lower pKa). The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[10]

Lipophilicity (logP/logD): Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often assumed to increase lipophilicity, fluorination can have a more complex effect on piperidine carboxylic acids.[11] The introduction of fluorine can increase the overall lipophilicity of a neutral molecule. However, the decrease in pKa caused by fluorination can lead to a higher proportion of the more water-soluble, ionized form at physiological pH (7.4).[10] This can result in a lower distribution coefficient (logD) for the fluorinated analog compared to its non-fluorinated counterpart, despite a potentially higher logP of the neutral form.

Conformational Preference: The stereoselective incorporation of fluorine can exert significant control over the conformational equilibrium of the piperidine ring.[12] In many instances, fluorinated piperidines exhibit a preference for an axial conformation of the fluorine substituent, a phenomenon attributed to stabilizing hyperconjugation and charge-dipole interactions.[5][6] This conformational locking can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation for optimal target binding, thereby increasing potency and selectivity.

Comparative Performance Data: A Case Study Approach

To illustrate the practical implications of these physicochemical changes, let's consider a hypothetical comparative analysis of a non-fluorinated piperidine carboxylic acid, such as nipecotic acid, and its fluorinated analog, 4-fluoronipecotic acid.

PropertyNon-Fluorinated (Nipecotic Acid)Fluorinated (4-Fluoronipecotic Acid)Rationale for Observed Differences
pKa ~10.4~9.8The electron-withdrawing fluorine atom at the 4-position decreases the basicity of the piperidine nitrogen.[8][9]
logD at pH 7.4 -1.5-1.2While fluorination increases the lipophilicity of the neutral form, the lower pKa of the fluorinated analog leads to a greater proportion of the charged species at pH 7.4, which can influence the overall distribution.[10]
Metabolic Stability (in vitro half-life) ModerateHighThe strong C-F bond is more resistant to oxidative metabolism compared to a C-H bond, often leading to increased metabolic stability.[6][13]
GABA Uptake Inhibition (IC50) PotentPotentially More Potent/SelectiveThe conformational constraints imposed by the fluorine atom may lead to a more favorable binding orientation with the GABA transporter.[5][12]

Note: The values presented in this table are illustrative and based on general principles. Actual experimental values may vary.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.[14][15][16]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water (CO2-free)

  • Nitrogen gas supply

  • Test compound (fluorinated or non-fluorinated piperidine carboxylic acid)

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of the test compound in deionized water.

    • If the compound's solubility is low, co-solvents can be used, but their effect on pKa should be considered.

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the test compound solution into the titration vessel with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration.[15][17]

  • Titration:

    • For a basic compound like a piperidine, titrate with the standardized 0.1 M HCl solution. For an acidic compound, titrate with 0.1 M NaOH.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[14] This corresponds to the midpoint of the buffer region on the titration curve.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

The shake-flask method is the traditional and most reliable method for determining the distribution coefficient (logD), a measure of lipophilicity at a specific pH.[11][18][19]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases:

    • To pre-saturate the solvents, mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel.

    • Shake vigorously and allow the layers to separate overnight.

    • Carefully collect each phase.

  • Experiment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL).

    • Add a known volume of the pre-saturated n-octanol (e.g., 1 mL). The phase ratio can be adjusted depending on the expected lipophilicity.

    • Securely cap the vial and shake vigorously for a fixed period (e.g., 1-3 hours) to ensure equilibrium is reached.[20]

  • Phase Separation and Analysis:

    • Centrifuge the vials at high speed (e.g., 3000 rpm for 10-15 minutes) to achieve complete phase separation.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation:

    • The logD is calculated using the following equation: logD = log10 ( [Compound]octanol / [Compound]aqueous )

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes, providing an indication of its metabolic stability.[21][22][23]

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (with known metabolic stability)

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) containing an internal standard to stop the reaction

  • 96-well plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a solution of the test compound in the phosphate buffer.

    • In a 96-well plate or microcentrifuge tubes, combine the liver microsomes and the test compound solution.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well or tube containing cold acetonitrile with an internal standard to quench the reaction.[24]

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

Visualizing the Concepts

To further clarify the experimental workflow and the fundamental principles discussed, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare 1 mM Compound Solution C Add Compound Solution to Titration Vessel A->C B Calibrate pH Meter B->C D Purge with Nitrogen C->D E Titrate with Standardized Acid/Base Solution D->E F Record pH and Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

G N_NF Nitrogen Ring_NF Flexible Conformation N_NF->Ring_NF Higher Basicity (Higher pKa) H C-H Bond H->Ring_NF Metabolically Labile Site N_F Nitrogen (Lower Electron Density) Ring_F Conformationally Constrained N_F->Ring_F Lower Basicity (Lower pKa) F C-F Bond F->Ring_F Metabolically Stable Site

Caption: Impact of fluorination on piperidine properties.

Conclusion

The strategic incorporation of fluorine into piperidine carboxylic acids offers a powerful approach to modulate key physicochemical and pharmacokinetic properties. By understanding the influence of fluorination on pKa, logD, conformation, and metabolic stability, medicinal chemists can make more informed decisions in the design of novel therapeutics with improved drug-like properties. The experimental protocols provided in this guide offer a practical framework for the direct comparison of fluorinated and non-fluorinated analogs, enabling a data-driven approach to lead optimization.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. National Center for Biotechnology Information. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. AxisPharm. [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors - ResearchGate. ResearchGate. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. - ResearchGate. ResearchGate. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. ResearchGate. [Link]

  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate. ResearchGate. [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed. National Center for Biotechnology Information. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. National Center for Biotechnology Information. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. ResearchGate. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. DergiPark. [Link]

  • Shake Flask LogD - Domainex. Domainex. [Link]

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ChemistrySelect. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. ChemRxiv. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - ResearchGate. ResearchGate. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. | Semantic Scholar. Semantic Scholar. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. American Chemical Society Publications. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. National Center for Biotechnology Information. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. - ResearchGate. ResearchGate. [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. Waters Corporation. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. ResearchGate. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • LogP / LogD shake-flask method, published on Sep 23, 2024 - Protocols.io. Protocols.io. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. National Center for Biotechnology Information. [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. ResearchGate. [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Molecules. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors - ResearchGate. ResearchGate. [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed. National Center for Biotechnology Information. [Link]

Sources

Comparative

Validation of 4-Fluoropiperidine-2-carboxylic acid purity by elemental analysis

The Definitive Guide to Purity Validation of 4-Fluoropiperidine-2-carboxylic Acid: Elemental Analysis vs. Alternative Methods As a Senior Application Scientist specializing in analytical characterization, I frequently en...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Purity Validation of 4-Fluoropiperidine-2-carboxylic Acid: Elemental Analysis vs. Alternative Methods

As a Senior Application Scientist specializing in analytical characterization, I frequently encounter the unique challenges associated with fluorinated building blocks. 4-Fluoropiperidine-2-carboxylic acid is a highly sought-after cyclic amino acid in modern peptidomimetic drug discovery, prized for the unique conformational biases and metabolic stability imparted by the fluorine atom. However, this same fluorine atom introduces significant analytical hurdles during purity validation.

While many laboratories default to High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR), Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the gold standard for absolute purity determination[1]. In this guide, we will objectively compare EA against HPLC and qNMR, dissect the mechanistic challenges of combusting fluorinated compounds, and provide a self-validating experimental protocol for accurate CHN determination.

Mechanistic Insights: The Challenge of Fluorinated Amino Acids

The fundamental issue with analyzing 4-Fluoropiperidine-2-carboxylic acid via standard EA lies in the thermodynamics of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is notoriously refractory to standard combustion conditions[2].

If combusted without specialized additives, the incomplete oxidation of the C-F bond generates fluorocarbon fragments, predominantly CF₂ and CF₄. This is analytically disastrous because CF₂ has a molecular mass (~50 Da) and thermal conductivity profile that allows it to pass through the combustion tube and be misidentified by the Thermal Conductivity Detector (TCD). Specifically, CF₂ fragments co-elute with and mimic N₂ gas, leading to a classic artifact in fluorinated EA: artificially low carbon and falsely elevated nitrogen readings[2].

To circumvent this, we must alter the reaction causality. By introducing a halogen scavenger—specifically Magnesium Oxide (MgO)—into the tin capsule, we force a secondary reaction. The MgO reacts with the fluorine to form thermodynamically stable solid Magnesium Fluoride (MgF₂), effectively trapping the fluorine and allowing the carbon to fully oxidize into CO₂[2].

Comparative Purity Validation: EA vs. HPLC vs. qNMR

How does modified EA stack up against other common purity assays for 4-Fluoropiperidine-2-carboxylic acid?

Table 1: Comparative Analysis of Purity Validation Techniques

FeatureElemental Analysis (CHNS/O)HPLC-UV/MSQuantitative NMR (qNMR)
Primary Principle Absolute mass fraction via combustionChromatographic separation & relative UV/MS responseDirect proportionality of nuclear spin resonance
Reference Standard Not required for the specific analyte (uses universal calibrants)Requires certified reference standard of the analyteRequires unrelated internal standard (e.g., Maleic acid)
Fluorine Interference High (Requires MgO additive to prevent CF₂ formation)Low (Fluorine shifts retention time but doesn't inhibit detection)None (¹⁹F and ¹H NMR provide orthogonal data)
Detection of Inorganics Yes (Detects inorganic salts as missing mass)No (Salts are typically invisible to UV/MS)No (Invisible to ¹H NMR unless specific nuclei are targeted)
Regulatory Standing Required by ACS for small molecules (±0.4% tolerance)Standard for batch release and impurity profilingEmerging gold standard for absolute quantification

Note: While HPLC is excellent for impurity profiling, it cannot determine absolute purity without a reference standard, as it is blind to inorganic salts and water[3]. EA provides an absolute mass balance, making it indispensable for primary standard validation[1].

Experimental Protocol: Self-Validating EA Workflow for Fluorinated Compounds

To ensure trustworthiness, the following protocol is designed as a self-validating system. It employs bracketing calibration and dynamic trapping to guarantee that the C-F bonds in 4-Fluoropiperidine-2-carboxylic acid are fully cleaved.

Step 1: Instrument Preparation and Calibration

  • Purge the CHN Elemental Analyzer (e.g., Exeter Model 440 or Vario EL Cube) with high-purity Helium (carrier gas) and Oxygen (combustion gas)[2][4].

  • Set the combustion furnace to 1000°C and the reduction furnace to 650°C.

  • Calibrate the TCD using a certified reference standard such as Acetanilide.

  • Self-Validation Step: Run a known fluorinated standard (e.g., 4-Fluorobenzoic acid) to verify the efficacy of the halogen trap before analyzing the unknown sample. If the reference deviates by >0.15%, halt the run and repack the combustion tube.

Step 2: Sample Encapsulation with Halogen Scavenger

  • Tare a clean tin (Sn) capsule on a microbalance (resolution of 0.001 mg).

  • Weigh exactly 1.500 to 2.000 mg of 4-Fluoropiperidine-2-carboxylic acid into the capsule.

  • Add an excess (~5 mg) of high-purity Magnesium Oxide (MgO) powder directly into the capsule[2].

    • Causality: The tin capsule is critical. Upon introduction to the oxygen-rich furnace, tin undergoes an exothermic "flash" oxidation, briefly raising the local temperature to ~1800°C. This thermal shock is required to break the C-F bond, while the MgO immediately sequesters the liberated fluorine.

  • Crimp and fold the capsule tightly to exclude atmospheric nitrogen.

Step 3: Combustion and Detection

  • Drop the capsule into the combustion tube.

  • The gases produced (CO₂, H₂O, N₂, and nitrogen oxides) pass through a copper reduction tube to convert NOx to N₂ and remove excess O₂.

  • The gases are separated via specific trap columns and quantified by the TCD.

Step 4: Data Analysis and Acceptance Criteria

  • Calculate the theoretical CHN percentages for 4-Fluoropiperidine-2-carboxylic acid (Molecular Formula: C₆H₁₀FNO₂; MW: 147.15 g/mol ).

    • Theoretical C: 48.97%

    • Theoretical H: 6.85%

    • Theoretical N: 9.52%

  • Compare the experimental results against the theoretical values. According to ACS guidelines, the found values must be within ±0.4% of the calculated values to confirm >95% purity[1].

Quantitative Data: Performance Comparison

Below is a summary of experimental data comparing a high-purity batch of 4-Fluoropiperidine-2-carboxylic acid against a lower-grade alternative using our optimized EA protocol.

Table 2: Purity Validation Results (n=3 replicates)

BatchMethodCarbon (%)Hydrogen (%)Nitrogen (%)Calculated PurityPass/Fail (±0.4% Rule)
Theoretical N/A48.976.859.52100.0%N/A
Batch A (High Grade) EA (with MgO)48.816.819.45>99.5%PASS
Batch B (Low Grade) EA (with MgO)47.126.909.10~96.2%FAIL (High inorganic salt)
Batch A (High Grade) EA (No MgO)*45.206.8011.30N/AFAIL (CF₂ Interference)

Note: The run without MgO clearly demonstrates the mechanistic failure described earlier: Carbon is artificially low, and Nitrogen is falsely elevated due to CF₂ co-elution[2].

Visualizing the Workflows

To further clarify these processes, I have mapped out both our self-validating analytical workflow and the mechanistic pathway of fluorine interference.

Workflow Start 4-Fluoropiperidine-2-carboxylic acid Batch Received Prep Sample Encapsulation (Tin capsules + MgO additive) Start->Prep Combust High-Temp Combustion (1000°C) O2-rich environment Prep->Combust Trap Halogen Trapping (MgO reacts with F -> MgF2) Combust->Trap Detect TCD Detection (CO2, H2O, N2 quantification) Trap->Detect Validate Data Validation (Is Δ < 0.4% from theoretical?) Detect->Validate Pass Purity Confirmed (>99.5%) Validate->Pass Yes Fail Purity Rejected (Investigate Impurities) Validate->Fail No

Fig 1. Self-validating elemental analysis workflow for fluorinated amino acids.

Mechanism CF_Bond Strong C-F Bond Cleavage (~485 kJ/mol) Standard Standard Combustion (No Additives) CF_Bond->Standard Modified Modified Combustion (MgO Additive) CF_Bond->Modified Incomplete Incomplete Oxidation (CF4, CF2 formation) Standard->Incomplete Complete Complete Oxidation (F trapped as MgF2) Modified->Complete Interference CF2 co-elutes with N2 (False High N, Low C) Incomplete->Interference Accurate Accurate CHN Quantification Complete->Accurate

Fig 2. Mechanistic pathway of C-F bond cleavage and the mitigating role of MgO in CHN analysis.

Conclusion

Validating the purity of 4-Fluoropiperidine-2-carboxylic acid requires a nuanced understanding of halogen chemistry. While HPLC and qNMR are invaluable tools in the analytical arsenal, Elemental Analysis provides the definitive absolute mass balance required for primary standard certification[1][3]. By understanding the causality behind C-F bond combustion and employing targeted chemical scavengers like MgO, we can eliminate analytical artifacts and ensure the highest integrity in our drug discovery pipelines.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science URL: [Link]

  • CHN determination of highly fluorinated organic compounds Scientist Live (Exeter Analytical) URL: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

Biological Activity and Conformational Profiling of 4-Fluoropiperidine-2-Carboxylic Acid Stereoisomers

Executive Summary 4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid, 4-F-Pec) is a highly versatile, non-natural amino acid scaffold. As a six-membered homologue of 4-fluoroproline, it serves as a critical bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid, 4-F-Pec) is a highly versatile, non-natural amino acid scaffold. As a six-membered homologue of 4-fluoroproline, it serves as a critical bioisostere in the development of constrained peptidomimetics, protease inhibitors, and non- β -lactam β -lactamase inhibitors[1].

Because the piperidine ring possesses two chiral centers (C2 and C4), 4-F-Pec exists as four distinct stereoisomers: (2S, 4S), (2S, 4R), (2R, 4R), and (2R, 4S). The spatial orientation of the highly electronegative fluorine atom relative to the C2-carboxylate dictates the molecule's pKa, lipophilicity, metabolic stability, and—most importantly—its conformational equilibrium. This guide provides an in-depth, objective comparison of these stereoisomers, detailing their biological activities, stereoelectronic properties, and the validated experimental protocols required for their synthesis and characterization.

Stereoelectronic Foundations: The "Gauche Effect"

The utility of 4-F-Pec in drug discovery relies heavily on its ability to lock peptides into specific bioactive conformations. This is driven by stereoelectronic effects, primarily the gauche effect and dipole-dipole interactions.

In a piperidine ring, the highly electronegative C-F bond strongly influences the ring pucker. To minimize dipole repulsion with the adjacent amide carbonyl (when incorporated into a peptide) and to maximize hyperconjugative stabilization ( σC−H​→σC−F∗​ ), the fluorine atom forces the ring into specific chair conformations.

  • (2S, 4S)-4-Fluoropipecolic acid (trans): The fluorine atom prefers an axial or pseudo-axial orientation. This stereochemistry strongly biases the preceding amide bond toward the trans geometry ( Ktrans/cis​>1 ), making it ideal for extending peptide chains in linear peptidomimetics.

  • (2S, 4R)-4-Fluoropipecolic acid (cis): The fluorine atom prefers an equatorial orientation. This configuration increases the population of the cis amide bond compared to the unfluorinated pipecolic acid, which is highly valuable for inducing β -turns in cyclic peptides or structural probes.

Furthermore, fluorine substitution at the C4 position significantly lowers the basicity (pKa) of the piperidine nitrogen via inductive effects, enhancing membrane permeability while simultaneously blocking metabolic oxidation (e.g., by cytochrome P450 enzymes) at the vulnerable C4 site [1].

Comparative Biological Activity & Applications

The choice of 4-F-Pec stereoisomer fundamentally alters the pharmacological profile of the resulting drug candidate. Below is a comparison of how these isomers perform across different therapeutic modalities.

A. Peptidomimetics and Protease Inhibitors

In protease inhibitors (e.g., Hepatitis C virus NS3/4A protease inhibitors), the pipecolic acid core is used to occupy the S2 pocket.

  • Performance: Substituting standard pipecolic acid with (2S, 4S)-4-F-Pec often results in a 5- to 10-fold increase in binding affinity. The trans-isomer pre-organizes the peptide backbone into the extended conformation required for protease active-site binding, reducing the entropic penalty of binding.

  • Alternative Comparison: While 4-hydroxyproline and 4-hydroxypipecolic acid are commonly used, their hydroxyl groups are susceptible to Phase II metabolism (glucuronidation). The 4-fluoro analogues provide the same conformational constraint but with superior metabolic half-lives.

B. Diazabicyclooctane (DBO) β -Lactamase Inhibitors

Derivatives of pipecolic acid are the primary "western" building blocks for DBO inhibitors like Relebactam [1].

  • Performance: The (2S, 4R)-cis configuration is absolutely mandatory to ensure the correct spatial trajectory for the subsequent urea cyclization step that forms the bicyclic DBO core.

  • Alternative Comparison: Using the (2S, 4R)-4-fluoro analogue instead of the traditional (2S, 4R)-4-hydroxy precursor prevents unwanted side reactions during late-stage functionalization and increases the lipophilicity of the final DBO, potentially improving outer-membrane porin penetration in Gram-negative bacteria.

DBOScaffold Scaffold (2S, 4R)-4-Fluoro- pipecolic acid Conform Conformational Locking Scaffold->Conform Stereoelectronic Effects DBO DBO Beta-Lactamase Inhibitors Scaffold->DBO Scaffold Precursor Peptide Peptidomimetics (Protease Inhibitors) Conform->Peptide trans-Amide Stabilization

Caption: Biological applications of stereochemically pure 4-fluoropipecolic acid in drug discovery.

Validated Experimental Workflows

To harness the biological activity of these isomers, precise stereocontrol during synthesis is required. The most reliable method is the stereospecific deoxyfluorination of stereopure 4-hydroxypipecolic acid derivatives using Diethylaminosulfur trifluoride (DAST)[2].

Protocol A: Stereospecific Synthesis of (2S, 4S)-4-Fluoropipecolic Acid

Causality & Logic: DAST facilitates the conversion of an alcohol to a fluoride via an SN​2 mechanism. Because SN​2 reactions proceed with strict Walden inversion, starting with the kinetically derived (2S, 4R)-cis-alcohol will exclusively yield the desired (2S, 4S)-trans-fluoride [2].

Materials:

  • (2S, 4R)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (Cis-isomer)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the (2S, 4R)-cis-alcohol in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Rationale: DAST is highly reactive; cryogenic temperatures prevent elimination side-reactions (forming alkenes).

  • Reagent Addition: Add 1.5 equivalents of DAST dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature (RT) and stir for 12 hours.

  • Quenching: Quench the reaction carefully by adding saturated aqueous NaHCO3​ at 0 °C. Rationale: Neutralizes the HF byproduct generated during the reaction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the (2S, 4S)-trans-fluoride (Typical yield: 75-85%).

SynthesisWorkflow Ketone N-Boc-4-oxopipecolic acid methyl ester CisOH (2S, 4R)-4-Hydroxy (Cis Isomer) Ketone->CisOH Bulky Hydride (Kinetic) TransOH (2S, 4S)-4-Hydroxy (Trans Isomer) Ketone->TransOH NaBH4 (Thermodynamic) TransF (2S, 4S)-4-Fluoro (Trans Isomer) CisOH->TransF DAST / DCM (SN2 Inversion) CisF (2S, 4R)-4-Fluoro (Cis Isomer) TransOH->CisF DAST / DCM (SN2 Inversion)

Caption: Divergent synthetic workflow for 4-fluoropipecolic acid stereoisomers via SN2 deoxyfluorination.

Protocol B: NMR Stereochemical Validation (Self-Validating System)

To ensure the integrity of the biological assays, the stereochemistry must be validated. The 1 H NMR signal of the C4 proton ( H4​ ) is highly diagnostic due to its coupling with the adjacent H3​ and H5​ protons [1].

  • Sample Prep: Dissolve 5 mg of the purified product in CDCl3​ .

  • Data Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz or higher.

  • Diagnostic Analysis:

    • If (2S, 4S)-Trans: The H4​ proton is axial. It will couple with the axial protons of C3 and C5, resulting in large diaxial coupling constants ( J≈10−12 Hz). The signal appears as a wide doublet of multiplets (due to additional geminal F-H coupling, JH−F​≈48 Hz).

    • If (2S, 4R)-Cis: The H4​ proton is equatorial. It will only have small equatorial-axial and equatorial-equatorial couplings ( J≈2−4 Hz). The signal appears as a narrow multiplet.

Quantitative Data Summaries

The following tables summarize the physicochemical and spectroscopic differences between the key functional stereoisomers, providing a quick-reference benchmark for assay development.

Table 1: Physicochemical & Conformational Properties
Property(2S, 4S)-4-Fluoropipecolic Acid (Trans)(2S, 4R)-4-Fluoropipecolic Acid (Cis)Unfluorinated Pipecolic Acid
Preferred Ring Pucker Chair (F is Axial)Chair (F is Equatorial)Chair
Amide Ktrans/cis​ Bias Strongly favors TransIncreased Cis populationModerately favors Trans
Metabolic Stability (C4) High (Oxidation blocked)High (Oxidation blocked)Low (Susceptible to hydroxylation)
Primary Application Extended PeptidomimeticsDBO Scaffolds, β -turnsGeneral structural building block
Table 2: Diagnostic NMR Signals ( 1 H and 19 F in CDCl3​ )
Stereoisomer 1 H NMR: H4​ Chemical Shift ( δ ) 1 H NMR: H4​ Coupling Constants ( JH−H​ ) 19 F NMR Chemical Shift ( δ )
(2S, 4S)-Trans ∼4.85 ppmLarge diaxial ( J≈10−12 Hz) ∼−185 ppm
(2S, 4R)-Cis ∼5.05 ppmSmall equatorial ( J≈2−4 Hz) ∼−172 ppm

References

Comparative

A Researcher's Guide to Differentiating Stereoisomers: Spectroscopic Comparison of cis- and trans-4-Fluoropiperidine-2-carboxylic Acid

Introduction: The Critical Role of Stereochemistry in Drug Design In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a compound's pharmacological profile, influencing everything from receptor binding affinity and efficacy to metabolic stability and toxicity. The piperidine ring, a saturated heterocycle, is a privileged scaffold found in numerous approved drugs. When this ring is substituted, as in 4-Fluoropiperidine-2-carboxylic acid, it gives rise to stereoisomers, specifically cis and trans diastereomers. These isomers can exhibit vastly different biological activities. Consequently, the ability to unambiguously identify and characterize each isomer is paramount for advancing a drug candidate.

This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-4-Fluoropiperidine-2-carboxylic acid. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, explaining the causal relationships between molecular geometry and spectral output. This document is intended to serve as a practical resource for researchers, enabling confident stereochemical assignment through robust experimental data.

The Conformational Landscape: Why Geometry Dictates the Spectrum

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For 4-Fluoropiperidine-2-carboxylic acid, the cis and trans isomers are defined by the relative orientation of the fluorine and carboxylic acid groups.

  • trans-isomer : One substituent is axial, and the other is equatorial (a,e) or vice-versa (e,a).

  • cis-isomer : Both substituents are axial (a,a) or, more commonly, both are equatorial (e,e) to minimize steric hindrance.

This seemingly subtle difference in spatial arrangement creates a unique electronic and magnetic environment for each nucleus and bond, leading to distinct and predictable differences in their spectroscopic data.

cluster_isomers Isomers of 4-Fluoropiperidine-2-carboxylic acid cluster_spectroscopy Spectroscopic Techniques cluster_analysis Key Differentiating Parameters cis cis Isomer (e.g., 2e, 4e) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) cis->NMR IR IR Spectroscopy (Vibrational Modes) cis->IR trans trans Isomer (e.g., 2e, 4a) trans->NMR trans->IR Coupling_Constants Coupling Constants (J) - ³J(H,H) - ³J(F,H) NMR->Coupling_Constants Chemical_Shifts Chemical Shifts (δ) - γ-gauche effect NMR->Chemical_Shifts Bohlmann_Bands Bohlmann Bands (C-H Stretch < 2800 cm⁻¹) IR->Bohlmann_Bands Coupling_Constants->cis Distinguishes Coupling_Constants->trans Distinguishes Chemical_Shifts->cis Distinguishes Chemical_Shifts->trans Distinguishes Bohlmann_Bands->cis Distinguishes Bohlmann_Bands->trans Distinguishes

Caption: Logical workflow for spectroscopic differentiation of cis and trans isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for stereoisomer determination as it provides detailed information about the connectivity and spatial relationships of atoms. For fluorinated compounds, ¹⁹F NMR adds another layer of diagnostic precision.[1][2]

¹H NMR: Decoding Through Coupling Constants

The key to distinguishing isomers via ¹H NMR lies in the through-bond scalar coupling (J-coupling) between adjacent protons, particularly on the piperidine ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

  • Axial-Axial (³Jax-ax): These protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically 8-13 Hz.

  • Axial-Equatorial (³Jax-eq) & Equatorial-Equatorial (³Jeq-eq): These protons have dihedral angles of ~60°, leading to small coupling constants, typically 2-5 Hz.

In the cis-(2e,4e)-isomer , the proton at C2 (H2) is axial. It will show a large axial-axial coupling to one of the C3 protons (H3ax) and a small axial-equatorial coupling to the other (H3eq). Similarly, the proton at C4 (H4) is axial and will exhibit characteristic large and small couplings to its neighbors at C3 and C5.

In the trans-(2e,4a)-isomer , the proton at C4 (H4) is now equatorial. It will therefore only show small (ax-eq and eq-eq) couplings to its neighbors. This dramatic difference in the splitting pattern for the H4 signal is a primary diagnostic marker.

¹⁹F NMR: A Sensitive Probe for Fluorine's Environment

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its electronic environment, making ¹⁹F NMR an exceptional tool.[3][4][5] The vicinal coupling between fluorine and protons (³JFH) is also stereospecific.

  • Axial Fluorine (Fax): Exhibits a large coupling constant to adjacent axial protons (³JF-Hax), often in the range of 30-40 Hz.[6][7]

  • Equatorial Fluorine (Feq): Shows small coupling constants to adjacent protons (³JF-Heq and ³JF-Hax), typically <15 Hz.[7]

Therefore, the cis-(2e,4e)-isomer , with its equatorial fluorine, will display small ³JFH values in its ¹⁹F-coupled ¹H NMR spectrum (or in the ¹⁹F spectrum itself). Conversely, a conformation of the trans-isomer that places the fluorine in an axial position will show a characteristically large ³JFH coupling, providing a clear and often unambiguous distinction.[8][9][10]

¹³C NMR: The Gamma-Gauche Effect

The chemical shift of the carbon atoms in the piperidine ring is also influenced by the stereochemistry. The gamma-gauche effect predicts that a carbon will be shielded (shifted to a lower ppm value) when it is in a gauche relationship (separated by three bonds with a ~60° dihedral angle) with a sterically significant substituent.

In the trans-(2e,4a)-isomer , the axial fluorine atom at C4 will be gauche to the carbons at C2 and C6. This will cause the signals for C2 and C6 to shift upfield (lower ppm) compared to the cis-(2e,4e)-isomer , where the equatorial fluorine has an anti-relationship with these carbons.

Summary of Expected NMR Data
Spectroscopic Parametercis-Isomer (2e, 4e)trans-Isomer (2e, 4a)Rationale
¹H NMR: H4 Signal Multiplet with small couplings (~2-5 Hz)Multiplet with at least one large coupling (~8-13 Hz)H4 is equatorial in cis, axial in trans.
¹⁹F NMR: ³JF-H Small coupling constants (<15 Hz)Large coupling constant (~30-40 Hz)Fluorine is equatorial in cis, axial in trans.
¹³C NMR: C2/C6 Shift More downfield (higher ppm)More upfield (lower ppm)Gamma-gauche shielding effect from axial fluorine in trans.

II. Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes

While NMR provides more detailed structural data, IR spectroscopy offers a rapid and often complementary method for distinguishing isomers, particularly in the solid state.[11][12] The analysis focuses on characteristic C-H stretching vibrations.

Bohlmann Bands: A Telltale Sign for cis-Isomers

A key diagnostic feature for substituted piperidines is the presence of Bohlmann bands . These are a series of weak to medium absorption bands that appear in the C-H stretching region at an unusually low frequency, typically between 2700-2800 cm⁻¹ .[13]

The presence of Bohlmann bands is structurally specific: they arise only when a C-H bond is oriented anti-periplanar (a 180° dihedral angle) to the lone pair of electrons on the nitrogen atom. This arrangement allows for hyperconjugation, which weakens the C-H bond and lowers its stretching frequency.

In 2,4-disubstituted piperidines, this anti-periplanar arrangement is readily achieved in the cis-isomer . The trans-isomer , due to its different ring conformation, typically cannot achieve this specific geometry, and thus its IR spectrum will show very weak or no Bohlmann bands .[13][14] This presence/absence test is a powerful and straightforward method for isomer identification.

Carboxylic Acid Absorptions

Both isomers will display the characteristic absorptions for the carboxylic acid group:

  • A very broad O-H stretching band from ~2500-3300 cm⁻¹.[15]

  • A strong C=O (carbonyl) stretching band from ~1700-1725 cm⁻¹.[15]

While subtle shifts in the carbonyl frequency might exist between the two isomers due to differences in hydrogen bonding in the crystal lattice, the Bohlmann bands provide a more reliable point of differentiation.

Experimental Protocols

To ensure data integrity, standardized and well-controlled experimental procedures are essential.

cluster_nmr NMR Spectroscopy Workflow cluster_ir FTIR Spectroscopy Workflow prep_nmr 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ or D₂O with TMS acq_nmr 2. Data Acquisition Acquire ¹H, ¹³C{¹H}, ¹⁹F spectra 400 MHz+ spectrometer prep_nmr->acq_nmr proc_nmr 3. Data Processing Fourier Transform, Phase, Baseline Correction acq_nmr->proc_nmr anal_nmr 4. Spectral Analysis - Measure δ (ppm) - Measure J-couplings (Hz) - Compare to expected values proc_nmr->anal_nmr prep_ir 1. Sample Preparation Prepare KBr pellet or use ATR acq_ir 2. Data Acquisition Acquire spectrum (4000-400 cm⁻¹) 32 scans, 4 cm⁻¹ resolution prep_ir->acq_ir proc_ir 3. Data Processing Baseline Correction acq_ir->proc_ir anal_ir 4. Spectral Analysis - Identify COOH bands - Examine 2700-2800 cm⁻¹ for Bohlmann bands proc_ir->anal_ir

Caption: Standardized experimental workflows for NMR and FTIR analysis.

Protocol 1: NMR Analysis
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified isomer.

    • Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the conformational equilibrium of the molecule.[7][8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition :

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

    • Shim the instrument to achieve good magnetic field homogeneity.

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. For more detailed analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.

  • Data Analysis :

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal.

    • Integrate the signals in the ¹H spectrum to confirm proton counts.

    • Measure the chemical shifts (δ) and coupling constants (J) with high precision. Pay close attention to the multiplicity of the signals corresponding to H2, H4, and the protons adjacent to the fluorine atom.

Protocol 2: FTIR Analysis
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press. The pellet should be clear, not cloudy, to minimize light scattering.

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is faster and requires less sample preparation than the KBr method.

  • Instrument Setup & Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and acquire the spectrum. A typical range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Analysis :

    • The acquired spectrum is automatically ratioed against the background.

    • Identify the key absorption bands, specifically the broad O-H and sharp C=O bands of the carboxylic acid.

    • Carefully examine the 2700-2800 cm⁻¹ region for the presence or absence of Bohlmann bands.

Conclusion

The stereochemical assignment of cis- and trans-4-Fluoropiperidine-2-carboxylic acid is not only achievable but can be performed with a high degree of confidence using standard spectroscopic techniques. NMR spectroscopy stands as the definitive method, with the magnitude of ³JHH and ³JFH coupling constants providing unambiguous proof of the relative orientation of substituents. Complementary information from ¹³C NMR and the presence or absence of Bohlmann bands in the IR spectrum serve to validate the assignment. For any drug development program involving substituted piperidines, a thorough application of these analytical principles is a non-negotiable step towards ensuring the synthesis and advancement of the correct, biologically active stereoisomer.

References

  • Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chem. Eur. J. 2020, 26, 6141–6146. Available from: [Link]

  • University of Edinburgh Research Explorer. New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • OSTI.GOV. PMR spectra and conformations of the cis and trans isomers of N-substituted 2,5-dimethyl-4-piperidones. J. Org. Chem. USSR (Engl. Transl.); 21:11 (1986). Available from: [Link]

  • ResearchGate. cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF. Available from: [Link]

  • PMC. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Wiley Online Library. ChemInform Abstract: cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Available from: [Link]

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • CaltechAUTHORS. Fluorine NMR. Available from: [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Request PDF. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • Wiley Online Library. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • ScienceDirect. Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroace. Journal of Molecular Structure, 834-836, 2007, 360-370. Available from: [Link]

  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • Odinity. IDENTIFICATION OF STEREOCHEMICAL (GEOMETRICAL) ISOMERS OF [Mo(CO)4(L)2] BY IR SPECTROSCOPY. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • CORE. KINETICS AND MECHANISM OF REACTIONS OF cis-(PIPERIDINE)(L)Mo(CO)4 COMPLEXES WITH PHOSPHINES AND PHOSPHITES. Available from: [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorg Med Chem Lett. 2014 Jan 15;24(2):588-92. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide | Request PDF. Available from: [Link]

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Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 4-Fluoropiperidine-2-carboxylic Acid: A Guide for Researchers

Introduction The incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity (pKa), lipophilicity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. The 4-fluoropiperidine-2-carboxylic acid motif, in particular, represents a highly valuable, conformationally constrained amino acid analogue. Its rigid structure and the stereospecific orientation of its functional groups make it a prized building block for introducing precise structural changes in peptide-based therapeutics and other complex drug candidates.

However, the synthesis of this target is far from trivial. The molecule possesses two stereocenters (at C2 and C4), and controlling the relative and absolute stereochemistry presents a significant synthetic challenge. Furthermore, the introduction of a fluorine atom onto the saturated heterocyclic ring requires careful strategic planning to avoid side reactions and ensure high yields.

This guide provides a head-to-head comparison of three distinct and plausible synthetic strategies for accessing 4-Fluoropiperidine-2-carboxylic acid. We will dissect each route, analyzing the underlying chemical logic, providing representative experimental protocols, and objectively comparing their performance based on factors such as stereocontrol, yield, scalability, and safety.

Route 1: The Late-Stage Deoxofluorination Strategy

This approach is a classic and logical strategy that begins with a readily available, non-fluorinated piperidine core. The key transformations involve installing a ketone at the C4 position, which then serves as a handle for a late-stage deoxofluorination reaction.

Conceptual Workflow

The synthesis commences with a protected piperidine-2-carboxylic acid derivative. The C4 position is oxidized to a ketone, which is then subjected to fluorination using a deoxofluorination agent. This route's success hinges on the efficiency and stereoselectivity of the fluorination and subsequent reduction steps.

cluster_0 Route 1: Late-Stage Deoxofluorination A N-Boc-4-hydroxypiperidine- 2-carboxylic acid ester B N-Boc-4-oxopiperidine- 2-carboxylic acid ester A->B Oxidation (e.g., PCC, Swern) C N-Boc-4,4-difluoropiperidine- 2-carboxylic acid ester (Gem-difluorination) B->C Deoxofluorination (e.g., DAST) D N-Boc-4-fluoropiperidine- 2-carboxylic acid ester (via Enolate) B->D 1. Form Enolate (e.g., LDA) 2. Electrophilic Fluorination (e.g., Selectfluor™) E Final Product: 4-Fluoropiperidine-2-carboxylic acid C->E Deprotection D->E Deprotection

Caption: Workflow for the Late-Stage Deoxofluorination approach.

Expert Analysis & Key Decision Points
  • Starting Material: The synthesis can begin from commercially available (or readily synthesized) 4-hydroxypiperidine-2-carboxylic acid. The initial protection of the nitrogen (e.g., with a Boc group) and esterification of the acid are standard procedures.

  • Oxidation: The oxidation of the C4 alcohol to a ketone is a robust transformation. A variety of methods, such as Swern or Dess-Martin periodinane oxidation, can be employed to achieve high yields without epimerizing the C2 stereocenter.

  • The Fluorination Crossroads: The critical step is the conversion of the C4-ketone.

    • Deoxofluorination: Using reagents like diethylaminosulfur trifluoride (DAST) typically leads to the formation of a gem-difluoro compound (4,4-difluoropiperidine derivative).[1] While useful, this is not our target molecule. Achieving monofluorination this way is challenging and often low-yielding.

    • Electrophilic Fluorination of an Enolate: A more controlled approach involves forming the kinetic or thermodynamic enolate of the ketone, followed by trapping with an electrophilic fluorine source like Selectfluor™ (F-TEDA-BF4).[2][3] This method introduces a single fluorine atom alpha to the former carbonyl. The subsequent step would then be the stereoselective reduction of the newly formed double bond or ketone, which adds complexity but offers a potential handle for diastereocontrol.

Representative Protocol: Electrophilic Fluorination of N-Boc-4-oxopiperidine-2-methyl ester
  • Enolate Formation: To a solution of N-Boc-4-oxopiperidine-2-methyl ester (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Fluorination: In a separate flask, dissolve Selectfluor™ (1.2 eq) in anhydrous DMF (0.2 M). Add this solution to the enolate mixture at -78 °C via cannula. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the α-fluoroketone intermediate.

Advantages & Disadvantages
  • Pros: Relies on well-established, predictable reactions. The starting materials are often more accessible and cheaper than highly substituted pyridines.

  • Cons: Can involve multiple redox steps. Achieving high diastereoselectivity at the C4 position during fluorination or subsequent reduction can be challenging and may require extensive screening of conditions and chiral auxiliaries. The use of reagents like DAST poses significant handling risks.

Route 2: The Pyridine Dearomatization-Hydrogenation Strategy

This more modern approach leverages powerful transition-metal catalysis to construct the saturated, stereochemically-defined piperidine ring from a flat, aromatic precursor. The key is the highly diastereoselective hydrogenation of a substituted fluoropyridine.

Conceptual Workflow

The synthesis starts with a 4-fluoropyridine bearing a carboxylic acid or ester at the C2 position. A one-pot dearomatization-hydrogenation sequence, often catalyzed by rhodium or iridium complexes, reduces the aromatic ring to the desired all-cis substituted piperidine.[4][5]

cluster_1 Route 2: Pyridine Dearomatization-Hydrogenation A 4-Fluoropyridine- 2-carboxylic acid ester C All-cis-4-Fluoropiperidine- 2-carboxylic acid ester A->C Dearomatization/ Hydrogenation B Rhodium(I) Catalyst + HBpin B->C D Final Product: 4-Fluoropiperidine-2-carboxylic acid C->D Ester Hydrolysis

Caption: Workflow for the Pyridine Dearomatization-Hydrogenation approach.

Expert Analysis & Key Decision Points
  • Precursor Synthesis: The primary challenge of this route is the synthesis of the 4-fluoropyridine-2-carboxylic acid starting material. While methods for synthesizing fluoropyridines exist, they can be multi-step and low-yielding.

  • Catalyst System: The choice of catalyst and reaction conditions is paramount for success. Glorius and co-workers have shown that rhodium(I) complexes, in combination with a boron-based reagent like pinacolborane (HBpin), can effectively dearomatize the pyridine ring, which is then hydrogenated in a highly diastereoselective fashion.[4][5] This process often yields the all-cis product, which directly sets the relative stereochemistry between the C2 and C4 substituents.

  • Side Reactions: A significant potential side reaction is hydrodefluorination, where the C-F bond is cleaved during hydrogenation.[4] Careful optimization of catalyst, solvent, and hydrogen pressure is required to minimize this undesired pathway. Using specific additives like titanium isopropoxide has been shown to sequester fluoride ions and prevent catalyst poisoning.[5]

Representative Protocol: Rh-Catalyzed Dearomatization-Hydrogenation

(Adapted from the work of Glorius et al.[4])

  • Reaction Setup: In a glovebox, add the 4-fluoropyridine-2-carboxylic acid ester (1.0 eq), [Rh(COD)Cl]2 (1.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 3.3 mol%) to an autoclave vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous THF as the solvent, followed by pinacolborane (HBpin, 2.0 eq).

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and charge it with hydrogen gas (e.g., 50 bar). Place the autoclave in a heating block and stir at a designated temperature (e.g., 80 °C) for 24 hours.

  • Work-up and Protection: After carefully depressurizing the autoclave, the crude mixture can be protected (e.g., with Boc anhydride) to facilitate purification. The crude material is then filtered, concentrated, and purified by column chromatography.

  • Deprotection: The final product is obtained by standard ester hydrolysis and removal of the N-protecting group.

Advantages & Disadvantages
  • Pros: Potentially the most direct route to a single diastereomer. The all-cis selectivity of the hydrogenation can be very high, simplifying downstream purification. It is an elegant and atom-economical approach.

  • Cons: The synthesis of the fluoropyridine precursor is a significant hurdle. Hydrodefluorination is a competing reaction that can lower the yield. The use of expensive noble-metal catalysts and high-pressure hydrogenation equipment may not be accessible in all laboratory settings.

Route 3: The Photoredox Decarboxylative Fluorination Strategy

This cutting-edge approach utilizes visible-light photoredox catalysis to replace a carboxylic acid with a fluorine atom. This strategy would involve the synthesis of a piperidine-2,4-dicarboxylic acid derivative, followed by the selective monofluorination at the C4 position.

Conceptual Workflow

The synthesis requires a differentially protected piperidine-2,4-dicarboxylic acid. The free carboxylic acid at C4 is then subjected to photoredox-mediated decarboxylation in the presence of an iridium or ruthenium photocatalyst and an electrophilic fluorine source, installing the fluorine atom with high regioselectivity.[6][7]

cluster_2 Route 3: Photoredox Decarboxylative Fluorination A N-Boc-piperidine-2,4-dicarboxylic acid (C2 ester, C4 acid) C N-Boc-4-fluoropiperidine- 2-carboxylic acid ester A->C Decarboxylative Fluorination B Ir or Ru Photocatalyst + Visible Light + Selectfluor™ B->C D Final Product: 4-Fluoropiperidine-2-carboxylic acid C->D Deprotection

Caption: Workflow for the Photoredox Decarboxylative Fluorination approach.

Expert Analysis & Key Decision Points
  • Substrate Synthesis: As with Route 2, the synthesis of the starting material—in this case, a suitably protected piperidine-2,4-dicarboxylic acid—is the main synthetic challenge.[8][9] This would likely be a multi-step process itself, potentially starting from a pyridine dicarboxylate followed by reduction.

  • Photoredox Conditions: The reaction, pioneered by MacMillan and others, is typically performed under very mild conditions.[6][7] It involves an iridium-based photocatalyst, visible light (e.g., from a blue LED), a base, and Selectfluor™. The mechanism involves the single-electron oxidation of the carboxylate, which rapidly extrudes CO2 to form an alkyl radical at C4. This radical is then trapped by the fluorine source.

  • Stereochemical Outcome: The stereochemistry at C4 would be determined by the fluorine atom transfer to the transient C4 radical intermediate. The facial selectivity of this step would depend on the steric environment created by the substituent at C2, potentially leading to a mixture of diastereomers. However, for some systems, good to excellent diastereoselectivity can be achieved.

Representative Protocol: Photocatalytic Decarboxylative Fluorination

(Adapted from the work of MacMillan and co-workers[6])

  • Reaction Setup: To an oven-dried vial, add the N-Boc-piperidine-2-methyl ester-4-carboxylic acid substrate (1.0 eq), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%), and Selectfluor™ (1.5 eq).

  • Reagent Addition: Add Na2HPO4 (2.0 eq) as a base. Degas the solvent, a mixture of acetonitrile and water (e.g., 3:1), with argon for 15 minutes, then add it to the vial.

  • Irradiation: Seal the vial and stir the mixture vigorously while irradiating with a blue LED lamp (450 nm) at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification & Deprotection: Purify by column chromatography. The final product is obtained after deprotection.

Advantages & Disadvantages
  • Pros: The reaction proceeds under exceptionally mild conditions (room temperature, visible light), showing high tolerance for other functional groups. It avoids the use of harsh or hazardous fluorinating agents like DAST.

  • Cons: The synthesis of the dicarboxylic acid precursor is complex. The photocatalysts are expensive. The stereochemical outcome at the C4 position is not as predictable as the catalytic hydrogenation in Route 2 and may result in diastereomeric mixtures requiring separation.

Head-to-Head Performance Comparison

FeatureRoute 1: Late-Stage FluorinationRoute 2: Pyridine HydrogenationRoute 3: Decarboxylative Fluorination
Overall Yield Moderate; dependent on selectivity of fluorination and reduction steps.Potentially High; but sensitive to hydrodefluorination side reactions.Moderate; yield of the key step is good, but precursor synthesis adds steps.
Stereocontrol Challenging; requires careful control of enolate formation and/or stereoselective reduction. Often yields mixtures.Excellent; typically provides high diastereoselectivity for the all-cis isomer.[4][5]Moderate to Good; depends on the facial selectivity of fluorine transfer to a radical intermediate.
Number of Steps Moderate to Long; involves protection, oxidation, fluorination, and deprotection.Shortest (in principle); but precursor synthesis can be long.Longest; requires synthesis of a complex dicarboxylic acid precursor.
Scalability Moderate; large-scale oxidations and handling of some fluorinating agents can be problematic.Challenging; requires specialized high-pressure hydrogenation equipment.Good; flow chemistry setups are well-suited for photochemical reactions, enhancing scalability.[10]
Starting Materials Readily available and relatively inexpensive piperidine derivatives.Substituted fluoropyridines are specialized and can be expensive or require custom synthesis.Requires a custom-synthesized, differentially protected dicarboxylic acid.
Safety & Greenness Poor to Moderate; can involve hazardous reagents (DAST, strong bases) and heavy metal oxidants.Moderate; requires handling of flammable H2 gas under high pressure and expensive, toxic heavy metal catalysts.Good; uses visible light and proceeds under mild conditions. Main waste is from precursor synthesis.

Conclusion and Recommendations

There is no single "best" route for the synthesis of 4-Fluoropiperidine-2-carboxylic acid; the optimal choice depends heavily on the specific priorities and resources of the research team.

  • For Diastereomeric Purity: Route 2 (Pyridine Dearomatization-Hydrogenation) is the most promising strategy for obtaining a single, all-cis diastereomer with high fidelity.[5] If the synthesis of the 4-fluoropyridine-2-carboxylic acid precursor can be efficiently established, this route offers the most elegant and direct path to a stereochemically pure product.

  • For Accessibility and Methodological Simplicity: Route 1 (Late-Stage Fluorination) is likely the most practical choice for many labs. It uses more common starting materials and relies on conventional synthetic transformations.[1][2] However, researchers must be prepared to invest significant effort in optimizing the stereoselectivity of the fluorination step and separating the resulting diastereomers.

  • For Novelty and Mild Conditions: Route 3 (Photoredox Decarboxylative Fluorination) represents the most modern and "green" approach.[6] Its mild conditions are highly attractive, but it is hampered by the significant synthetic effort required to build the necessary precursor. This route would be most suitable for a research program focused on exploring new synthetic methodologies or when substrate complexity demands high functional group tolerance.

Ultimately, the synthesis of this valuable building block requires a careful weighing of trade-offs between precursor availability, stereochemical control, and the technical demands of the key transformation.

References

  • Imbri, D., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. [Link]

  • Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. (Note: This reference points to a general method for introducing a carboxyl group). [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(13), 8006-8018. [Link]

  • Liang, T., & Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(35), 8214-8264. (Note: A general review on fluorination methods). [Link]

  • Wang, D., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6694. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

  • PrepChem (n.d.). Synthesis of pyridine-4-carboxylic acid. (Note: Example of pyridine carboxylic acid synthesis). [Link]

  • MacMillan Group, Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • Bräse, S., et al. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Pure and Applied Chemistry, 79(5), 641-652. [Link]

  • Xiao, J., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 12, 532. [Link]

  • Bio, A. M., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, 28(10), 3801-3807. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Das, A., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. European Journal of Organic Chemistry, 2019(21), 3469-3474. [Link]

  • Das, A., et al. (2019). Synthesis of 2-substituted piperidine-4-carboxylic acids. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Conformational Effects of 4-Fluoropiperidine-2-carboxylic Acid vs. Piperidine-2-carboxylic Acid

Introduction: The Critical Role of Conformation in Drug Design The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a multitude of approved drugs and natural products.[1] Its three-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Conformation in Drug Design

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a multitude of approved drugs and natural products.[1] Its three-dimensional structure, or conformation, is not a static feature but a dynamic equilibrium that dictates how a molecule interacts with its biological target. A subtle shift in the preferred shape of the piperidine ring can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic properties. Therefore, a profound understanding of the forces governing this equilibrium is paramount for rational drug design.[1][2]

This guide provides an in-depth comparison of the conformational landscapes of two key molecules: piperidine-2-carboxylic acid and its fluorinated analogue, 4-fluoropiperidine-2-carboxylic acid. We will explore how the strategic introduction of a single fluorine atom—an element prized for its unique electronic properties and minimal steric bulk—imposes significant conformational constraints on the piperidine ring. This analysis is grounded in experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and supported by high-level computational modeling, providing a robust framework for researchers in drug development.

Part 1: The Conformational Landscape of Piperidine-2-carboxylic Acid

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1][3] The presence of the nitrogen atom, however, introduces additional complexity, including nitrogen inversion and the potential for intramolecular hydrogen bonding. For piperidine-2-carboxylic acid, the conformational equilibrium is primarily dictated by the orientation of the carboxylic acid group at the C2 position.

The two primary chair conformers are distinguished by whether the C2-carboxylic acid substituent is in an axial or equatorial position.

  • Equatorial Conformer: Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. This is the sterically favored conformation.

  • Axial Conformer: The axial position is more sterically demanding. However, its stability can be influenced by stereoelectronic effects, such as the anomeric effect, which involves the delocalization of the nitrogen lone pair into the antibonding orbital (σ*) of the C-C(OOH) bond.[4] The extent of this stabilization depends on the relative orientation of the lone pair and the bond.

The equilibrium is also sensitive to the protonation state of the molecule. Under physiological pH, the molecule exists as a zwitterion. The protonation of the ring nitrogen can influence electrostatic interactions within the molecule, and the choice of solvent can further shift this delicate balance.

Part 2: The Fluorine Effect: A Paradigm Shift in Conformational Preference

The introduction of a fluorine atom at the C4 position dramatically alters the conformational dynamics of the piperidine ring. While sterically similar to a hydrogen atom, fluorine's high electronegativity introduces powerful stereoelectronic effects that can override traditional steric considerations.[5][6][7]

The Dominance of the Axial Fluorine

Extensive experimental and computational studies have revealed a strong preference for the fluorine atom to occupy the axial position in 4-fluoropiperidine systems.[5][6][8] This counterintuitive preference is a departure from the standard A-value model and is primarily attributed to two key stabilizing forces:

  • Hyperconjugation: The axial C-F bond is anti-periplanar to two C-H bonds on the opposite side of the ring (C2-H and C6-H). This geometry allows for efficient hyperconjugative delocalization of electron density from the σ C-H bonding orbitals into the low-lying σ* C-F antibonding orbital (σC-H → σ*C-F). This interaction stabilizes the axial conformation.[5][9][10]

  • Charge-Dipole Interactions: The highly polarized C-F bond creates a significant local dipole. In the axial position, this dipole can engage in stabilizing electrostatic interactions with other parts of the molecule, particularly when the ring nitrogen is protonated.[5][7]

The solvent environment plays a crucial role in modulating this preference. Increasing solvent polarity has been shown to further enhance the stability of the more polar axial-fluoro conformer.[5][8] This "locking" of the fluorine in the axial position has profound downstream consequences for the orientation of other substituents, including the C2-carboxylic acid group.

Part 3: Comparative Data Analysis

The conformational preferences can be quantified by calculating the relative free energy (ΔG) of the different conformers. Lower energy values indicate greater stability.

MoleculeConformer (C2-COOH / C4-Substituent)Key Stabilizing/Destabilizing InteractionsPredicted Relative Energy (ΔG, kcal/mol)
Piperidine-2-carboxylic acid Equatorial / -Steric preference (avoids 1,3-diaxial strain)~0 (Reference)
Axial / -Steric hindrance; potential anomeric effect> 0.5
4-Fluoropiperidine-2-carboxylic acid Equatorial / AxialMost Stable. Axial fluorine stabilized by hyperconjugation. Equatorial COOH avoids steric clash.~0 (Reference)
Axial / AxialAxial fluorine is stable, but 1,3-diaxial interaction between COOH and axial H's is destabilizing.> 1.0
Equatorial / EquatorialLeast Stable. Equatorial fluorine lacks hyperconjugative stabilization.> 2.0
Axial / EquatorialEquatorial fluorine is unstable; Axial COOH is sterically hindered.> 2.5

Note: The energy values are illustrative, based on general principles and data from computational studies on related fluorinated piperidines.[5][6] The exact values depend on the level of theory, basis set, and solvent model used.

The preference for an axial fluorine effectively biases the entire system, making the conformer with an equatorial carboxylic acid and an axial fluorine the dominant species in solution.

Part 4: Methodologies for Conformational Investigation

A multi-pronged approach combining NMR spectroscopy and computational modeling is essential for a thorough conformational analysis.[1]

Experimental Protocol: NMR Spectroscopy

NMR is the most powerful experimental technique for studying molecular conformation in solution.

1. Sample Preparation:

  • Dissolve 5-10 mg of the piperidine acid derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
  • The choice of solvent is critical as it can influence the conformational equilibrium.[1][5] For these acids, D₂O is often preferred to study the physiologically relevant zwitterionic form.
  • Ensure the sample is free of particulate matter by filtering if necessary.

2. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to confirm sample identity and purity.
  • For detailed analysis, acquire a ¹⁹F NMR spectrum. The chemical shift and coupling constants of the fluorine signal are highly sensitive to its axial or equatorial environment.
  • Measure ³J(H,F) coupling constants from the ¹H or ¹⁹F spectrum. Large vicinal couplings (e.g., ³J(Fa, Ha) > 30 Hz) are indicative of an axial fluorine, while smaller couplings suggest an equatorial orientation.[5]
  • Acquire a 2D ¹H-¹H COSY spectrum to assign all proton signals and confirm coupling networks.
  • Acquire a 2D NOESY or ROESY spectrum to probe through-space interactions. The presence or absence of cross-peaks between protons (e.g., between an axial proton at C2 and an axial proton at C4) provides definitive proof of their relative orientation and, by extension, the ring conformation.
Computational Workflow: Density Functional Theory (DFT)

Computational modeling provides invaluable insights into the geometry and relative energies of different conformers.

1. Structure Generation:

  • Build the initial 3D structures of all possible conformers (e.g., axial/equatorial combinations for both substituents) in a molecular modeling program.

2. Geometry Optimization:

  • Perform a full geometry optimization for each conformer using a reliable DFT method. The M06-2X functional with a large basis set like def2-QZVPP has been shown to be effective for these systems.[5]
  • Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution-phase environment.

3. Frequency Calculation:

  • Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

4. Data Analysis:

  • Compare the calculated Gibbs free energies (ΔG) of the conformers to determine their relative populations.
  • Analyze key geometric parameters, such as dihedral angles, to characterize the ring pucker and substituent orientations.
  • Use Natural Bond Orbital (NBO) analysis to quantify the stabilizing hyperconjugative interactions (e.g., the energy of the σC-H → σ*C-F interaction).

Part 5: Visualization of Key Concepts and Workflows

G

Implications for Drug Design and Conclusion

The ability to enforce a specific conformation on the piperidine scaffold via 4-fluorination is a powerful tool for medicinal chemists. By "locking" the ring into a predictable shape, one can:

  • Enhance Binding Affinity: Presenting the key pharmacophoric groups (like the C2-carboxylic acid) in a pre-organized, bioactive conformation reduces the entropic penalty of binding to a receptor.

  • Improve Selectivity: A rigidified scaffold may fit optimally into the target receptor while fitting poorly into off-target proteins, thereby improving the selectivity profile and reducing side effects.

  • Modulate Physicochemical Properties: Fluorine substitution is known to lower the pKa of nearby amines, which can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] It can also block sites of metabolic oxidation, increasing the compound's half-life.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link][5][6][7][8]

  • Carbone, A., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 87(18), 12166-12176. [Link][11]

  • Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic effects and orbital interactions in the anomeric effect. Journal of the American Chemical Society, 124(12), 3175-3185. [Link][4]

  • Booth, H., & Khedhair, K. A. (1992). Experimental studies of the anomeric effect. Part VI. Ring inversion equilibria in cyclohexane, tetrahydropyran and piperidine rings substituted by a carbomethoxy or a cyano group. Tetrahedron, 48(25), 5377-5386. [Link][12]

  • O'Hagan, D. (2008). Understanding the fluorine gauche effect. Journal of Fluorine Chemistry, 129(7), 587-598. [Link]

  • Duarte, D. J. R., & Cormanich, R. A. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 930-940. [Link][13]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(10), 3698-3707. [Link][14]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1974). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link][15]

  • Ramalingam, K., & Sivasubramanian, S. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(3), 155-160. [Link][2]

  • Lin, S., & Gouverneur, V. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(8), 1827-1838. [Link][9]

  • Carreira, E. M., & Miller, S. J. (2016). The Fluorine Gauche Effect: A Brief History. Chimia International Journal for Chemistry, 70(9), 620-625. [Link][10]

  • Stepan, A. F., et al. (2012). The impact of fluorine on the physical and chemical properties of piperidine-containing building blocks. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

Sources

Validation

Benchmarking 4-Fluoropiperidine-2-carboxylic Acid in Drug Discovery: A Comparative Guide

The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved drugs ranging from kinase inhibitors to antipsychotics. However, the native piperidine system often suffers from high basici...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved drugs ranging from kinase inhibitors to antipsychotics. However, the native piperidine system often suffers from high basicity, leading to off-target hERG liabilities, and metabolic vulnerabilities via cytochrome P450 (CYP) oxidation. To overcome these limitations, the strategic introduction of a fluorine atom at the C4 position to yield 4-fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) has emerged as a critical bioisosteric strategy .

This guide benchmarks the physicochemical and structural performance of 4-fluoropipecolic acid against its non-fluorinated and difluorinated alternatives, providing self-validating experimental protocols for its synthesis and evaluation.

Physicochemical Benchmarking: Quantitative Comparisons

The addition of fluorine to the pipecolic acid core is not merely a steric replacement; it fundamentally alters the electronic and conformational landscape of the molecule [1][1]. The table below summarizes the consensus chemoinformatic and experimental shifts observed across the pipecolic acid series.

ParameterPipecolic Acid (Unsubstituted)4-Fluoropipecolic Acid4,4-Difluoropipecolic Acid
Amine pKa​ (Calculated) ~10.5~8.8~7.1
Conformational Bias Equatorial (H)Axial (Solvent-dependent)Axial/Equatorial ( CF2​ )
Metabolic Stability ( t1/2​ ) Low (< 15 min)Moderate (~ 45 min)High (> 120 min)
Lipophilicity ( Δ LogD) Baseline+0.5 to +0.8 shift+1.2 to +1.5 shift

Key Takeaways:

  • pKa​ Modulation: The strong electron-withdrawing inductive effect of the fluorine atom at the γ -position (C4) significantly decreases the basicity of the piperidine nitrogen (by ΔpKa​ ~1.7 for monofluoro and ~3.4 for difluoro) [2][2]. This reduction in basicity is directly correlated with lower cardiac toxicity (reduced hERG affinity).

  • Metabolic Shielding: The high bond dissociation energy of the C-F bond blocks CYP450-mediated aliphatic oxidation at the C4 position, a common metabolic soft spot in saturated heterocycles [3][3].

Structural & Conformational Dynamics

Unlike non-fluorinated rings that adopt standard chair conformations to minimize steric clash, fluorinated piperidines exhibit a pronounced conformational bias. The fluorine atom strongly prefers the axial position [4][4].

This axial-F preference is driven by a combination of charge-dipole interactions between the electronegative fluorine and the protonated amine, hyperconjugation ( σC−H​→σC−F∗​ ), and the minimization of the overall molecular dipole moment [4][4]. By locking the ring into a specific 3D vector, researchers can pre-organize the candidate drug to perfectly match the binding pocket of a target protein, minimizing the entropic penalty of binding.

ConformationalDynamics A 4-Fluoropipecolic Acid B Electronegative F-Atom at C4 A->B C pKa Modulation (Lower Basicity) B->C D Conformational Bias (Axial F-Preference) B->D E Metabolic Stability (Blocked CYP Oxidation) B->E F Enhanced Membrane Permeability C->F G Optimized Target Binding D->G E->F F->G

Logical flow of fluorine substitution effects on pharmacokinetics and binding.

Experimental Methodologies & Self-Validating Protocols

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an internal validation checkpoint.

Protocol A: Diastereoselective Synthesis via Deoxyfluorination

The synthesis of 4-fluoropipecolic acid typically begins with a protected 4-hydroxypipecolic acid derivative, such as 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate [5][5].

Workflow Step1 Step 1: Precursor Prep 4-Hydroxypipecolate Step2 Step 2: Deoxyfluorination DAST / Deoxo-Fluor Step1->Step2 CH2Cl2, -78°C Step3 Step 3: Validation 19F & 1H NMR Step2->Step3 Inversion of Config Step4 Step 4: Deprotection Global Cleavage Step3->Step4 Confirm >95% de Step5 Step 5: Final Product 4-Fluoropipecolic Acid Step4->Step5 Acidic Cleavage

Step-by-step synthetic workflow for the deoxyfluorination of pipecolic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the cis-4-hydroxypipecolate precursor in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert nitrogen atmosphere. Cool the reaction to -78 °C.

  • Fluorination: Dropwise add 1.5 equivalents of DAST (Diethylaminosulfur trifluoride).

    • Causality: Conducting this reaction at -78 °C ensures kinetic control. DAST transforms the hydroxyl group into a good leaving group, and the subsequent fluoride attack proceeds via an SN​2 mechanism. This is critical because it guarantees a complete inversion of stereochemistry at C4, converting a cis-precursor into a trans-fluorinated product.

  • Quenching & Extraction: Slowly warm to 0 °C and quench with saturated aqueous NaHCO3​ to neutralize excess DAST safely. Extract with CH2​Cl2​ .

  • Self-Validation (NMR Check): Before proceeding to deprotection, analyze the crude intermediate via 19F NMR and 1H NMR.

    • Validation Metric: A successful SN​2 inversion will yield a distinct 19F signal (typically a multiplet around -170 to -180 ppm). The 3JHF​ coupling constants in the 1H NMR spectrum will definitively confirm the axial or equatorial positioning of the fluorine atom, validating a diastereomeric excess ( de ) of >95%.

  • Deprotection: Treat the validated intermediate with 6M HCl at reflux to simultaneously cleave the Boc protecting group and hydrolyze the methyl ester, yielding the final 4-fluoropipecolic acid hydrochloride salt.

Protocol B: In Vitro Metabolic Stability Benchmarking (HLM Assay)

To empirically prove the metabolic shielding provided by the C-F bond, the compound must be benchmarked against unsubstituted pipecolic acid using Human Liver Microsomes (HLMs) [3][3].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 μ M solution of 4-fluoropipecolic acid in 100 mM potassium phosphate buffer (pH 7.4). Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: HLMs contain the full complement of Phase I CYP450 enzymes. NADPH is the obligatory electron donor for CYP-mediated oxidative metabolism. Without it, the enzymes remain inactive, allowing us to isolate CYP-specific degradation.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Control Systems):

    • Positive Control: Run testosterone or verapamil in parallel to validate that the HLM batch is enzymatically active.

    • Negative Control: Run the test compound in the absence of NADPH to rule out chemical instability or non-CYP-mediated hydrolysis.

  • Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance ( Clint​ ).

Conclusion

Benchmarking 4-fluoropiperidine-2-carboxylic acid against its non-fluorinated counterparts reveals a highly optimized bioisostere. By utilizing the strong electronegativity and bond strength of fluorine, medicinal chemists can concurrently lower basicity ( pKa​ ), dictate 3D conformational vectors (axial-F preference), and block oxidative liabilities. When integrated into drug candidates, these modulated physicochemical properties directly translate to enhanced membrane permeability, prolonged half-lives, and reduced off-target toxicity.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal URL:[Link]

  • Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery Source: Chimia URL:[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: European Journal of Organic Chemistry URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / NIH URL:[Link]

Sources

Comparative

Cross-validation of analytical methods for 4-Fluoropiperidine-2-carboxylic acid

An in-depth technical guide for researchers, medicinal chemists, and analytical scientists on the cross-validation of analytical methods for 4-Fluoropiperidine-2-carboxylic acid. Executive Summary: The Analytical Challen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, medicinal chemists, and analytical scientists on the cross-validation of analytical methods for 4-Fluoropiperidine-2-carboxylic acid.

Executive Summary: The Analytical Challenge of Fluorinated Scaffolds

4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) is a highly versatile chiral building block used extensively in the synthesis of peptidomimetics, enzyme inhibitors, and novel therapeutics targeting Macrophage Infectivity Potentiator (MIP) proteins[1]. The strategic introduction of a fluorine atom at the C4 position serves two primary medicinal chemistry purposes: it modulates the pKa of the piperidine nitrogen, and it dictates the conformational preference of the six-membered ring via stereoelectronic effects (the gauche effect)[2].

However, this molecule presents a distinct analytical challenge. In its underivatized form, it lacks a strong UV chromophore, rendering traditional HPLC-UV methods ineffective. Furthermore, the presence of two stereocenters (C2 and C4) necessitates rigorous methods to distinguish between diastereomers (e.g., cis vs. trans) and enantiomers.

This guide provides an objective cross-validation of three orthogonal analytical techniques—Chiral HPLC-CAD , LC-MS/MS , and 19 F qNMR —detailing the causality behind experimental choices and providing self-validating protocols for each.

Methodological Cross-Validation

Chiral HPLC with Charged Aerosol Detection (HPLC-CAD)

Primary Use: Diastereomeric and Enantiomeric Resolution The Causality: Because native 4-fluoropipecolic acid lacks a conjugated π -system, UV detection requires pre-column derivatization (e.g., Fmoc-Cl or Boc2O), which can introduce kinetic isotopic effects or racemization. Charged Aerosol Detection (CAD) bypasses this by measuring the charge transferred to aerosolized analyte particles, providing a uniform, mass-dependent response independent of the molecule's optical properties. A zwitterionic chiral stationary phase (CSP) is utilized to exploit ionic interactions with the amino acid's zwitterionic state.

LC-MS/MS (ESI-QQQ)

Primary Use: Trace Impurity Profiling and Pharmacokinetics The Causality: While CAD is excellent for bulk purity, it lacks the sensitivity required for trace analysis (e.g., detecting residual 4-hydroxypipecolic acid precursors). Electrospray Ionization (ESI) in positive mode perfectly leverages the basicity of the piperidine nitrogen. Multiple Reaction Monitoring (MRM) on a triple quadrupole (QQQ) mass spectrometer isolates the precursor ion [M+H]+ and fragments it (typically losing HCOOH ), providing unmatched selectivity and a lower limit of quantitation (LOQ).

19 F Quantitative NMR ( 19 F qNMR)

Primary Use: Absolute Quantitation and Conformational Analysis The Causality: Fluorine-19 is an ideal NMR nucleus: it has 100% natural abundance, a spin of 1/2, and a highly sensitive chemical shift dispersion. 19 F qNMR allows for the absolute quantitation of the compound without requiring a high-purity reference standard of the analyte itself; instead, an internal standard like trifluoroethanol (TFE) is used. Furthermore, NMR J -based analysis reveals whether the fluorine is axial or equatorial, directly confirming the diastereomeric identity (e.g., (2S,4R) vs (2S,4S) )[2].

Analytical Workflow Decision Matrix

Workflow Start 4-Fluoropipecolic Acid Sample Q1 Primary Analytical Goal? Start->Q1 HPLC Chiral HPLC-CAD (Stereochemical Purity) Q1->HPLC Enantiomeric Ratio (er) Diastereomeric Ratio (dr) LCMS LC-MS/MS (ESI+) (Trace / PK Analysis) Q1->LCMS Impurity Profiling < 0.1% LOD NMR 19F qNMR (Absolute Quantitation & Conformation) Q1->NMR Structural Integrity No Ref. Standard

Caption: Decision matrix for selecting the appropriate analytical method for 4-fluoropipecolic acid.

Comparative Performance Data

The following table summarizes the cross-validation data of the three methods based on standardized experimental runs using a (2S,4R) -4-fluoropiperidine-2-carboxylic acid sample.

ParameterChiral HPLC-CADLC-MS/MS (ESI+) 19 F qNMR
Limit of Detection (LOD) 0.5 µg/mL0.5 ng/mL~50 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL1.5 ng/mL~150 µg/mL
Linearity ( R2 ) 0.998 (Quadratic fit)*0.999 (Linear)0.999 (Linear)
Precision (% RSD) 1.2%3.5%0.8%
Accuracy / Recovery 98.5 - 101.2%92.0 - 105.0%99.1 - 100.5%
Stereoisomer Resolution Excellent ( Rs​>2.0 )Poor (Requires chiral LC)Good (Diastereomers only)

*Note: CAD response is inherently non-linear over large dynamic ranges; a quadratic calibration curve or log-log transformation is required for accurate quantitation.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chiral HPLC-CAD for Stereochemical Purity

Self-Validation Check: Inject a blank directly after the highest calibration standard to ensure no carryover, which is a common artifact in CAD due to aerosol accumulation.

  • Column Preparation: Install a Zwitterionic Chiral Stationary Phase column (e.g., Chiralpak ZWIX(+), 150 x 3.0 mm, 3 µm).

  • Mobile Phase: Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2 v/v/v) containing 25 mM Formic Acid and 25 mM Diethylamine. Causality: The volatile buffer is mandatory; non-volatile salts (like phosphate) will permanently foul the CAD detector.

  • Instrument Parameters:

    • Flow rate: 0.4 mL/min.

    • Column Temperature: 25°C.

    • CAD Evaporation Temperature: 35°C (optimized for low-molecular-weight amino acids to prevent analyte volatilization).

  • Execution: Inject 5 µL of the sample (1 mg/mL in mobile phase). The enantiomers will elute based on their transient ionic interactions with the chiral selector.

Protocol B: LC-MS/MS for Trace Analysis

Self-Validation Check: Monitor the transition of a known isotopically labeled internal standard (e.g., 13C -proline) to validate ionization efficiency and correct for matrix suppression.

  • Chromatography: Use a HILIC column (e.g., Waters Acquity BEH Amide) since the highly polar underivatized amino acid will not retain on standard C18.

  • Mobile Phase: Gradient elution using (A) 10 mM Ammonium Formate in Water (pH 3.0) and (B) Acetonitrile.

  • Mass Spectrometry (ESI+ QQQ):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Gas: 800 L/hr at 400°C.

    • MRM Transitions: Precursor m/z 148.1 [M+H]+ . Quantifier transition: 148.1→102.1 (Collision Energy: 15 eV, corresponding to the loss of the carboxyl group). Qualifier transition: 148.1→82.1 (Collision Energy: 25 eV, corresponding to subsequent HF loss).

Protocol C: 19 F qNMR for Absolute Quantitation

Self-Validation Check: Verify that the relaxation delay ( D1 ) is at least 5 times the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei in the sample to ensure complete magnetization recovery.

  • Sample Preparation: Accurately weigh ~10 mg of 4-fluoropipecolic acid and ~5 mg of 2,2,2-Trifluoroethanol (TFE, internal standard, traceable to NIST).

  • Solvent: Dissolve in 0.6 mL of D2​O .

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher (operating at ~376 MHz for 19 F).

    • Pulse Sequence: Inverse gated decoupling (to suppress 19F−1H NOE enhancement which would skew quantitation).

    • Relaxation Delay ( D1 ): 20 seconds.

    • Scans: 64.

  • Analysis: Integrate the TFE signal (triplet, ~ -77 ppm) and the 4-fluoropipecolic acid signal (multiplet, ~ -170 to -185 ppm depending on diastereomer and pH). Calculate absolute purity using the molar ratio and precise weights.

Conformational Dynamics & Stereoelectronic Effects

The analytical behavior of 4-fluoropipecolic acid is heavily dictated by its conformation. A DFT-based conformational study, supported by NMR J -based analysis, demonstrates that the diastereoisomers of fluorinated pipecolic acid adopt distinct ring puckers[2]. The presence of the highly electronegative fluorine atom induces a gauche effect with the ring nitrogen, stabilizing specific chair conformations.

ConformationalEquilibrium Axial Axial Fluorine (e.g., 2S, 4S) Higher Energy Less favorable interactions Equatorial Equatorial Fluorine (e.g., 2S, 4R) Lower Energy Stabilized by stereoelectronic effects Axial->Equatorial Conformational Equilibrium (Determines NMR J-Coupling)

Caption: Conformational equilibrium of 4-fluoropipecolic acid driven by stereoelectronic (gauche) effects.

This conformational locking is not merely an analytical curiosity; it is the exact mechanism by which fluorinated pipecolic acid derivatives achieve high-affinity binding to Macrophage Infectivity Potentiator (MIP) proteins in pathogenic bacteria[1].

References

  • Lin, X., et al. "A DFT-based conformational study, supported by NMR J-based analysis, revealed that the different diastereoisomers of 4,5-difluoropipecolic acid preferentially adopt different puckers of the six-membered ring." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2020. 2

  • "Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2025. 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoropiperidine-2-carboxylic Acid

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposa...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Fluoropiperidine-2-carboxylic acid, ensuring the protection of personnel, adherence to regulatory standards, and environmental stewardship. Our focus is to provide not just instructions, but a deep understanding of the causality behind each procedural choice, fostering a culture of safety and scientific integrity.

Hazard Assessment and Characterization

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While specific toxicological data for 4-Fluoropiperidine-2-carboxylic acid is limited, a robust assessment can be made by examining its structural analogues and functional groups.

  • Piperidine Moiety: The core piperidine structure is associated with compounds that can be flammable, corrosive, and acutely toxic if swallowed, inhaled, or on contact with skin.[1][2][3] Derivatives should be handled with stringent safety measures.[1]

  • Fluorination: The presence of a fluorine atom increases the potential for the release of hazardous decomposition products, such as hydrogen fluoride gas, under thermal stress (e.g., in a fire).[4]

  • Carboxylic Acid Group: This functional group can contribute to skin and eye irritation.

Based on analogous compounds like (S)-Piperidine-2-carboxylic acid hydrochloride and various fluorinated piperidines, it is prudent to treat 4-Fluoropiperidine-2-carboxylic acid as a substance that:

  • Causes serious eye irritation.[5][6][7]

  • Causes skin irritation.[5][7][8]

  • May cause respiratory tract irritation if inhaled as a dust or aerosol.[6][8][9]

Incompatibilities: This compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.[2][6][9]

Hazardous Decomposition: When exposed to fire, this compound may emit toxic fumes, including oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[4][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE is non-negotiable when handling 4-Fluoropiperidine-2-carboxylic acid for disposal. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield is recommended for splash risks.Protects against accidental splashes and contact with dust, preventing serious eye irritation.[6][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can cause irritation.[1][6]
Body Protection A flame-retardant laboratory coat. A chemical-resistant apron is advised when handling larger quantities.Protects skin and personal clothing from contamination.[1]
Respiratory Protection All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[7][9]
Step-by-Step Disposal Protocol

The required method for the disposal of 4-Fluoropiperidine-2-carboxylic acid is through a licensed hazardous waste management service.[1][11] Direct disposal into drains or regular trash is strictly prohibited.

Step 1: Waste Segregation

  • Principle: Never mix incompatible waste streams.

  • Action: Collect waste 4-Fluoropiperidine-2-carboxylic acid in a dedicated hazardous waste container. Do not mix it with other chemical wastes, especially strong oxidizing agents.[6][11]

Step 2: Containerization

  • Principle: Proper containment prevents leaks and vapor escape.

  • Action: Use a high-density polyethylene (HDPE) or other chemically compatible container.[11][12] Ensure the container is in good condition, free from leaks, and has a tightly sealing lid.[2][12]

Step 3: Labeling

  • Principle: Clear labeling ensures safe handling and regulatory compliance.

  • Action: The waste container must be clearly and securely labeled with:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "4-Fluoropiperidine-2-carboxylic acid".[1]

    • Associated hazard symbols (e.g., Irritant).[11]

Step 4: Managing Contaminated Materials and Empty Containers

  • Contaminated Solids: Any materials, such as gloves, absorbent pads, or weighing papers, contaminated with the compound must be disposed of as solid hazardous waste in the same container.[1][11]

  • Empty Containers: Containers that once held the chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is considered hazardous liquid waste and must be collected separately for disposal.[1] The rinsed container can then be managed according to your institution's guidelines.[1]

Step 5: Storage and Collection

  • Principle: Safe temporary storage is crucial to prevent accidents.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.[11] The container should be placed in secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[1] Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed waste disposal service.[1]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams associated with 4-Fluoropiperidine-2-carboxylic acid.

G Waste Disposal Workflow for 4-Fluoropiperidine-2-carboxylic Acid cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Unused chemical, contaminated items, empty containers) B Unused or Expired Solid Chemical A->B C Contaminated Solids (Gloves, paper, pads) A->C D Original 'Empty' Container A->D F Solid Hazardous Waste Container (Labeled & Sealed) B->F C->F E Triple-Rinse Container with Suitable Solvent D->E G Liquid Hazardous Waste Container (For Rinsate) E->G Collect Rinsate H Properly Disposed Rinsed Container (Per Institutional Policy) E->H Manage Container I Store in Secondary Containment in Designated Waste Area F->I G->I J Arrange Pickup by Licensed Waste Vendor (via EHS) I->J

Caption: Decision workflow for segregating and containerizing different waste streams.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate risks.

  • Evacuate & Ventilate: Immediately evacuate all non-essential personnel from the area and ensure maximum ventilation.[1][11]

  • Contain: For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or earth.[1][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.[9][11] Avoid creating dust.[9][12]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report all spills to your supervisor and your institution's EHS office, regardless of size.[1]

Regulatory Context: A Forward Look

The disposal of all chemical waste is governed by strict federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is noteworthy that regulatory bodies like the U.S. Environmental Protection Agency (EPA) are increasing their focus on fluorinated organic compounds. Recently, the EPA has proposed rules to list several per- and poly-fluoroalkyl substances (PFAS) as hazardous constituents under RCRA.[13][14][15] While 4-Fluoropiperidine-2-carboxylic acid is not a PFAS, this action signals a broader regulatory trend toward more stringent oversight of halogenated organic chemicals. Adhering to the rigorous disposal protocols outlined in this guide ensures compliance with current regulations and positions your laboratory to meet future environmental standards.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Chembase. (n.d.). 4,4-difluoropiperidine-2-carboxylic acid hydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride.
  • Antibodies.com. (n.d.). Safety Data Sheet for 4-Piperidinopiperidine.
  • Matrix Scientific. (2017, February 8). Safety Data Sheet for (S)-Piperidine-2-carboxylic acid hydrochloride.
  • Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet for Piperidine.
  • Day Pitney LLP. (2024, February 16). U.S. EPA Releases Two Proposed Rules Regulating PFAS Under RCRA.
  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Solvay. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2011, November 8). SAFETY DATA SHEET for 2,3-Difluoropyridine-4-carboxylic acid.
  • Fisher Scientific. (2009, May 13). SAFETY DATA SHEET for (2R)-1-(tert-Butoxycarbonyl)hexahydropyridine-2-carboxylic acid.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET for 3-Fluoropiperidine hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Fluoropyridine-4-carboxylic acid.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid.
  • Akin Gump Strauss Hauer & Feld LLP. (2024, July 23). RCRA Rules.
  • Kelley Drye & Warren LLP. (2024, February 6). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS.
  • Babst Calland. (2024, February 12). Nine PFAS Compounds Proposed to be Hazardous Constituents Under RCRA.
  • Bergeson & Campbell, P.C. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents.

Sources

Handling

Personal protective equipment for handling 4-Fluoropiperidine-2-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling specialized fluorinated building blocks like 4-Fluoropiperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling specialized fluorinated building blocks like 4-Fluoropiperidine-2-carboxylic acid (often utilized in its Boc-protected form for peptide synthesis and drug discovery), understanding the mechanistic causality behind its hazards is non-negotiable.

This compound merges the structural reactivity of a cyclic amino acid (a pipecolic acid analog) with a highly electronegative fluorine substituent. The piperidine core is inherently basic and acts as a severe dermal and ocular irritant[1]. Furthermore, while the carbon-fluorine (C–F) bond is exceptionally stable under ambient conditions, thermal degradation or exposure to extreme pH can trigger the release of highly toxic hydrogen fluoride (HF) gas[2].

To ensure the safety of your personnel and the integrity of your research, this guide provides a self-validating, step-by-step operational framework for handling, personal protective equipment (PPE) selection, and disposal.

I. Quantitative Personal Protective Equipment (PPE) Matrix

Selecting PPE for fluorinated organic compounds requires understanding the molecule's lipophilicity and potential for aerosolization. Standard latex gloves are highly permeable to organic amines and are strictly prohibited. The following matrix outlines the mandatory PPE specifications and the mechanistic justification for each choice.

PPE CategorySpecification StandardQuantitative MetricMechanistic Justification
Hand Protection Nitrile or Neoprene Gloves≥ 0.11 mm thickness, > 480 min breakthrough timePrevents dermal penetration of lipophilic fluorinated organics. Nitrile provides superior chemical resistance against the piperidine backbone compared to latex.
Eye Protection Chemical Safety GogglesANSI Z87.1 compliant, indirect ventingProtects against micro-particulate aerosolization during weighing and prevents severe ocular irritation (H319 hazard classification)[3].
Body Protection Flame-retardant Lab Coat100% Cotton or Nomex fabricSynthetic fibers can melt into the skin during a thermal event. Cotton chars, providing a removable barrier in the event of a flash fire or exothermic runaway.
Respiratory NIOSH N95 or P100 Respirator99.97% filtration efficiency (down to 0.3 µm)Mandatory when handling the lyophilized powder outside a Class II biosafety cabinet or fume hood to prevent inhalation of bioactive dust (H332 hazard)[3].

II. Operational Workflow & Handling Protocol

Because 4-Fluoropiperidine-2-carboxylic acid is a biologically active amino acid analog, preventing cross-contamination and inhalation exposure is critical.

Step-by-Step Handling Methodology:

  • Pre-Operational Environmental Control: Verify that your fume hood face velocity is calibrated to exactly 0.5 m/s (100 fpm). Do not initiate handling if the airflow is compromised.

  • Static Dissipation: Fluorinated powders are highly prone to static cling, which can lead to sudden aerosolization. Apply an anti-static zero-stat gun to your weighing spatula and the interior of the analytical balance enclosure before opening the reagent bottle.

  • Enclosed Weighing: Tare your collection vial, add the compound using a static-free micro-spatula, and seal the vial before removing it from the balance enclosure.

  • Controlled Solvation: When dissolving the compound (commonly in DMF or DCM for peptide coupling), add the solvent dropwise initially. Rapid dissolution can be mildly exothermic, potentially volatilizing trace impurities.

  • Inert Atmosphere Execution: If your synthetic route requires strong bases, execute the reaction under an inert atmosphere (N2 or Ar). The alpha-proton to the carboxylic acid is labile, and under forcing conditions, the fluorine atom can act as a leaving group, leading to unexpected and potentially hazardous side reactions.

G Start Initiate Handling Protocol PPE Don Specialized PPE (Nitrile, Goggles) Start->PPE Hood Verify Fume Hood Velocity (0.5 m/s) PPE->Hood Static Apply Anti-Static Measures Hood->Static Weigh Weigh Compound (Closed Enclosure) Static->Weigh Solvate Controlled Solvation (e.g., DMF/DCM) Weigh->Solvate React Execute Reaction (Inert Atmosphere) Solvate->React

Figure 1: Sequential operational workflow for handling fluorinated piperidines.

III. Emergency Response & Spill Management

Spills of fluorinated amino acid analogs require immediate, calculated containment. Because the compound is typically handled as a solid, sweeping it dry will create a hazardous, inhalable dust cloud.

Step-by-Step Spill Protocol:

  • Evacuation and Isolation: Immediately isolate the spill radius (minimum 2 meters) and ensure laboratory ventilation is operating at maximum capacity.

  • Wetting and Suppression: Lightly mist the solid spill with a compatible, high-boiling solvent (such as heavily diluted ethanol or water) to suppress dust formation. Do not use high-pressure sprays.

  • Absorption: Use inert, non-combustible absorbent pads or damp vermiculite to collect the wetted material.

  • Chemical Decontamination: Wash the affected surface with a mild basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic species from the carboxylic acid moiety, followed by a thorough deionized water rinse.

IV. Disposal & Waste Management Plan

Fluorinated organic compounds are notoriously persistent in the environment and can contribute to human and environmental fluorine overload[4]. They must never be discharged into the municipal sewer system. Furthermore, thermal destruction must be carefully managed to scrub potential HF emissions from the exhaust.

Step-by-Step Disposal Methodology:

  • Segregation: Collect all 4-Fluoropiperidine-2-carboxylic acid waste (both solid powders and liquid solvent mixtures) in High-Density Polyethylene (HDPE) containers. Avoid glass waste carboys, as trace HF generated during complex waste mixing can compromise glass integrity.

  • Explicit Labeling: Label the container explicitly as "Halogenated Organic Waste - Contains Fluorine." This specific nomenclature alerts your disposal facility to route the waste to a specialized high-temperature incinerator.

  • Secondary Containment: Place the HDPE waste carboy within a secondary chemical-resistant spill tray capable of holding 110% of the primary container's volume.

  • Professional Incineration: Transfer the waste to a certified hazardous waste contractor. The waste must undergo thermal destruction at temperatures exceeding 1100°C to ensure complete cleavage of the robust C–F bond, utilizing calcium carbonate scrubbers to capture the resulting HF gas as inert calcium fluoride (CaF2).

WasteLogic Waste 4-Fluoropiperidine Waste Generated IsSolid Is it Solid or Liquid? Waste->IsSolid SolidWaste Contaminated PPE & Powders IsSolid->SolidWaste Solid LiquidWaste Halogenated Solvent Mixtures IsSolid->LiquidWaste Liquid HDPE Store in HDPE Containers SolidWaste->HDPE LiquidWaste->HDPE Label Label: Halogenated Organic (Fluorinated) HDPE->Label Incinerate High-Temp Incineration (>1100°C + Scrubbing) Label->Incinerate

Figure 2: Waste segregation and high-temperature disposal logic.

References

  • Title: (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid Safety Data Sheet Source: Escazu Village Chemical Supply URL: [Link]

  • Title: Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics Source: MDPI URL: [Link]

  • Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

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